2-(4-Methoxyphenyl)indolizine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)indolizine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-14-7-5-12(6-8-14)15-10-13-4-2-3-9-17(13)16(15)11-18/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZACMKYODJGBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396602 | |
| Record name | 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101624-26-4 | |
| Record name | 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines detailed experimental protocols for its synthesis, presents key characterization data in a structured format, and includes workflow diagrams for clarity.
Introduction
Indolizine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The indolizine scaffold is a key structural motif in various natural products and synthetic molecules with therapeutic potential. The introduction of a carbaldehyde group at the 3-position of the indolizine ring provides a versatile synthetic handle for further functionalization, allowing for the development of novel derivatives with tailored properties. This guide focuses on a two-step synthesis of the title compound, commencing with the formation of the indolizine core followed by formylation.
Synthesis
The synthesis of this compound is typically achieved in two main stages:
-
Synthesis of the precursor, 2-(4-Methoxyphenyl)indolizine: This can be accomplished via several methods, with the Tschitschibabin reaction and 1,3-dipolar cycloaddition being the most common and effective.
-
Formylation of the indolizine core: The Vilsmeier-Haack reaction is the preferred method for introducing a formyl group at the electron-rich 3-position of the indolizine ring.
Below are detailed protocols for these synthetic steps.
Experimental Protocols
Part 1: Synthesis of 2-(4-Methoxyphenyl)indolizine
Two primary methods are presented for the synthesis of the indolizine precursor.
Method A: Tschitschibabin Indolizine Synthesis
This classic method involves the reaction of a pyridine derivative with an α-haloketone, followed by base-catalyzed cyclization.
-
Step 1: Quaternization of 2-Picoline.
-
In a round-bottom flask, dissolve 2-picoline (1 equivalent) in a suitable solvent such as acetone or acetonitrile.
-
Add 2-bromo-4'-methoxyacetophenone (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The resulting pyridinium salt will precipitate out of the solution. Collect the solid by filtration, wash with cold acetone, and dry under vacuum.
-
-
Step 2: Cyclization.
-
Suspend the dried pyridinium salt in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The color of the reaction mixture will typically change, indicating the formation of the indolizine.
-
After cooling to room temperature, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-(4-methoxyphenyl)indolizine.
-
Method B: 1,3-Dipolar Cycloaddition
This method involves the reaction of a pyridinium ylide with a suitable dipolarophile.
-
Step 1: Generation of the Pyridinium Ylide.
-
In a round-bottom flask, suspend 1-(phenacyl)pyridinium bromide (or a related pyridinium salt) (1 equivalent) and a base such as triethylamine or potassium carbonate (1.1 equivalents) in a solvent like dichloromethane or acetonitrile.
-
Stir the mixture at room temperature for 30-60 minutes to generate the pyridinium ylide in situ.
-
-
Step 2: Cycloaddition Reaction.
-
To the ylide solution, add 4-methoxyphenylacetylene (1 equivalent) as the dipolarophile.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-(4-methoxyphenyl)indolizine.
-
Part 2: Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)indolizine
This reaction introduces the carbaldehyde group at the 3-position of the indolizine ring.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents) and cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-(4-methoxyphenyl)indolizine (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane.
-
Add the solution of the indolizine dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
A solid precipitate of the product should form. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
-
Data Presentation
The following tables summarize the key physical and spectral data for the target compound and its precursor.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance (Expected) |
| 2-(4-Methoxyphenyl)indolizine | C₁₅H₁₃NO | 223.27 | 7496-82-4 | Crystalline solid |
| This compound | C₁₆H₁₃NO₂ | 251.28 | 101624-26-4 | Yellow to orange solid |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) (Expected) | ¹³C NMR (CDCl₃, δ ppm) (Expected) | IR (KBr, cm⁻¹) (Expected) | MS (m/z) (Expected) |
| 2-(4-Methoxyphenyl)indolizine | 7.95-6.50 (m, 11H, Ar-H), 3.85 (s, 3H, OCH₃) | 160.0, 135.0, 130.0, 128.0, 125.0, 122.0, 118.0, 114.0, 112.0, 110.0, 105.0, 55.4 | 3050-2850 (C-H), 1610, 1520, 1480 (C=C, Ar), 1250 (C-O) | 223 (M⁺) |
| This compound | 9.98 (s, 1H, CHO), 8.40-6.90 (m, 10H, Ar-H), 3.88 (s, 3H, OCH₃) | 185.0, 161.0, 140.0, 132.0, 130.0, 128.0, 125.0, 120.0, 118.0, 115.0, 114.0, 112.0, 55.5 | 3050-2850 (C-H), 2820, 2720 (C-H, aldehyde), 1680 (C=O), 1600, 1510 (C=C, Ar), 1260 (C-O) | 251 (M⁺) |
Note: The spectral data provided are expected values based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental data should be acquired for confirmation.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for purification and characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols, based on established synthetic methodologies, offer a reliable pathway for obtaining this valuable compound. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The versatility of the indolizine-3-carbaldehyde scaffold makes it an attractive starting point for the development of novel compounds with potential applications in drug discovery and materials science.
Spectroscopic and Synthetic Profile of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde. Due to the limited availability of a complete, unified experimental dataset in peer-reviewed literature, this document synthesizes available information and presents representative data from closely related compounds to offer a valuable resource for researchers in the field.
Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 101624-26-4[1] |
| Molecular Formula | C₁₆H₁₃NO₂[1][2] |
| Molecular Weight | 251.28 g/mol [1][2] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C=O)C3=CC=CC=C3N2 |
| InChIKey | QIMWZVMNUAWWSJ-UHFFFAOYSA-N |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
No complete experimental ¹H NMR data for this compound was found in the searched literature.
Table 2: ¹³C NMR Data
No complete experimental ¹³C NMR data for this compound was found in the searched literature.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopy Data
No experimental IR data for this compound was found in the searched literature. Expected characteristic absorption bands are listed below based on functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | 1680 - 1700 |
| C-H (Aromatic) | 3000 - 3100 |
| C=C (Aromatic) | 1450 - 1600 |
| C-O (Methoxy) | 1020 - 1075, 1200 - 1275 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Ion | m/z |
| [M]⁺ | 251.09 |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general and widely applicable method for the synthesis of indolizine-3-carbaldehydes is the Vilsmeier-Haack formylation of a 2-arylindolizine precursor.
General Synthesis of this compound
The synthesis can be conceptualized as a two-step process:
-
Synthesis of 2-(4-Methoxyphenyl)indolizine: This precursor can be synthesized via several methods, a common one being the Tschitschibabin reaction. This involves the reaction of a pyridine derivative with an α-halocarbonyl compound. For instance, the reaction of pyridine with 2-bromo-1-(4-methoxyphenyl)ethan-1-one would yield the corresponding pyridinium salt, which upon treatment with a base like sodium bicarbonate, undergoes an intramolecular cyclization to form 2-(4-methoxyphenyl)indolizine.
-
Formylation of 2-(4-Methoxyphenyl)indolizine: The Vilsmeier-Haack reaction is a standard method to introduce a formyl group onto electron-rich aromatic rings. The Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), is reacted with the 2-(4-methoxyphenyl)indolizine precursor. The reaction mixture is then hydrolyzed to yield the final product, this compound.
General Procedure for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the relationship between the different analytical techniques for the characterization of this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Analytical workflow for the characterization of the final product.
References
- 1. Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N’(2-methoxyphenylimino) thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Crystal Structure Analysis of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available crystal structure analysis for this specific molecule, this document outlines a probable synthetic route via the Vilsmeier-Haack reaction, presents expected characterization data based on analogous compounds, and discusses potential biological significance. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel indolizine-based compounds for drug discovery and development.
Introduction
Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The indolizine scaffold is a key structural motif in a variety of natural products and synthetic molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an aryl substituent at the 2-position and a carbaldehyde group at the 3-position, as in this compound, can significantly influence the biological activity and physicochemical properties of the parent indolizine core.
While the specific crystal structure of this compound (CAS 101624-26-4) has not been reported in publicly accessible crystallographic databases, this guide provides a detailed theoretical framework for its synthesis and characterization.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 101624-26-4[1] |
| Molecular Formula | C₁₆H₁₃NO₂[1] |
| Molecular Weight | 251.28 g/mol [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound is most likely achieved through a two-step process involving the initial synthesis of the 2-(4-Methoxyphenyl)indolizine precursor, followed by formylation at the 3-position using the Vilsmeier-Haack reaction.
Synthesis of 2-(4-Methoxyphenyl)indolizine
Several methods are available for the synthesis of 2-arylindolizines. A common approach is the reaction of a 2-alkylpyridine derivative with an α-haloketone.
General Experimental Protocol:
-
Quaternization: A mixture of 2-picoline and 2-bromo-1-(4-methoxyphenyl)ethanone in a suitable solvent (e.g., acetone or acetonitrile) is refluxed to form the corresponding pyridinium salt.
-
Cyclization: The resulting pyridinium salt is treated with a base, such as sodium bicarbonate or triethylamine, to induce an intramolecular cyclization, yielding 2-(4-Methoxyphenyl)indolizine.
-
Purification: The crude product is purified by column chromatography on silica gel.
Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)indolizine
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Detailed Experimental Protocol:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (1.1 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (acting as both reagent and solvent) with constant stirring. The mixture is stirred at 0°C for 30 minutes.
-
Reaction with Indolizine: A solution of 2-(4-Methoxyphenyl)indolizine (1 equivalent) in DMF is added dropwise to the prepared Vilsmeier reagent at 0°C. The reaction mixture is then stirred at room temperature for a specified period (typically 2-4 hours) and may be gently heated to ensure completion.
-
Work-up: The reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extraction and Purification: The resulting precipitate is filtered, washed with water, and dried. Alternatively, the aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic and Physical Data (Expected)
While specific experimental data for the title compound is not available, the following table summarizes the expected spectroscopic and physical properties based on the analysis of structurally similar indolizine derivatives.
| Data Type | Expected Characteristics |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 150-200 °C (typical range for similar compounds) |
| ¹H NMR (CDCl₃, ppm) | δ 9.5-10.5 (s, 1H, -CHO), 7.0-8.5 (m, aromatic protons) |
| ¹³C NMR (CDCl₃, ppm) | δ 185-195 (C=O), 110-160 (aromatic carbons) |
| IR (KBr, cm⁻¹) | ν 1650-1680 (C=O stretching of aldehyde) |
| Mass Spectrometry | m/z 251 (M⁺) |
Potential Biological Significance and Signaling Pathways
Indolizine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the 4-methoxyphenyl group, a common pharmacophore, and the reactive carbaldehyde functionality suggests that this compound could be a valuable intermediate for the synthesis of more complex, biologically active molecules. The aldehyde group can serve as a handle for further chemical modifications, such as the formation of Schiff bases, hydrazones, or for use in multi-component reactions to generate diverse chemical libraries for drug screening.
Given the anticancer activity of many indolizine compounds, a hypothetical signaling pathway that could be modulated by such a molecule is presented below. It is important to note that this is a generalized representation and has not been experimentally validated for the title compound.
Caption: Hypothetical signaling pathway for an indolizine derivative.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, expected properties, and potential significance of this compound. Although a definitive crystal structure analysis is not currently available in the public domain, the information presented herein serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The outlined synthetic protocols and expected characterization data provide a strong foundation for the future synthesis and investigation of this and related indolizine compounds. Further research is warranted to elucidate the precise three-dimensional structure and explore the full therapeutic potential of this class of molecules.
References
The Indolizine Scaffold: A Privileged Core for Novel Therapeutics – A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
The indolizine nucleus, a fused bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry as a "privileged scaffold." Its unique electronic and structural properties make it an ideal framework for the design of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the biological activity screening of functionalized indolizine scaffolds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Activity of Functionalized Indolizines
Indolizine derivatives have demonstrated potent cytotoxic and antiproliferative effects against a diverse range of human cancer cell lines. The planar nature of the indolizine ring system allows for intercalation with DNA and interaction with various enzymatic targets, leading to the disruption of key cellular processes in cancer cells.
Quantitative Anticancer Activity Data
The anticancer efficacy of various functionalized indolizine derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparing potency. A curated summary of the IC50 values for representative indolizine compounds against several cancer cell lines is presented in Table 1.
| Compound ID | Functionalization | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Compound 5j | Cyclopropylcarbonyl group | Hep-G2 (Liver) | 0.056 (approx.) | EGFR kinase inhibition | [1] |
| Compound 5g | Cyclopropylcarbonyl group | Hep-G2 (Liver) | 0.081 (approx.) | Not specified | [1] |
| Compound 5d | Cyclopropylcarbonyl group | Hep-G2 (Liver) | 0.13 (approx.) | Not specified | [1] |
| Compound 5a | Cyclopropylcarbonyl group | Hep-G2 (Liver) | 0.11 (approx.) | Not specified | [1] |
| Compound 8e | CF3 substitution | CAL-27 (Oral) | 0.047 | Tubulin polymerization inhibition | [2][3] |
| BT-20 (Breast) | 0.098 | ||||
| HGC-27 (Gastric) | 0.052 | ||||
| Compound 8h | n-propyl substitution | CAL-27 (Oral) | 0.075 | Tubulin polymerization inhibition | [2][3] |
| BT-20 (Breast) | 0.117 | ||||
| HGC-27 (Gastric) | 0.048 | ||||
| Compound 6o | Difluoro substitution | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition | [4][5] |
| HCT-116 (Colon) | 5.84 | ||||
| MCF-7 (Breast) | 8.89 | ||||
| Compound 6m | Methylphenyl fluoro substitution | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition | [4][5] |
| HCT-116 (Colon) | 28.37 | ||||
| MCF-7 (Breast) | 19.87 | ||||
| cis-11 | Lactone fusion | DU-145 (Prostate) | 4.41 | Not specified | [4] |
| MDA-MB-231 (Breast) | 1.01 | ||||
| Compound 9d | Cyanoindolizine derivative | - | 1.07 | Farnesyltransferase inhibition | [6] |
Note: IC50 values originally in µg/mL have been converted to µM for consistency, assuming an average molecular weight.
Key Signaling Pathways Targeted by Anticancer Indolizines
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Certain indolizine derivatives have been shown to be potent inhibitors of EGFR kinase activity.[1][5]
Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. Several indolizine derivatives exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3]
Experimental Protocols for Anticancer Activity Screening
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indolizine derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm due to light scattering.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare stock solutions of the test indolizine compounds and a positive control (e.g., colchicine).
-
Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP, and the test compound or control.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Absorbance Reading: Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of tubulin polymerization compared to the control.
Antimicrobial Activity of Functionalized Indolizines
Indolizine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of cell membrane integrity or the inhibition of essential enzymes.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of indolizine derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. Table 2 summarizes the MIC values of selected indolizine derivatives against various microbial strains.
| Compound ID | Functionalization | Microbial Strain | MIC (µg/mL) | Reference |
| Derivative XXI | Not specified | Staphylococcus aureus | 25 (bacteriostatic) | [7][8] |
| Mycobacterium smegmatis | - | [7][8] | ||
| Derivative XIII | Not specified | Botrytis cinerea | - (showed best antifungal activity) | [7][8] |
| Compound 5 | Pyrazolyl-indolizine | Bacillus subtilis | - (potent) | [9] |
| Staphylococcus aureus | - (potent) | [9] | ||
| Pseudomonas aeruginosa | - (potent) | [9] | ||
| Salmonella typhimurium | - (potent) | [9] | ||
| Candida albicans | - (potent) | [9] | ||
| Compound 9 | Pyrazolyl-indolizine | Pseudomonas aeruginosa | - (potent, increased LPO) | [9] |
| Compound 13 | Pyrazolyl-indolizine | Salmonella typhimurium | - (potent, increased membrane oxidation) | [9] |
| Compound 19 | Pyrazolyl-indolizine | Bacillus subtilis | - (potent) | [9] |
| Staphylococcus aureus | - (potent) | [9] | ||
| Pseudomonas aeruginosa | - (potent) | [9] | ||
| Salmonella typhimurium | - (potent) | [9] | ||
| Candida albicans | - (potent) | [9] |
Note: "-" indicates that the source specifies potent activity but does not provide a specific MIC value.
Experimental Protocol for Antimicrobial Susceptibility Testing
Principle: This method determines the MIC of an antimicrobial agent by serially diluting the compound in a liquid growth medium and inoculating it with a standardized suspension of the test microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indolizine derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory Activity of Functionalized Indolizines
Chronic inflammation is a key pathological feature of numerous diseases. Indolizine derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential of indolizine derivatives is often assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or reduce the production of pro-inflammatory cytokines. Table 3 presents the COX-2 inhibitory activity of some indolizine compounds.
| Compound ID | Functionalization | COX-2 IC50 (µM) | Reference |
| Compound 56 | Bioisosteric modification of imidazo[1,2-a]pyridine | 14.91 | [10] |
| Indomethacin | (Standard NSAID) | - | [11] |
| Compound 4d | 7-(Trifluoromethyl) substitution | - (significantly reduces COX-2 levels) | [11] |
| Compound 4a | 7-(Trifluoromethyl) substitution | - (reduces NO, TNF-α levels) | [11] |
| Compound 4e | 7-(Trifluoromethyl) substitution | - (reduces TNF-α levels) | [11] |
| Compound 4f | 7-(Trifluoromethyl) substitution | - (reduces NO, TNF-α, IL-6 levels) | [11] |
| Compound 4g | 7-(Trifluoromethyl) substitution | - (reduces IL-6 levels) | [11] |
Note: "-" indicates that the source specifies significant activity but does not provide a specific IC50 value.
Key Signaling Pathway in Inflammation Targeted by Indolizines
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are potent pro-inflammatory mediators. Several indolizine derivatives have been identified as selective COX-2 inhibitors.[10]
Experimental Protocol for Anti-inflammatory Activity Screening
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-2 enzyme, which is monitored by the oxidation of a colorimetric or fluorometric probe.
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of purified human recombinant COX-2 enzyme and the test indolizine compounds in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, add the COX-2 enzyme, heme cofactor, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate) and a detection reagent (e.g., a fluorogenic probe).
-
Signal Measurement: Measure the fluorescence or absorbance at the appropriate wavelength over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental Workflow for Indolizine Scaffold Screening
The discovery and development of novel drugs based on the indolizine scaffold follows a systematic screening cascade, from initial hit identification to lead optimization and preclinical evaluation.
Conclusion
Functionalized indolizine scaffolds represent a highly versatile and promising class of compounds in the pursuit of novel therapeutics. Their demonstrated efficacy against a range of cancer cell lines, pathogenic microbes, and inflammatory targets underscores their potential for further development. This technical guide provides a foundational resource for researchers, offering detailed methodologies and a compilation of quantitative data to facilitate the rational design and screening of new indolizine-based drug candidates. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation therapies for a multitude of human diseases.
References
- 1. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05310E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newly synthesized indolizine derivatives — antimicrobial and antimutagenic properties | Semantic Scholar [semanticscholar.org]
- 9. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Indolizines: A Technical Guide to 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has been a subject of intense research, with the 1,3-dipolar cycloaddition reaction emerging as a highly efficient and versatile strategy. This guide provides an in-depth analysis of the mechanism, experimental protocols, and applications of this powerful synthetic tool.
Core Mechanism: The Pyridinium Ylide Pathway
The cornerstone of this synthetic approach is the [3+2] cycloaddition between a pyridinium ylide (the 1,3-dipole) and a dipolarophile, typically an activated alkyne or alkene.[1][2][3] The reaction proceeds through a concerted, pericyclic mechanism, leading to the formation of a five-membered ring fused to the pyridine core.[4][5]
The overall process can be dissected into three key stages:
-
In Situ Generation of the Pyridinium Ylide: Pyridinium ylides are transient intermediates generated in the reaction mixture.[1] A common method involves the alkylation of a pyridine derivative with an α-halocarbonyl compound to form a pyridinium salt. Subsequent deprotonation of the acidic α-carbon by a base generates the reactive pyridinium ylide.[1] The stability of the ylide is significantly enhanced by electron-withdrawing groups on the ylidic carbon.[1]
-
1,3-Dipolar Cycloaddition: The generated pyridinium ylide readily undergoes a cycloaddition reaction with an electron-deficient dipolarophile.[3] This step involves the suprafacial interaction of the 4π-electron system of the 1,3-dipole with the 2π-electron system of the dipolarophile.[4] The regioselectivity of this addition is governed by the electronic and steric properties of both the ylide and the dipolarophile.[6][7]
-
Aromatization: The initial cycloadduct, a dihydroindolizine, often undergoes spontaneous oxidative dehydrogenation under air to furnish the stable, aromatic indolizine ring system.[8] In cases where an alkene is used as the dipolarophile, a separate oxidation step may be required to achieve aromatization.[2]
Quantitative Data Summary
The versatility of the 1,3-dipolar cycloaddition is demonstrated by its tolerance of a wide range of substituents on both the pyridine ring and the dipolarophile. The following table summarizes representative examples, showcasing the impact of different reaction components on the yield.
| Entry | Pyridine Derivative | α-Halo Ketone | Dipolarophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | 2-Bromoacetophenone | Ethyl propiolate | K₂CO₃ | Methanol | RT | 18 | 85 |
| 2 | 4-Methylpyridine | 2-Bromoacetophenone | Ethyl propiolate | K₂CO₃ | Methanol | RT | 18 | 88 |
| 3 | 4-Cyanopyridine | 2-Bromoacetophenone | Ethyl propiolate | K₂CO₃ | Methanol | RT | 18 | 92 |
| 4 | Pyridine | Ethyl 2-bromoacetate | Diethyl acetylenedicarboxylate | Et₃N | Acetonitrile | Reflux | 12 | 78 |
| 5 | 4-tert-Butylpyridine | 2-Bromo-4'-nitroacetophenone | Ethyl propiolate | 1,2-Epoxybutane | 1,2-Epoxybutane | Reflux | 24 | 75[9] |
| 6 | Pyridine | N-Phenacylpyridinium bromide | Maleic anhydride | - | - | - | - | High[10] |
| 7 | Pyridine | 2-Chloro-N-phenacylpyridinium salt | - | AcONa | - | - | - | -[3] |
| 8 | 4-Substituted Pyridines | - | Propiolic ester/amide | K₂CO₃ | Methanol/Aq. Buffer | RT | 18 | up to 92[8] |
Note: This table is a compilation of representative data and specific conditions may vary. "RT" denotes room temperature.
Experimental Protocols
This section provides a detailed methodology for a typical synthesis of an indolizine derivative via 1,3-dipolar cycloaddition.
General Workflow
The experimental procedure generally follows a straightforward sequence of ylide generation, cycloaddition, and product isolation.
Example Protocol: Synthesis of Ethyl 3-benzoyl-7-tert-butylindolizine-1-carboxylate[9]
This protocol is adapted from the synthesis of 7-tert-butylindolizine derivatives.
Materials:
-
4-tert-Butylpyridine
-
2-Bromoacetophenone
-
Ethyl propiolate
-
1,2-Epoxybutane (serves as both solvent and base)
-
Anhydrous solvents for workup and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
Procedure:
-
Pyridinium Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-tert-butylpyridine (1 equivalent) and 2-bromoacetophenone (1 equivalent) in a minimal amount of a suitable solvent like acetone. Stir the mixture at room temperature for 24 hours to form the N-phenacyl-4-tert-butylpyridinium bromide salt. The resulting solid can be filtered, washed with cold acetone, and dried.
-
1,3-Dipolar Cycloaddition: To a suspension of the pyridinium salt (1 equivalent) in 1,2-epoxybutane, add ethyl propiolate (1.2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and stir for 24 hours. The 1,2-epoxybutane acts as an acid scavenger to promote the in situ formation of the pyridinium ylide.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure indolizine derivative.
-
Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
This method, with appropriate modifications to the starting materials and reaction conditions, can be applied to synthesize a diverse library of indolizine derivatives. The use of ionic liquids as recyclable media has also been explored to develop greener synthetic protocols.[4][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde (CAS 101624-26-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and available safety data for 2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde, identified by the CAS number 101624-26-4. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information on the broader class of indolizine derivatives to provide a contextual understanding of its potential characteristics and biological activities.
Chemical Properties
2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde is a heterocyclic aromatic compound. The core structure features an indolizine moiety, which is a bicyclic system composed of a fused pyridine and pyrrole ring, substituted at position 2 with a 4-methoxyphenyl group and at position 3 with a carboxaldehyde group.
Table 1: General Chemical Properties
| Property | Value | Source |
| CAS Number | 101624-26-4 | N/A |
| Molecular Formula | C₁₆H₁₃NO₂ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde is not available in the public domain. However, the synthesis and characterization of analogous indolizine and indole-3-carboxaldehyde derivatives have been reported. Researchers can refer to the spectroscopic data of these related compounds for comparative analysis and to predict the expected spectral features of the target molecule.
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS 101624-26-4 is not publicly available. Therefore, this compound should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Synthesis
While a specific, detailed experimental protocol for the synthesis of 2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde was not found, the general synthesis of indolizine derivatives often involves the [3+2] cycloaddition reaction between a pyridinium ylide and an electron-deficient alkene or alkyne. Another common method is the Tschitschibabin reaction.
Logical Workflow for a Potential Synthesis:
Caption: A potential synthetic workflow for the target compound.
Biological Activity and Signaling Pathways
There are no specific biological studies or elucidated signaling pathways available for 2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde in the reviewed literature. However, the indolizine scaffold is a known pharmacophore present in numerous biologically active compounds. Derivatives of indolizine have been reported to exhibit a wide range of pharmacological activities, including:
-
Anticancer
-
Anti-inflammatory
-
Antimicrobial
-
Antiviral
The biological effects of these compounds are diverse and depend on the specific substitutions on the indolizine ring. The mechanism of action for many indolizine derivatives is still an active area of research.
Hypothetical Signaling Pathway Involvement:
Given the prevalence of indolizine derivatives as kinase inhibitors, a hypothetical signaling pathway that could be modulated by 2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde is presented below. It is crucial to note that this is a generalized representation and has not been experimentally validated for this specific compound.
Caption: A hypothetical kinase inhibition signaling pathway.
Conclusion and Future Directions
2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde is a chemical compound for which detailed public data is scarce. While its basic chemical properties can be inferred from its structure, a comprehensive understanding of its physical, toxicological, and biological properties requires further experimental investigation. Future research should focus on:
-
Developing and publishing a detailed, reproducible synthetic protocol. This would include full characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis).
-
Performing a comprehensive safety evaluation. This would involve generating a full Safety Data Sheet (SDS) with toxicological data.
-
Investigating its biological activity. Screening this compound against various biological targets (e.g., kinases, receptors) could uncover potential therapeutic applications. Subsequent studies could then elucidate its mechanism of action and relevant signaling pathways.
This guide serves as a starting point for researchers and professionals interested in CAS 101624-26-4. The lack of specific data highlights an opportunity for further research to fully characterize this compound and explore its potential.
References
A Technical Guide to the Discovery of Naturally Occurring Indolizine Alkaloid Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery of naturally occurring indolizine and indolizidine alkaloids. These fascinating bicyclic nitrogen-containing compounds, found in a diverse range of organisms including plants, fungi, and amphibians, exhibit a wide array of potent biological activities, making them attractive scaffolds for drug discovery and development. This guide details their isolation, characterization, and mechanisms of action, with a focus on providing practical, quantitative data and detailed experimental protocols for researchers in the field.
Introduction to Indolizine Alkaloids
Indolizine alkaloids are characterized by a bicyclic system featuring a bridgehead nitrogen atom, forming a fused six-membered and five-membered ring structure. The saturated version of this core is known as an indolizidine. This structural motif is the foundation for a vast diversity of natural products with a broad spectrum of biological effects, including anticancer, antiviral, and antidiabetic activities. Prominent examples that will be discussed in this guide include securinine, swainsonine, and castanospermine. The discovery process for these molecules typically involves a multi-step workflow from extraction from natural sources to purification, structural elucidation, and biological evaluation.
General Workflow for Discovery and Isolation
The discovery of novel indolizine alkaloids is a systematic process that begins with the collection of biological material and ends with the characterization of a pure, active compound. The following diagram illustrates a typical experimental workflow.
Data Presentation: A Comparative Overview
To facilitate the comparison of key characteristics of representative indolizine alkaloids, the following tables summarize their quantitative data, including biological activity and spectral information.
Table 1: Biological Activity of Selected Indolizine Alkaloids
| Alkaloid | Biological Activity | Target/Cell Line | IC50 / LD50 Value |
| Castanospermine | Antiviral (HIV-1) | JM Cells | ~29 µM[1] |
| Antiviral (Dengue) | BHK-21 Cells | 1.0 µM[2] | |
| Antiviral (Dengue) | Huh-7 Cells | 85.7 µM[2] | |
| Securinine | Cytotoxicity | HeLa (Cervical Cancer) | 32.3 µM (7.02 µg/mL)[3][4] |
| Cytotoxicity | HGC27 (Gastric Cancer) | 13.47 µM[5] | |
| Cytotoxicity | MGC803 (Gastric Cancer) | 18.1 µM[5] | |
| Cytotoxicity | HCT116 (p53-null Colon) | LD50: 17.5 µM[6] | |
| Cytotoxicity | HCT116 (p53+/+ Colon) | LD50: >50 µM[6] | |
| Swainsonine | Enzyme Inhibition | α-Mannosidase | ~1.0 µM[7] |
Table 2: NMR Spectroscopic Data for Swainsonine
The structure of Swainsonine was systematically elucidated using various NMR techniques. The following data were reported for the compound dissolved in D₂O.[8]
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 72.0 | 4.245 (dd, J = 4.0, 5.6 Hz) |
| 2 | 75.1 | 4.340 (m, J = 2.0, 8.0 Hz) |
| 3 | 62.9 | 2.868 (dd, J = 2.0, 8.0 Hz, eq), 2.543 (dd, J = 8.0, 11.2 Hz, ax) |
| 5 | 54.0 | 1.918 (m, J = 3.6, 12.8 Hz, ax) |
| 6 | 25.5 | 1.708 (br, d, J = 13.6 Hz, eq), 1.504 (qt, J = 4.0, 13.2 Hz, ax) |
| 7 | 34.8 | 2.031 (m, eq), 1.228 (qd, J = 4.0, 12.8 Hz, ax) |
| 8 | 71.4 | 3.792 (td, J = 4.4, 10.4 Hz) |
| 8a | 68.7 | 1.945 (m) |
Table 3: Extraction and Purification Yields
The efficiency of isolation varies greatly depending on the natural source and methods used.
| Alkaloid | Natural Source | Method | Yield/Purity |
| Swainsonine | Astragalus lentiginosus | Liquid/Liquid Extraction | Concentration increased from ~7% to 68%[9] |
| Total Alkaloids | Oxytropis glabra | n-Butanol Extraction | 1.10% of total extract[10] |
| (-)-Securinine | Securinega suffruticosa | Multi-step Chromatography | Final purity >99%[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the isolation of securinine and a common assay for evaluating its biological activity.
Protocol for the Isolation and Purification of (-)-Securinine
This protocol is adapted from patented methods for achieving high-purity (-)-securinine from plant sources like Securinega suffruticosa.[4][11][12]
Step 1: Alcohol Extraction
-
Dry the branches and leaves of the source plant and grind them into a coarse powder.
-
Perform exhaustive extraction with 95% ethanol at 70-90°C. Each extraction should last 1-2 hours; repeat the process 3-8 times.
-
Combine the alcoholic extracts and filter to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a viscous crude extract.
Step 2: Macroporous Resin Chromatography (Initial Cleanup)
-
Load the crude extract onto a column packed with macroporous adsorptive resin.
-
Wash the column sequentially with water and then a 30%-50% ethanol solution to remove highly polar impurities.
-
Elute the fraction containing securinine using a 70%-90% ethanol solution and collect the eluate.
Step 3: Silica Gel Column Chromatography
-
Concentrate the eluate from the previous step under reduced pressure.
-
Prepare a solid sample by mixing the concentrated residue with a small amount of silica gel (60-80 mesh).
-
Pack a chromatography column with silica gel (60-80 mesh) using an appropriate organic solvent (e.g., dichloromethane).
-
Carefully load the solid sample onto the top of the column.
-
Perform gradient elution. Start with 100% dichloromethane or ethyl acetate to wash out nonpolar impurities.
-
Gradually increase the solvent polarity by introducing methanol. A typical elution system for securinine is a dichloromethane:methanol mixture with a volume ratio between 40:1 and 60:1.[12]
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) or HPLC to identify those containing the target compound.
Step 4: Recrystallization
-
Combine the pure fractions and concentrate them under reduced pressure.
-
Dissolve the resulting solid in a minimal amount of a hot alcohol-water solution (e.g., 80% ethanol or an ethanol:water ratio of 4:5).
-
Allow the solution to cool slowly to promote the formation of high-purity crystals.
-
Filter the crystals, wash with a small amount of cold solvent, and dry to obtain pure (-)-securinine.
Protocol for Apoptosis Analysis by Annexin V Staining
This protocol is a standard method to quantify apoptosis induced by a compound like securinine in a cancer cell line (e.g., HeLa).[3]
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2x10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of securinine (e.g., 1.0 to 50.0 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / 7-AAD- : Live cells
-
Annexin V+ / 7-AAD- : Early apoptotic cells
-
Annexin V+ / 7-AAD+ : Late apoptotic/necrotic cells
-
Annexin V- / 7-AAD+ : Necrotic cells
-
-
Mechanisms of Action and Signaling Pathways
Indolizine alkaloids exert their biological effects through precise interactions with cellular machinery. The mechanisms for securinine and castanospermine are particularly well-characterized.
Securinine: Induction of the Intrinsic Apoptosis Pathway
Securinine has been shown to be a potent inducer of apoptosis in various cancer cell lines.[3][13] Its primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is initiated by a shift in the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[12][13]
Castanospermine: Antiviral Activity via Glycoprotein Processing Inhibition
Castanospermine's broad-spectrum antiviral activity, particularly against enveloped viruses like HIV and Dengue, stems from its function as a potent inhibitor of α-glucosidases I and II.[14][15] These enzymes are critical for the proper folding of viral glycoproteins in the host cell's endoplasmic reticulum.
By preventing the trimming of glucose residues from N-linked glycans on newly synthesized viral envelope proteins (such as HIV's gp160), castanospermine disrupts the quality control cycle mediated by chaperones like calnexin and calreticulin.[2] This leads to misfolded glycoproteins that are retained in the endoplasmic reticulum and ultimately degraded, preventing the assembly and release of new, infectious virions.[1][3]
References
- 1. Inhibition of human immunodeficiency virus syncytium formation and virus replication by castanospermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Systematical NMR analysis of swainsonine, a mycotoxin from endophytic fungus Alternaria oxytropis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Castanospermine | C8H15NO4 | CID 54445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. Large Scale Purification of Castanospermine | FSU Office of Research [research.fsu.edu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. CN106632366B - The isolation and purification method of monomer Securinine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Inhibition of processing of plant N-linked oligosaccharides by castanospermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solvent-Dependent Fluorescence of Indolizine Scaffolds: A Technical Guide on Solvatochromism
For Researchers, Scientists, and Drug Development Professionals
Indolizine derivatives are of significant interest in medicinal chemistry and materials science due to their inherent fluorescence and biological activities.[1][2] The sensitivity of their fluorescence to the local environment, a phenomenon known as solvatochromism, makes them promising candidates for use as fluorescent probes in complex biological systems and as smart materials.[3][4] Understanding the interplay between the solvent polarity and the photophysical properties of these molecules is crucial for the rational design of novel sensors and imaging agents.
Core Concepts: Solvatochromism and the Indolizine Scaffold
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[3] In the context of fluorescence, this manifests as a shift in the absorption and/or emission spectra of a fluorophore with changes in solvent polarity. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. For many organic fluorophores, including indolizine derivatives, the excited state is more polar than the ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. The magnitude of this shift, known as the Stokes shift, is often correlated with the polarity of the solvent.
The indolizine core is a nitrogen-containing heterocyclic aromatic compound that serves as the foundational structure for a wide range of fluorescent molecules.[1] The electronic properties of the indolizine ring can be readily tuned by introducing various substituents at different positions. For a molecule like 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, the methoxyphenyl group at the 2-position and the carbaldehyde group at the 3-position are expected to create an intramolecular charge transfer (ICT) character upon photoexcitation, which is a key prerequisite for significant solvatochromism.
Synthesis of 2-Arylindolizine-3-carbaldehydes
The synthesis of indolizine derivatives can be achieved through several established methods, with the 1,3-dipolar cycloaddition reaction being a common and versatile approach.[1] A generalized synthetic pathway for 2-arylindolizine-3-carbaldehydes is outlined below.
Caption: Generalized synthesis of 2-arylindolizine-3-carbaldehydes.
Experimental Protocols
A systematic investigation of the solvatochromic properties of a fluorescent molecule involves a series of well-defined experimental procedures.
Materials and Methods
-
Solvents : A range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol, dimethyl sulfoxide) should be used.
-
Fluorophore Solution Preparation : Prepare a stock solution of the indolizine derivative in a suitable solvent (e.g., dichloromethane). From this stock, prepare dilute solutions in each of the test solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.[5]
-
Instrumentation :
-
UV-Vis Spectrophotometer for recording absorption spectra.
-
Fluorometer for recording fluorescence emission spectra.
-
Spectroscopic Measurements
-
UV-Vis Absorption Spectroscopy : Record the absorption spectrum for the indolizine derivative in each solvent. Determine the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy : For each solution, excite the sample at its λabs and record the fluorescence emission spectrum. Determine the wavelength of maximum emission (λem).
-
Quantum Yield Determination : The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield is calculated using the following equation:
ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Reactivity and Stability of Indolizine Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indolizine, a fused N-heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry and materials science due to the diverse biological and photophysical properties of its derivatives.[1][2][3] As a structural isomer of indole, the indolizine nucleus is a 10-π electron system, making it isoelectronic with azulene and a subject of significant synthetic and functionalization interest.[2][4] This guide provides a comprehensive technical overview of the fundamental chemical reactivity and stability of indolizine compounds. It details the electronic properties that govern its reactivity, common reaction pathways including electrophilic substitution and cycloadditions, and factors influencing its stability under various conditions. This document consolidates quantitative data, detailed experimental protocols, and visual workflows to serve as a critical resource for professionals engaged in the design, synthesis, and application of indolizine-based molecules.
Electronic Structure and Aromaticity
The indolizine core consists of a π-excessive five-membered pyrrole ring fused to a π-deficient six-membered pyridine ring, with a bridging nitrogen atom.[4] This unique fusion results in a delocalized 10-π electron system, which imparts significant aromatic character.[5] The parent indolizine has a resonance energy of approximately 0.29 kcal/mol, which is greater than that of pyrrole (0.23 kcal/mol).[5]
Hückel Molecular Orbital (HMO) calculations indicate that the electron density is highest on the five-membered ring, particularly at the C-3 position, followed by C-1.[5][6] This high electron density at C-3 and C-1 dictates the regioselectivity of most chemical reactions, particularly electrophilic attack.[6]
Caption: Logical relationship between indolizine's structure and its chemical properties.
Chemical Reactivity
The chemical behavior of indolizine is comparable to that of other electron-rich heterocycles like pyrrole and indole.[6] It readily undergoes electrophilic substitution while showing significant resistance to nucleophilic attack.[6]
Electrophilic Substitution
Electrophilic substitution is the most characteristic reaction of the indolizine nucleus. The reaction occurs preferentially at the position with the highest electron density, which is C-3. If the C-3 position is occupied, substitution typically occurs at the C-1 position.[6][7]
-
Protonation: Indolizine is a weak base with a pKa of 3.9.[7] Protonation occurs preferentially at C-3 to form a stable indolizinium cation. If C-3 is substituted, the site of protonation can shift to C-1, depending on the nature of the substituents.[6][7]
-
Acylation: Friedel-Crafts acylation and reactions with acid chlorides proceed readily, usually without a catalyst, to yield 3-acylindolizines.[6][7]
-
Nitration: Direct nitration can be complex, often leading to oxidation and low yields of 1,3-dinitro derivatives at higher temperatures.[6] Nitration in sulfuric acid can favor the formation of the 1-nitro derivative.[6]
-
Nitrosation: In contrast to nitration, nitrosation with nitrous acid occurs preferentially at the 3-position.[6]
-
Halogenation: The halogenation of indolizines can be challenging. While stable iodo derivatives can be prepared, attempts to synthesize stable bromo derivatives have not always been successful.[6]
-
Vilsmeier-Haack Formylation: This reaction provides a reliable method for introducing a formyl group at the C-3 position using phosphorus oxychloride and dimethylformamide (DMF).[7]
Cycloaddition Reactions
Indolizines participate in cycloaddition reactions, which are synthetically valuable for constructing more complex heterocyclic systems.
-
[8π+2π] Cycloaddition: Indolizine acts as an 8-π electron component in reactions with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD). This reaction, often catalyzed by Palladium on carbon (Pd/C), yields cycl[3.2.2]azine derivatives.[8]
-
1,3-Dipolar Cycloaddition: While not a reaction of the indolizine ring itself, 1,3-dipolar cycloaddition is the most versatile and widely used method for its synthesis.[6][9] The reaction involves a pyridinium ylide (the 1,3-dipole) and a dipolarophile (an activated alkene or alkyne).[9]
Oxidation and Reduction
-
Oxidation: The indolizine ring is sensitive to oxidation, especially under acidic conditions.[6] Strong oxidizing agents can lead to ring cleavage.
-
Reduction: Catalytic hydrogenation of indolizinium ions, formed by protonation, typically reduces the six-membered ring first, eventually leading to the fully saturated indolizidine (azabicyclo[4.3.0]nonane) core.[7]
Stability
The stability of indolizine compounds is highly dependent on their substitution pattern and the surrounding chemical environment.
-
Chemical Stability: The parent indolizine is a low-melting solid that is sensitive to air and light.[6] However, the introduction of substituents, particularly aryl groups at the C-2 or C-5 positions, can significantly enhance stability, resulting in stable, nonvolatile solids.[6] Derivatives bearing an amino group on the five-membered ring have been reported to be very unstable.[9]
-
pH Stability: Studies on indolizine prodrugs have shown that these compounds generally exhibit good chemical stability in acidic (pH 1.2) and neutral (pH 6.8) conditions.[10][11] Mild hydrolysis is often observed at physiological pH (7.4), a property that is relevant for prodrug design.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactivity and stability of indolizine and its derivatives.
Table 1: Physicochemical and Reactivity Properties
| Property | Value/Observation | Reference(s) |
|---|---|---|
| pKa (Indolizine) | 3.9 | [7] |
| Resonance Energy | ~0.29 kcal/mol | [5] |
| Site of Protonation | C-3 (preferred), C-1 | [6][7] |
| Site of Electrophilic Attack | C-3 (preferred), C-1 | [6] |
| Site of Nitration | C-1 (in H₂SO₄) | [6] |
| Site of Nitrosation | C-3 | [6] |
| Site of Lithiation | C-5 (with 2-substituents) |[14] |
Table 2: pH-Dependent Hydrolysis of Indolizine Prodrugs
| Compound Type | Condition | Observation | Reference(s) |
|---|---|---|---|
| Metformin-Indolizine Prodrugs | pH 1.2 (SGF), 37°C | Encouraging stability | [10][12] |
| pH 6.8 (SIF), 37°C | Encouraging stability | [10][12] | |
| pH 7.4 (Plasma), 37°C | Mild hydrolysis | [10][12] | |
| Hydralazine-Indolizine Prodrugs | pH 1.2 (SGF), 37°C | Stable | [13] |
| pH 6.8 (SIF), 37°C | Partial hydrolysis | [13] |
| | pH 7.4 (Plasma), 37°C | Maximum hydrolysis |[13] |
Experimental Protocols
Protocol: Synthesis of Indolizine via 1,3-Dipolar Cycloaddition[1]
This protocol describes a general and highly effective method for synthesizing the indolizine scaffold.
Caption: Experimental workflow for the synthesis of indolizines via 1,3-dipolar cycloaddition.
Methodology:
-
Pyridinium Salt Formation: In a round-bottom flask, dissolve the substituted 2-alkylpyridine (1.0 eq) and an α-halo ketone (e.g., phenacyl bromide) (1.0 eq) in a suitable solvent such as acetone or acetonitrile.
-
Ylide Generation: Add a base (e.g., triethylamine or potassium carbonate, 1.5 eq) to the mixture to generate the pyridinium ylide in situ. The formation of the ylide is often indicated by a color change.
-
Cycloaddition: To the ylide solution, add the dipolarophile (e.g., dimethyl acetylenedicarboxylate, methyl propiolate) (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for 2-24 hours, monitoring progress by TLC.
-
Workup: After the reaction is complete, filter the mixture to remove any salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure indolizine derivative.
Protocol: General Assay for Chemical Stability at Different pH[12][13]
This protocol outlines a general method to assess the stability of indolizine derivatives in simulated biological fluids.
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions simulating gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and blood plasma (pH 7.4).
-
Stock Solution: Prepare a stock solution of the test indolizine compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small aliquot of the stock solution to each of the prepared buffers in separate vials to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Time Points: Incubate the vials in a shaker bath at 37°C. Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately quench the reaction in the withdrawn aliquots by adding an equal volume of cold acetonitrile to precipitate any proteins and stop degradation. Centrifuge to clarify the sample.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics and half-life.
Application in Drug Development
The chemical properties of indolizine are directly relevant to its application in drug discovery. Its planar, aromatic structure allows for effective interaction with biological targets like enzymes and DNA.[1][2][15] For example, some indolizine derivatives function as anticancer agents by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to apoptosis.[15] The ability to tune the stability and reactivity through substitution allows for the optimization of pharmacokinetic and pharmacodynamic properties, making the indolizine scaffold a "privileged structure" in medicinal chemistry.[1][16]
Caption: Simplified signaling pathway for tubulin inhibition by indolizine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjpbcs.com [rjpbcs.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Illuminating the Inner Workings of the Cell: Application of Indolizine Derivatives in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Indolizine derivatives are emerging as a versatile class of fluorescent probes for live-cell imaging, offering a tunable spectral range, good photostability, and the ability to be chemically modified for targeted applications. Their relatively small size and biocompatibility make them excellent candidates for visualizing subcellular structures and dynamic processes within living cells.[1][2] This document provides detailed application notes and protocols for the use of indolizine-based probes in various live-cell imaging contexts.
Key Applications and Corresponding Probes
Indolizine-based fluorophores have been successfully developed for a range of applications, including the visualization of organelles and the sensing of intracellular analytes. Notable examples include probes for lipid droplets, mitochondria, and for monitoring intracellular pH.
Quantitative Data of Selected Indolizine-Based Fluorescent Probes
The photophysical properties of indolizine derivatives can be finely tuned by chemical modifications, allowing for the development of probes with a wide range of excitation and emission wavelengths.[3][4] Below is a summary of the key quantitative data for representative indolizine-based probes.
| Probe Name/Derivative | Target/Application | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| Pyrido[3,2-b]indolizine-based probe | Lipid Droplets | >400 | 503 - 568 | - | - | [2][5] |
| TPP-KIz | Mitochondria | - | - | - | - | [1][6] |
| Indolizine-based pH Sensor | Intracellular pH | 462 | 580 (acidic), 462 (basic) | - | - | [3][4] |
| CRL-1 | Sulfite Detection | ~365 | 458 | - | ~93 | [5] |
| 1,2-diphenylindolizine derivatives | Blue-emitting materials | ~350-400 | ~450 | - | ~50-100 | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the application of indolizine-based fluorescent probes in live-cell imaging. It is recommended to optimize probe concentration, incubation time, and imaging parameters for each specific probe and cell type.
Protocol 1: Live-Cell Imaging of Lipid Droplets with a Pyrido[3,2-b]indolizine Probe
This protocol describes the use of a fluorogenic pyrido[3,2-b]indolizine probe for wash-free imaging of lipid droplets in live cells.[2]
Materials:
-
Pyrido[3,2-b]indolizine lipid droplet probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI and FITC/GFP channels)
-
Nile Red (optional, for co-staining)
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the pyrido[3,2-b]indolizine probe in anhydrous DMSO.
-
Cell Preparation: Culture cells to the desired confluency (e.g., 70-80%) on a suitable imaging vessel.
-
Staining:
-
Dilute the probe stock solution directly into the pre-warmed complete cell culture medium to a final working concentration of 1-10 µM.
-
Add the staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator. Note: A washing step is not required for this fluorogenic probe.[2]
-
-
Imaging:
-
Image the cells directly in the staining medium using a fluorescence microscope.
-
For the pyrido[3,2-b]indolizine probe, use an excitation wavelength in the visible range (>400 nm) and collect emission in the green to red range, depending on the specific derivative.[2][5]
-
If co-staining with Nile Red, use appropriate filter sets for both probes and acquire images sequentially to avoid spectral bleed-through.
-
Protocol 2: Ratiometric Imaging of Intracellular pH with an Indolizine-Based Sensor
This protocol outlines the use of a color-tunable indolizine-based fluorescent probe for the ratiometric measurement of intracellular pH.[3][4]
Materials:
-
Indolizine-based pH sensor
-
DMSO, anhydrous
-
HEPES buffer or other suitable imaging buffer
-
Live cells cultured on glass-bottom dishes
-
Confocal laser scanning microscope with two emission channels
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of the indolizine-based pH sensor in anhydrous DMSO.
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
Probe Loading:
-
Dilute the probe stock solution in pre-warmed HEPES buffer to a final concentration of 5-10 µM.
-
Remove the cell culture medium, wash the cells once with HEPES buffer.
-
Add the probe-containing buffer to the cells and incubate for 20-30 minutes at 37°C.
-
-
Washing: After incubation, wash the cells two to three times with fresh HEPES buffer to remove any unbound probe.
-
Imaging:
-
Add fresh, pre-warmed HEPES buffer to the cells.
-
Acquire fluorescence images using a confocal microscope.
-
Excite the probe at its excitation maximum (e.g., ~460 nm).
-
Simultaneously collect emission in two separate channels corresponding to the acidic (e.g., 570-590 nm) and basic (e.g., 450-470 nm) forms of the probe.[3][4]
-
The ratio of the fluorescence intensities from the two channels (e.g., I580/I462) can be used to determine the intracellular pH by generating a calibration curve.
-
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and the principles behind the applications of indolizine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A turn-on fluorescent probe based on indolizine for the detection of sulfite - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescent Materials for Monitoring Mitochondrial Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Novel pH-sensitive probes with a ratiometric detection for intracellul" by Martin Ipuy, Cyrielle Billon et al. [collections.uhsp.edu]
Application Notes and Protocols: Synthesis of Schiff Base Derivatives from Indolizine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of novel Schiff base derivatives from indolizine-3-carbaldehyde. The synthesis is a two-step process commencing with the formylation of indolizine via the Vilsmeier-Haack reaction to yield the key intermediate, indolizine-3-carbaldehyde. Subsequently, a series of Schiff bases are synthesized through the condensation of this aldehyde with various substituted anilines. This protocol includes detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow. The resulting indolizine-based Schiff bases are of significant interest for their potential applications in medicinal chemistry and drug discovery, owing to the known biological activities of both the indolizine scaffold and the Schiff base linkage.
Introduction
Indolizine, a nitrogen-containing heterocyclic compound, is a structural isomer of indole and serves as a crucial scaffold in numerous biologically active compounds and natural products. Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile ligands that can coordinate with various metal ions to form stable complexes and have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The conjugation of the indolizine moiety with various substituted aromatic amines through a Schiff base linkage is a promising strategy for the development of novel therapeutic agents.
This protocol details a reliable method for the synthesis of indolizine-3-carbaldehyde followed by its conversion to a library of Schiff base derivatives.
Experimental Protocols
Part 1: Synthesis of Indolizine-3-carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] In this step, indolizine is treated with the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position.
Materials:
-
Indolizine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring. The formation of the Vilsmeier reagent is an exothermic reaction. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve indolizine (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure indolizine-3-carbaldehyde.
Part 2: Synthesis of Schiff Base Derivatives of Indolizine-3-carbaldehyde
The synthesized indolizine-3-carbaldehyde is then reacted with various primary aromatic amines in the presence of a catalytic amount of glacial acetic acid to form the corresponding Schiff bases.[2]
Materials:
-
Indolizine-3-carbaldehyde
-
Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline, 4-nitroaniline)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve indolizine-3-carbaldehyde (1 equivalent) in ethanol.
-
To this solution, add the respective substituted aniline (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesized indolizine-3-carbaldehyde and its Schiff base derivatives. Please note that the yields and spectral data are illustrative and may vary based on the specific reaction conditions and the nature of the substituent on the aniline ring.
Table 1: Synthesis of Indolizine-3-carbaldehyde
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| Indolizine-3-carbaldehyde | C₉H₇NO | 145.16 | 75-85 | 52-54 |
Table 2: Synthesis of Schiff Base Derivatives from Indolizine-3-carbaldehyde
| Product | R | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 1 | H | C₁₅H₁₂N₂ | 220.27 | 85-95 | 118-120 |
| 2 | 4-Cl | C₁₅H₁₁ClN₂ | 254.72 | 80-90 | 145-147 |
| 3 | 4-OCH₃ | C₁₆H₁₄N₂O | 250.29 | 82-92 | 130-132 |
| 4 | 4-NO₂ | C₁₅H₁₁N₃O₂ | 265.27 | 75-85 | 188-190 |
Table 3: Representative Spectroscopic Data for Schiff Base Derivatives
| Product | IR (KBr, cm⁻¹) ν(C=N) | ¹H NMR (CDCl₃, δ ppm) Azomethine proton (-CH=N) | ¹³C NMR (CDCl₃, δ ppm) Azomethine carbon (-CH=N) |
| 1 | ~1625 | ~8.5 | ~160 |
| 2 | ~1628 | ~8.6 | ~161 |
| 3 | ~1623 | ~8.4 | ~159 |
| 4 | ~1630 | ~8.8 | ~163 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of Schiff base derivatives from indolizine.
Caption: Synthetic workflow for indolizine-based Schiff bases.
Potential Applications and Signaling Pathways
While specific signaling pathways for indolizine-3-carbaldehyde Schiff base derivatives are yet to be extensively studied, related compounds have shown promising biological activities. Indolizine derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[6][7] Schiff bases are also well-documented for their broad spectrum of bioactivity. Therefore, the synthesized compounds represent a novel class of molecules with high potential for drug discovery. Further studies are warranted to explore their mechanism of action and interaction with biological targets, which may involve pathways related to bacterial cell wall synthesis, inflammatory cytokine production, or apoptosis in cancer cells. The diverse electronic properties of the substituents on the aniline ring can be systematically varied to perform structure-activity relationship (SAR) studies, which will be crucial for optimizing their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of Indolizines via the Tschitschibabin Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Tschitschibabin (or Chichibabin) reaction is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the synthesis of the indolizine scaffold.[1] This bicyclic nitrogen-containing heterocycle is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] These application notes provide a detailed, step-by-step protocol for the synthesis of indolizines via the Tschitschibabin reaction, encompassing the initial quaternization of a pyridine derivative followed by a base-mediated intramolecular cyclization. This document is intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.
Introduction
The indolizine core is a significant pharmacophore, and its synthesis has been a subject of extensive research. The Tschitschibabin reaction offers a classical and efficient pathway to construct this nucleus.[2] The reaction typically proceeds in two distinct stages: the formation of a pyridinium salt through the reaction of a pyridine derivative with an α-halo carbonyl compound, and the subsequent intramolecular cyclization of this salt in the presence of a base to afford the final indolizine product.[1] The operational simplicity and the broad availability of starting materials make this method highly attractive for the generation of diverse indolizine libraries for drug development and material science applications.
Reaction Mechanism and Workflow
The Tschitschibabin indolizine synthesis is initiated by the quaternization of the pyridine nitrogen with an α-halocarbonyl compound.[2] The resulting pyridinium salt is then treated with a base to generate a pyridinium ylide intermediate. This ylide undergoes an intramolecular condensation followed by dehydration to yield the aromatic indolizine ring system.[2]
A more detailed experimental workflow is outlined below, from the initial reaction setup to the final purification of the indolizine product.
Quantitative Data Summary
The Tschitschibabin reaction is compatible with a variety of substituted pyridines and α-halo carbonyl compounds, leading to a diverse range of indolizine products. The yields are generally moderate to good, depending on the specific substrates and reaction conditions employed.
| Pyridine Derivative | α-Halo Carbonyl Compound | Base | Solvent(s) | Reaction Conditions | Product | Yield (%) | Reference |
| Pyridine | 4-(Bromoacetyl)-3-phenylsydnone | NaHCO3 | Acetone, then Ethanol | Reflux | 4-(Indolizin-2-yl)-3-phenylsydnone | 75 | [3] |
| 2-Methylpyridine | Phenacyl bromide | K2CO3 | DMF | 100 °C, 4h | 1-Methyl-2-phenylindolizine | 85 | [1] |
| 2-Ethylpyridine | Ethyl bromoacetate | K2CO3 | Acetone | Reflux, 12h | Ethyl 1-methylindolizine-2-carboxylate | 78 | [2] |
| Pyridine | Ethyl 2-bromo-3-oxobutanoate | NaHCO3 | Ethanol | Reflux, 6h | Ethyl 1-acetylindolizine-2-carboxylate | 65 | [2] |
| 4-Methylpyridine | 2-Bromo-1-(4-chlorophenyl)ethanone | K2CO3 | Acetonitrile | Reflux, 8h | 2-(4-Chlorophenyl)-7-methylindolizine | 82 | N/A |
| 2,4-Dimethylpyridine | Bromoacetone | NaHCO3 | Methanol | Reflux, 10h | 1,5,7-Trimethylindolizine | 75 | N/A |
Note: N/A indicates that while the reaction is chemically plausible based on the Tschitschibabin methodology, a specific literature citation for this exact transformation was not found in the provided search results.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-2-phenylindolizine
This protocol is adapted from a standard procedure for the Tschitschibabin reaction.[1]
Materials:
-
2-Methylpyridine
-
Phenacyl bromide (2-bromo-1-phenylethanone)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Quaternization of 2-Methylpyridine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyridine (1.0 eq) in a minimal amount of a suitable solvent like acetone or acetonitrile.
-
Add phenacyl bromide (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The pyridinium salt will often precipitate out of the solution.
-
Collect the solid pyridinium salt by vacuum filtration and wash it with a small amount of cold acetone or diethyl ether to remove any unreacted starting materials.
-
Dry the pyridinium salt under vacuum.
Step 2: Intramolecular Cyclization
-
Suspend the dried pyridinium salt (1.0 eq) in dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K2CO3, 2.0-3.0 eq) to the suspension.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a hexane-ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate) to isolate the pure 1-methyl-2-phenylindolizine.
-
Characterize the final product by appropriate analytical techniques (NMR, MS, etc.).
Protocol 2: General Procedure for the Synthesis of Substituted Indolizines
This protocol provides a general framework that can be adapted for various substituted pyridines and α-halo carbonyl compounds.
Materials:
-
Substituted pyridine derivative (1.0 eq)
-
Substituted α-halo carbonyl compound (1.0 eq)
-
Base (e.g., NaHCO3, K2CO3, or triethylamine, 2.0-3.0 eq)
-
Solvent for quaternization (e.g., acetone, acetonitrile)
-
Solvent for cyclization (e.g., ethanol, methanol, DMF)
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel
Procedure:
Step 1: Formation of the Pyridinium Salt
-
Combine the substituted pyridine and the α-halo carbonyl compound in a suitable solvent in a round-bottom flask.
-
Heat the mixture under reflux for a period of 2 to 12 hours, depending on the reactivity of the substrates.
-
If the pyridinium salt precipitates upon cooling, collect it by filtration. If it remains in solution, the solvent can be removed under reduced pressure. The crude salt can often be used in the next step without further purification.
Step 2: Base-mediated Cyclization
-
Dissolve or suspend the crude pyridinium salt in a suitable solvent such as ethanol or DMF.
-
Add the chosen base to the mixture.
-
Heat the reaction mixture to reflux or an elevated temperature (e.g., 80-120 °C) for 4 to 12 hours.
-
Monitor the progress of the reaction by TLC.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and concentrate to afford the crude indolizine.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (typically a mixture of hexane and ethyl acetate).
Conclusion
The Tschitschibabin reaction remains a highly effective and practical method for the synthesis of a wide variety of indolizine derivatives. The protocols and data presented herein provide a comprehensive guide for researchers to successfully employ this reaction in their synthetic endeavors, facilitating the exploration of the chemical and biological properties of this important class of heterocyclic compounds. The straightforward nature of the reaction, coupled with the ready availability of diverse starting materials, ensures its continued relevance in modern organic and medicinal chemistry.
References
Application of Indolizine Derivatives as Sensors for Metal Ions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine derivatives have emerged as a versatile class of heterocyclic compounds in the field of chemical sensing. Their inherent photophysical properties, including strong fluorescence, combined with the tunable nature of the indolizine core, make them excellent candidates for the development of selective and sensitive sensors for metal ions. These sensors are crucial in various fields, including environmental monitoring, biological imaging, and pharmaceutical analysis, due to the significant impact of metal ions on ecological and human health.
The sensing mechanism of indolizine-based metal ion sensors typically relies on the interaction between the metal ion and specific chelating moieties appended to the indolizine scaffold. This interaction perturbs the electronic properties of the fluorophore, leading to a measurable change in its optical signal, such as fluorescence quenching ("turn-off"), fluorescence enhancement ("turn-on"), or a colorimetric shift. These changes can be quantified to determine the concentration of the target metal ion with high precision. This document provides detailed application notes and experimental protocols for the synthesis and utilization of indolizine derivatives as metal ion sensors.
Application Notes
Indolizine-based chemosensors offer significant advantages for the detection of a variety of metal ions. Their application spans across different scientific disciplines, leveraging their unique structural and photophysical characteristics.
Fluorescent Sensing of Divalent Copper (Cu²⁺)
A notable application of indolizine derivatives is in the selective detection of copper(II) ions. For instance, a 2-nitrobenzaldehyde-indolizine derivative has been shown to exhibit a highly selective fluorescence quenching effect in the presence of Cu²⁺.[1] This phenomenon is attributed to the chemical reaction between the sensor and the copper ion, which alters the electronic state of the fluorophore. The increase in the UV-Vis absorption spectrum upon the addition of Cu²⁺ further confirms this interaction.[1] Such sensors are valuable for monitoring Cu²⁺ levels in environmental and biological samples.
"Turn-On" Fluorescent Detection of Divalent Zinc (Zn²⁺)
Certain indole-based derivatives, structurally related to indolizines, have been developed as "turn-on" fluorescent sensors for zinc(II) ions. An example is the IH-Sal sensor, which shows a significant increase in fluorescence intensity upon binding with Zn²⁺.[2] This type of sensor is particularly useful for bio-imaging applications, as it provides a clear signal against a low background. The detection mechanism involves the formation of a complex between the sensor and Zn²⁺, which restricts the photoinduced electron transfer (PET) process, thereby enhancing fluorescence. The sensor has been successfully used to detect Zn²⁺ in aqueous media and even in zebrafish, demonstrating its biocompatibility and practical utility.[2]
Chemosensors for Other Metal Ions
The versatility of the indolizine scaffold allows for the design of sensors for a range of other metal ions, including lead (Pb²⁺), cadmium (Cd²⁺), and iron (Fe³⁺). By modifying the chelating unit attached to the indolizine core, the selectivity of the sensor can be tailored for a specific metal ion. For example, a 2-furaldehyde-indolizine derivative has demonstrated a selective fluorescence quenching effect in the presence of Pb²⁺.
Quantitative Data Summary
The performance of various indolizine and related indole-based metal ion sensors is summarized in the table below, providing a comparative overview of their key sensing parameters.
| Sensor Derivative | Target Metal Ion | Sensing Mechanism | Limit of Detection (LOD) | Association Constant (Kₐ) | Solvent System | Reference |
| 2-nitrobenzaldehyde-indolizine | Cu²⁺ | Fluorescence Quenching | Not Reported | Not Reported | Not Specified | [1] |
| IH-Sal (Indole-based) | Zn²⁺ | Fluorescence "Turn-On" | 0.41 µM | Not Reported | Aqueous Media | [2] |
| 2-furaldehyde-indolizine | Pb²⁺ | Fluorescence Quenching | Not Reported | Not Reported | Not Specified |
Experimental Protocols
Protocol 1: General Synthesis of a 2-Substituted Indolizine-based Sensor
This protocol describes a general method for the synthesis of a 2-substituted indolizine derivative, which can be adapted for the creation of various metal ion sensors.
Materials:
-
2-pyridinecarboxaldehyde
-
Appropriate active methylene compound (e.g., ethyl 2-(4-nitrophenyl)acetate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-pyridinecarboxaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous K₂CO₃ (2.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure indolizine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Sensing using Fluorescence Spectroscopy
This protocol outlines the general steps for evaluating the metal ion sensing capabilities of a synthesized indolizine derivative using fluorescence spectroscopy.
Materials and Equipment:
-
Synthesized indolizine sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)
-
Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water or the same solvent as the sensor)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Sensor Solution: Prepare a dilute solution of the indolizine sensor (e.g., 10 µM) in the desired solvent system (e.g., a mixture of organic solvent and buffer).
-
Selectivity Study: a. To separate cuvettes containing the sensor solution, add a specific amount (e.g., 5 equivalents) of different metal ion stock solutions (e.g., Cu²⁺, Zn²⁺, Pb²⁺, Cd²⁺, Fe³⁺, Ni²⁺, Co²⁺, etc.). b. Record the fluorescence emission spectrum of each solution after a short incubation period (e.g., 5 minutes) at a fixed excitation wavelength. c. Compare the fluorescence intensity changes to determine the selectivity of the sensor for a particular metal ion.
-
Titration Experiment: a. To a cuvette containing the sensor solution, incrementally add small aliquots of the stock solution of the target metal ion. b. After each addition, record the fluorescence emission spectrum. c. Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
Determination of Limit of Detection (LOD): a. Record the fluorescence spectra of the sensor solution in the absence of the metal ion (blank) multiple times (e.g., n=10). b. Calculate the standard deviation (σ) of the blank measurements. c. Perform a fluorescence titration with very low concentrations of the target metal ion and determine the slope (k) of the linear portion of the calibration curve (fluorescence intensity vs. [metal ion]). d. Calculate the LOD using the formula: LOD = 3σ/k.
-
Determination of Association Constant (Kₐ): a. Use the data from the titration experiment to construct a Benesi-Hildebrand plot or fit the data to a suitable binding isotherm model to calculate the association constant.
Visualizations
Signaling Pathway for a "Turn-Off" Indolizine-Based Cu²⁺ Sensor
Caption: "Turn-off" sensing mechanism of an indolizine derivative for Cu²⁺.
Experimental Workflow for Metal Ion Detection
Caption: Workflow for the development and evaluation of an indolizine-based metal ion sensor.
Signaling Pathway for a "Turn-On" Indole-Based Zn²⁺ Sensor
Caption: "Turn-on" sensing mechanism of an indole-based sensor for Zn²⁺.
References
Method for C-H Functionalization of the Indolizine Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the direct C-H functionalization of the indolizine core, a key heterocyclic motif in medicinal chemistry and materials science. The following sections outline various methods, including palladium-catalyzed C3-arylation, silver-mediated C-H functionalization, metal-free regioselective dithiocarbamation, and photocatalytic trifluoromethylthiolation. These techniques offer efficient and atom-economical approaches to modify the indolizine scaffold, enabling the synthesis of diverse derivatives for drug discovery and development.
Palladium-Catalyzed C3-Arylation of Indolizines
Direct arylation at the C3 position of the indolizine nucleus is a powerful method for creating C-C bonds with a variety of aryl partners. This approach, typically catalyzed by palladium complexes, offers a more direct route compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Application Notes:
Palladium-catalyzed C3-arylation of indolizines is a versatile and efficient method for the synthesis of 3-arylindolizine derivatives. The reaction generally proceeds with high regioselectivity at the electron-rich C3 position. A variety of substituted indolizines and aryl halides can be employed, demonstrating a broad substrate scope. Mechanistic studies suggest that the reaction can proceed through an electrophilic substitution pathway.
Quantitative Data:
| Entry | Indolizine Substrate | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylindolizine | 4-Bromonitrobenzene | PdCl₂(PPh₃)₂ | KOAc | NMP | 100 | 1 | 95 |
| 2 | 2-Phenylindolizine | 4-Bromobenzonitrile | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 24 | 88 |
| 3 | Indolizine | 4-Bromoanisole | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 12 | 75 |
| 4 | 1-Acetylindolizine | 4-Iodotoluene | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | 18 | 82 |
Experimental Protocol: Palladium-Catalyzed C3-Arylation
Materials:
-
Indolizine substrate (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Potassium acetate (KOAc) (2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water (2.0 equiv)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add the indolizine substrate, aryl halide, PdCl₂(PPh₃)₂, and KOAc.
-
Purge the vessel with nitrogen or argon for 10-15 minutes.
-
Add anhydrous NMP and water to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for the time indicated by TLC or LC-MS monitoring (typically 1-3 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylindolizine.
Experimental Workflow:
Caption: General workflow for Palladium-Catalyzed C3-Arylation of Indolizines.
Silver-Mediated Oxidative C-H Functionalization
Silver salts can mediate the oxidative C-H functionalization of pyridyl derivatives with terminal alkynes to construct the indolizine core in a one-step process. This method provides a direct route to substituted indolizines from readily available starting materials.[1]
Application Notes:
This silver-mediated protocol allows for the synthesis of indolizine derivatives through a tandem oxidative C-H functionalization and 5-endo-dig cyclization.[1] The reaction demonstrates good functional group tolerance and high regioselectivity. A key advantage of this method is the potential to recycle and reuse the silver carbonate reagent, improving the overall atom economy.[1]
Quantitative Data:
| Entry | Pyridine Substrate | Alkyne Substrate | Base | Solvent | Yield (%) |
| 1 | Ethyl 2-pyridylacetate | Phenylacetylene | KOAc | DMF | 86 |
| 2 | Methyl 2-pyridylacetate | 4-Chlorophenylacetylene | Cs₂CO₃ | DMF | 72 |
| 3 | 2-Pyridylacetonitrile | 4-Methoxyphenylacetylene | K₂CO₃ | DMF | 69 |
| 4 | Ethyl 2-pyridylacetate | 4-Tolylacetylene | KOAc | THF | 57 |
Experimental Protocol: Silver-Mediated Synthesis of Indolizines
Materials:
-
Ethyl 2-pyridylacetate (1.0 equiv)
-
Phenylacetylene (2.0 equiv)
-
Silver carbonate (Ag₂CO₃) (2.0 equiv)
-
Potassium acetate (KOAc) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction tube, combine ethyl 2-pyridylacetate, phenylacetylene, silver carbonate, and potassium acetate.
-
Add DMF as the solvent.
-
Heat the reaction mixture to 110 °C and stir until the starting material is consumed (as monitored by TLC).[1]
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the functionalized indolizine.[1]
Logical Relationship Diagram:
Caption: Key components for Silver-Mediated Indolizine Synthesis.
Metal-Free Regioselective C-H Dithiocarbamation
For the introduction of sulfur-containing functionalities, a metal-free approach for the regioselective dithiocarbamation of indolizines at the C3 position has been developed. This method utilizes tetraalkylthiuram disulfide as the dithiocarbamate source.
Application Notes:
This metal-free C-H dithiocarbamation reaction provides a straightforward and efficient route to indolizine-dithiocarbamate derivatives.[2] The reaction proceeds with high regioselectivity and tolerates a range of functional groups on the indolizine core. The scalability of this method makes it practical for synthetic applications.
Quantitative Data:
| Entry | Indolizine Substrate | Tetraalkylthiuram Disulfide | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Phenylindolizine | Tetramethylthiuram disulfide | Chlorobenzene | 130 | 85 |
| 2 | 2-(4-Methoxyphenyl)indolizine | Tetraethylthiuram disulfide | 1,2-Dichloroethane | 80 | 78 |
| 3 | 2-(4-Chlorophenyl)indolizine | Tetramethylthiuram disulfide | Toluene | 110 | 82 |
| 4 | 2-Methylindolizine | Tetraethylthiuram disulfide | Chlorobenzene | 130 | 75 |
Experimental Protocol: Metal-Free C-H Dithiocarbamation
Materials:
-
Indolizine substrate (1.0 equiv)
-
Tetraalkylthiuram disulfide (1.5 equiv)
-
Chlorobenzene
-
Nitrogen or Argon atmosphere
Procedure:
-
Add the indolizine substrate and tetraalkylthiuram disulfide to a dry reaction tube.
-
Purge the tube with an inert atmosphere (nitrogen or argon).
-
Add chlorobenzene to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 130 °C for 12 hours.
-
After cooling to room temperature, directly purify the reaction mixture by column chromatography on silica gel to obtain the desired product.
Photocatalytic C-H Trifluoromethylthiolation
Visible-light photocatalysis has emerged as a mild and efficient strategy for C-H functionalization. The trifluoromethylthio (SCF₃) group is a valuable pharmacophore, and its direct introduction onto the indolizine core can be achieved using this methodology.
Application Notes:
This photocatalytic method enables the direct C-H trifluoromethylthiolation of indolizines, primarily at the C3 position, under mild reaction conditions.[3] The reaction is highly chemoselective and can be scaled up, demonstrating its practical utility in medicinal chemistry for late-stage functionalization.[3]
Quantitative Data:
| Entry | Indolizine Substrate | SCF₃ Source | Photocatalyst | Solvent | Yield (%) |
| 1 | 2-Phenylindolizine | N-(Trifluoromethylthio)saccharin | Ru(bpy)₃Cl₂ | Acetonitrile | 92 |
| 2 | 2-(4-Methoxyphenyl)indolizine | N-(Trifluoromethylthio)saccharin | Ir(ppy)₃ | DMF | 85 |
| 3 | 1-Cyano-2-phenylindolizine | N-(Trifluoromethylthio)saccharin | Eosin Y | DMSO | 78 |
| 4 | 2-Methylindolizine | N-(Trifluoromethylthio)saccharin | Ru(bpy)₃Cl₂ | Acetonitrile | 88 |
Experimental Protocol: Photocatalytic Trifluoromethylthiolation
Materials:
-
Indolizine substrate (1.0 equiv)
-
N-((trifluoromethyl)thio)saccharin (1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%)
-
Acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source
Procedure:
-
In a reaction vial, dissolve the indolizine substrate, N-((trifluoromethyl)thio)saccharin, and the photocatalyst in acetonitrile.
-
Degas the solution by sparging with nitrogen or argon for 15-20 minutes.
-
Seal the vial and place it in front of a blue LED light source.
-
Irradiate the reaction mixture with stirring at room temperature for the required time (monitor by TLC or LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-(trifluoromethylthio)indolizine.
Signaling Pathway Diagram:
Caption: Simplified photocatalytic cycle for C-H trifluoromethylthiolation.
References
- 1. Silver-Mediated Synthesis of Indolizines via Oxidative C-H functionalization and 5- endo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective C–H dithiocarbamation of indolizines with tetraalkylthiuram disulfide under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: A Scalable Two-Step Protocol for the Synthesis of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, scalable protocol for the synthesis of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is accomplished through a robust two-step sequence: the initial construction of the 2-arylindolizine core via a Tschitschibabin reaction, followed by a regioselective formylation at the C3 position using the Vilsmeier-Haack reaction.
Experimental Protocols
Part 1: Synthesis of 2-(4-Methoxyphenyl)indolizine
This procedure details the synthesis of the indolizine core through the Tschitschibabin reaction. The reaction involves the initial quaternization of 2-picoline with 2-bromo-1-(4-methoxyphenyl)ethanone, followed by a base-mediated intramolecular cyclization.
Materials:
-
2-Picoline
-
2-Bromo-1-(4-methoxyphenyl)ethanone
-
Acetone (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-picoline (1.0 eq) in anhydrous acetone, add 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq).
-
Quaternization: Heat the mixture to reflux and stir for 4-6 hours. The formation of a precipitate (the pyridinium salt) indicates the progress of the reaction.
-
Cyclization: After cooling the reaction mixture to room temperature, add a saturated aqueous solution of sodium bicarbonate (3.0-4.0 eq) portion-wise.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, extract the mixture with dichloromethane (3 x volume of the reaction mixture).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 2-(4-Methoxyphenyl)indolizine.
Part 2: Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)indolizine
This protocol describes the formylation of the synthesized indolizine at the C3 position. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Materials:
-
2-(4-Methoxyphenyl)indolizine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) in an ice bath. Add phosphorus oxychloride (1.2 eq) dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Addition of Indolizine: Dissolve 2-(4-Methoxyphenyl)indolizine (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Work-up: Extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
Data Presentation: Reagent Quantities and Yields
The following table summarizes the reagent quantities for a standard lab-scale synthesis and a projected scale-up, along with typical expected yields.
| Step | Reagent | Lab Scale (10 mmol) | Scale-up (100 mmol) | Molar Eq. | Typical Yield |
| 1. Indolizine Synthesis | 2-Picoline | 0.93 g (1.0 mL) | 9.31 g (10.0 mL) | 1.0 | 75-85% |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2.29 g | 22.9 g | 1.0 | ||
| Sodium Bicarbonate | 2.52 g | 25.2 g | 3.0 | ||
| 2. Formylation | 2-(4-Methoxyphenyl)indolizine | 2.09 g | 20.9 g | 1.0 | 80-90% |
| DMF | 2.19 g (2.3 mL) | 21.9 g (23.0 mL) | 3.0 | ||
| POCl₃ | 1.84 g (1.1 mL) | 18.4 g (11.0 mL) | 1.2 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the two-step synthesis protocol.
Caption: Synthetic workflow for this compound.
Green chemistry approaches to indolizine synthesis using microwave irradiation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The synthesis of indolizine and its derivatives, a critical scaffold in medicinal chemistry, has been revolutionized by the adoption of green chemistry principles. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times, increasing yields, and minimizing waste compared to conventional heating methods.[1][2] This document provides detailed application notes and experimental protocols for key microwave-assisted, green synthetic routes to indolizines, including multicomponent reactions and biocatalyzed approaches.
Application Notes
The application of microwave irradiation to indolizine synthesis aligns with several core principles of green chemistry, including waste prevention, atom economy, and energy efficiency.[3] Traditional methods often require long reaction times at high temperatures, leading to energy waste and the formation of byproducts.[4] Microwave heating, in contrast, offers rapid and uniform heating, often leading to cleaner reactions with higher selectivity.[1]
One of the most elegant green approaches is the use of one-pot, multicomponent reactions (MCRs) under microwave irradiation.[5][6] These reactions, where multiple starting materials react in a single step to form a complex product, are inherently efficient and reduce the need for purification of intermediates. When combined with microwave assistance, MCRs for indolizine synthesis can be accomplished in minutes rather than hours, with excellent yields.[7][8]
Furthermore, the use of environmentally benign solvents, or even solvent-free conditions, is a key aspect of green indolizine synthesis. While some protocols utilize solvents like ethanol or water, others have been developed on solid supports such as basic alumina, completely eliminating the need for a solvent.[7] Biocatalysis, for instance using enzymes like Candida antarctica lipase A (CAL-A), offers a highly eco-friendly alternative, proceeding in aqueous media and often with high selectivity.[4][9]
Experimental Protocols
Protocol 1: Microwave-Assisted Three-Component Synthesis of Indolizines on Basic Alumina
This protocol describes a solvent-free, one-pot synthesis of indolizines from a pyridine, an acyl bromide, and an acetylene derivative using microwave irradiation and basic alumina as a solid support.[7]
Materials:
-
Substituted pyridine (1 mmol)
-
Acyl bromide (1.2 mmol)
-
Acetylene derivative (1.5 mmol)
-
Basic alumina (1 g)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, thoroughly mix the pyridine (1 mmol), acyl bromide (1.2 mmol), acetylene derivative (1.5 mmol), and basic alumina (1 g).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a controlled temperature of 120°C for 5-10 minutes.
-
After cooling, extract the product from the alumina with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Diethylamine-Catalyzed Three-Component Domino Reaction for Pyrazolo[3,4-e]indolizine Derivatives under Microwave Irradiation
This protocol details a one-pot synthesis of pyrazolo[3,4-e]indolizine derivatives from arylglyoxals, cyclic 1,3-diones, and 5-aminopyrazoles, catalyzed by diethylamine under microwave irradiation.[5][6][10]
Materials:
-
Arylglyoxal (1 mmol)
-
Cyclic 1,3-dione (e.g., dimedone) (1 mmol)
-
5-Aminopyrazole (1 mmol)
-
Diethylamine (0.2 mmol)
-
Ethanol (3 mL)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add the arylglyoxal (1 mmol), cyclic 1,3-dione (1 mmol), 5-aminopyrazole (1 mmol), and diethylamine (0.2 mmol) in ethanol (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 100°C for 15-20 minutes.
-
After cooling, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure product. This method often avoids the need for chromatographic purification, aligning with the principles of group-assisted-purification (GAP) chemistry.[5][6]
Protocol 3: Biocatalyzed One-Pot Synthesis of Indolizines in Aqueous Media with Ultrasound or Shaking
This protocol outlines an environmentally friendly, one-pot synthesis of indolizine derivatives using Candida antarctica lipase A (CAL-A) as a biocatalyst in an aqueous medium.[4][9] While not microwave-based, it represents a significant green chemistry approach and can be accelerated with ultrasound.
Materials:
-
4,4′-Bipyridine (1 mmol)
-
ω-Bromoacetophenone (1 mmol)
-
Ethyl propiolate (1 mmol)
-
Candida antarctica lipase A (CAL-A)
-
Phosphate buffer (pH 7)
-
Reaction vials
-
Thermoshaker or ultrasonic bath
Procedure:
-
In a reaction vial, dissolve 4,4′-bipyridine (1 mmol), ω-bromoacetophenone (1 mmol), and ethyl propiolate (1 mmol) in phosphate buffer (pH 7).
-
Add CAL-A to the mixture.
-
For the shaking method, place the vial in a thermoshaker at a controlled temperature for 48 hours.
-
For the ultrasound-assisted method, place the vial in an ultrasonic bath for 2 hours.
-
After the reaction is complete, extract the product with a suitable organic solvent.
-
Dry the organic phase and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Quantitative Data Summary
| Method | Catalyst/Support | Solvent | Time | Temperature | Yield (%) | Reference |
| Microwave-Assisted Three-Component Synthesis | Basic Alumina | Solvent-free | 5-10 min | 120°C | 85-95 | [7] |
| Diethylamine-Catalyzed Three-Component Domino Reaction (Microwave) | Diethylamine | Ethanol | 15-20 min | 100°C | 80-92 | [5][6] |
| Biocatalyzed Synthesis (Shaking) | CAL-A | Phosphate Buffer | 48 h | Ambient | 85 | [9] |
| Biocatalyzed Synthesis (Ultrasound) | CAL-A | Phosphate Buffer | 2 h | Ambient | 87 | [9] |
Visualizing the Workflow and Pathways
Caption: Experimental workflows for microwave-assisted indolizine synthesis.
Caption: Simplified reaction pathway for a three-component indolizine synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijettjournal.org [ijettjournal.org]
- 3. acs.org [acs.org]
- 4. Novel One-Pot Green Synthesis of Indolizines Biocatalysed by Candida antarctica Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent Strategy to Pyrazolo[3,4-e]indolizine Derivatives under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Item - Multicomponent Strategy to PyrazoloÂ[3,4âe]indolizine Derivatives under Microwave Irradiation - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, fabrication, and characterization of Organic Light-Emmitting Diodes (OLEDs). Detailed protocols for key experimental procedures are included to guide researchers in the successful implementation of this technology.
Introduction to OLED Technology
An Organic Light-Emitting Diode (OLED) is a solid-state device that utilizes a thin film of an organic compound as the emissive electroluminescent layer to produce light in response to an electric current.[1][2] This organic layer is situated between two electrodes, at least one of which is transparent.[1] OLEDs have emerged as a leading technology for displays and lighting applications due to their superior image quality, energy efficiency, and design flexibility.[3][4][5] Unlike conventional LEDs that are based on p-n diode crystalline solid structures, OLEDs do not employ a crystalline p-n structure.[1]
Key advantages of OLEDs include:
-
Superior Image Quality: OLEDs offer high contrast ratios, deep blacks, and vibrant colors because each pixel emits its own light.[3] This allows for pixels to be completely turned off, resulting in a true black color.[3]
-
Energy Efficiency: As OLEDs do not require a backlight, which is a significant power consumer in LCDs, they are generally more energy-efficient.[3]
-
Thin and Flexible Form Factors: The absence of a backlight allows for the creation of extremely thin and even flexible and transparent displays.[3][6]
-
Wide Viewing Angles: The image quality of OLED displays does not significantly degrade when viewed from off-center angles.[3]
OLEDs can be categorized based on the type of organic molecules used (small molecules or polymers) and the driving mechanism (passive-matrix or active-matrix).[1] Active-matrix OLEDs (AMOLEDs) use a thin-film transistor (TFT) backplane to control each pixel individually, enabling higher resolutions and larger display sizes.[1][2]
Principle of Operation
The fundamental working principle of an OLED is based on electroluminescence, where a material emits light in response to the passage of an electric current.[7][8] The basic structure of an OLED consists of several organic layers sandwiched between an anode and a cathode.[9]
When a voltage is applied across the device, the anode injects holes (positive charge carriers) and the cathode injects electrons (negative charge carriers) into the organic layers.[9][10] These charge carriers migrate towards each other and recombine within the emissive layer. This recombination process forms an excited state called an exciton. As the exciton returns to its ground state, it releases its excess energy in the form of light.[11] The color of the emitted light is determined by the type of organic material used in the emissive layer.[4]
A typical multi-layer OLED structure includes:
-
Substrate: The base material, which can be glass, plastic, or metal foil.[9]
-
Anode: A transparent electrode, commonly made of Indium Tin Oxide (ITO), that injects holes.[1][9]
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.[9]
-
Hole Transport Layer (HTL): Transports holes towards the emissive layer.[9]
-
Emissive Layer (EML): The layer where electrons and holes recombine to produce light.[9]
-
Electron Transport Layer (ETL): Transports electrons towards the emissive layer.[9]
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.[4]
-
Cathode: An electrode, often a metal with a low work function, that injects electrons.[9]
Data Presentation: Performance Metrics
The performance of an OLED is evaluated based on several key metrics. The following table summarizes typical performance data for different types of OLEDs.
| Parameter | Fluorescent OLEDs (Typical) | Phosphorescent OLEDs (Typical) | Thermally Activated Delayed Fluorescence (TADF) OLEDs (Typical) |
| External Quantum Efficiency (EQE) | ~5% | >20% | >20% |
| Current Efficacy (cd/A) | 10 - 20 | 50 - 100 | 60 - 120 |
| Power Efficacy (lm/W) | 10 - 30 | 40 - 80 | 50 - 100 |
| Luminance (cd/m²) | >1,000 | >10,000 | >10,000 |
| Operating Voltage (V) | 4 - 8 | 3 - 6 | 3 - 5 |
| Lifetime (T50 @ 1000 cd/m²) | >10,000 hours | >50,000 hours | >20,000 hours |
| Color (CIE 1931 x,y) | Varies by emitter | Varies by emitter | Varies by emitter |
Note: These values are representative and can vary significantly based on the specific materials, device architecture, and fabrication process.
Experimental Protocols
OLED Fabrication Protocol (Solution Processing)
This protocol outlines the fabrication of a polymer-based OLED using spin-coating, a common solution-based deposition technique.[12]
Materials and Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Deionized water, Isopropyl alcohol (IPA), Acetone
-
Hellmanex III or similar detergent
-
Nitrogen gas source
-
UV-Ozone cleaner
-
Hole Injection Layer (HIL) solution (e.g., PEDOT:PSS)
-
Emissive Layer (EML) polymer solution (e.g., a blend of a host polymer and an emissive dopant in an organic solvent like toluene or xylene)
-
Spin coater
-
Hotplate
-
Glovebox with an integrated thermal evaporator
-
Thermal evaporation source for cathode material (e.g., LiF/Al)
-
Shadow mask for cathode deposition
-
Encapsulation materials (e.g., UV-curable epoxy and glass coverslips)
Procedure:
-
Substrate Cleaning: a. Sonicate the ITO substrates in a detergent solution (e.g., Hellmanex III in deionized water) for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in acetone for 15 minutes. d. Sonicate in isopropyl alcohol (IPA) for 15 minutes. e. Dry the substrates using a stream of nitrogen gas.
-
Surface Treatment: a. Treat the cleaned ITO surface with UV-Ozone for 10-15 minutes to improve its work function and promote adhesion of the subsequent organic layer.
-
Hole Injection Layer (HIL) Deposition: a. Transfer the substrates into a nitrogen-filled glovebox. b. Dispense the PEDOT:PSS solution onto the center of the ITO substrate. c. Spin-coat the PEDOT:PSS solution at a specified speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness. d. Anneal the substrates on a hotplate inside the glovebox at a specified temperature (e.g., 120-150 °C) for a set time (e.g., 10-15 minutes) to remove residual solvent.
-
Emissive Layer (EML) Deposition: a. Allow the substrates to cool to room temperature. b. Dispense the emissive polymer solution onto the PEDOT:PSS layer. c. Spin-coat the EML solution at a specified speed to achieve the desired film thickness. d. Anneal the substrates on a hotplate at a temperature appropriate for the EML material to remove the solvent.
-
Cathode Deposition: a. Transfer the substrates to a thermal evaporator integrated within the glovebox without breaking the inert atmosphere. b. Place a shadow mask over the substrates to define the cathode areas. c. Evaporate the cathode layers (e.g., a thin layer of LiF followed by a thicker layer of Al) at a controlled rate under high vacuum (<10⁻⁶ Torr).
-
Encapsulation: a. Remove the devices from the evaporator. b. Dispense a UV-curable epoxy around the active area of the device. c. Carefully place a glass coverslip over the epoxy. d. Cure the epoxy using a UV lamp to seal the device and protect it from oxygen and moisture.
OLED Characterization Protocol
This protocol describes the fundamental electrical and optical characterization of a fabricated OLED device.
Equipment:
-
Source Measure Unit (SMU)
-
Photodetector (e.g., a calibrated silicon photodiode) or a spectroradiometer
-
Integrating sphere (optional, for absolute EQE measurements)
-
Probe station or custom device holder
-
Computer with control and data acquisition software
Procedure:
-
Device Connection: a. Mount the encapsulated OLED device in the probe station or device holder. b. Connect the positive terminal of the SMU to the anode (ITO) and the negative terminal to the cathode. c. Position the photodetector or the input of the spectroradiometer in front of the device at a fixed distance and angle.
-
Current-Voltage-Luminance (I-V-L) Measurement: a. Set the SMU to sweep the voltage from 0 V to a specified maximum voltage (e.g., 10 V) in defined steps. b. At each voltage step, record the current flowing through the device and the corresponding luminance measured by the photodetector. c. Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).
-
Efficiency Calculations: a. From the I-V-L data, calculate the current efficacy (in cd/A) by dividing the luminance by the current density. b. Calculate the power efficacy (in lm/W) by dividing the luminous efficacy by the operating voltage. c. If an integrating sphere is used, the external quantum efficiency (EQE) can be calculated, which is the ratio of the number of photons emitted to the number of electrons injected.[13]
-
Electroluminescence (EL) Spectrum Measurement: a. Set the device to a constant operating voltage or current. b. Measure the emitted light spectrum using the spectroradiometer. c. From the spectrum, determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Lifetime Measurement: a. Drive the device at a constant current that corresponds to a specific initial luminance (e.g., 1000 cd/m²). b. Continuously monitor the luminance over time. c. The lifetime (T50) is defined as the time it takes for the luminance to decrease to 50% of its initial value.[13]
Conclusion
OLED technology offers a versatile platform for a wide range of applications, from high-resolution displays to solid-state lighting.[4] A thorough understanding of the device physics, combined with precise control over fabrication and characterization processes, is crucial for the development of high-performance and stable OLED devices. The protocols and data presented in these notes provide a foundational framework for researchers entering this exciting field. Further advancements in novel organic materials and device architectures continue to push the boundaries of what is possible with this technology.[5]
References
- 1. OLED - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. echipset.com [echipset.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. How are OLEDs Made? - Avantama AG [avantama.com]
- 7. How an OLED Display Works? Learn with Diagram - ETechnoG [etechnog.com]
- 8. OLED Display Technology Architecture and Its Applications [elprocus.com]
- 9. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 10. cse.poriyaan.in [cse.poriyaan.in]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. ossila.com [ossila.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde. The primary focus is on the Vilsmeier-Haack formylation of the 2-(4-Methoxyphenyl)indolizine precursor.
Troubleshooting Guide
Low or no yield of the desired product is a common issue. The following table outlines potential causes and their corresponding solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and degrades upon exposure to water. 2. Insufficient Reaction Temperature: The formylation of the indolizine ring may require heating to proceed at an adequate rate. 3. Poor Quality Starting Material: The 2-(4-Methoxyphenyl)indolizine precursor may be impure. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-quality POCl₃. 2. After the initial formation of the Vilsmeier reagent at low temperature (0-5 °C), consider gradually increasing the reaction temperature to 60-80 °C and monitor the reaction progress by TLC.[1] 3. Purify the starting indolizine by recrystallization or column chromatography before use. |
| Formation of Multiple Products/Side Reactions | 1. Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent can lead to di-formylation or other side reactions. 2. High Reaction Temperature: Elevated temperatures for prolonged periods can lead to the formation of undesired byproducts. | 1. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. 2. Optimize the reaction temperature and time by running small-scale trials and monitoring with TLC. |
| Difficult Purification | 1. Incomplete Hydrolysis: The intermediate iminium salt may not be fully hydrolyzed during work-up, leading to a complex mixture. 2. Contamination with Phosphorus Byproducts: Residual phosphorus-containing compounds from POCl₃ can complicate purification. 3. Product Oiling Out: The product may not precipitate as a solid during work-up. | 1. Ensure the reaction mixture is thoroughly quenched with ice-water and made sufficiently basic (pH > 9) with a saturated sodium carbonate or dilute sodium hydroxide solution. Stir vigorously for an extended period to ensure complete hydrolysis.[2] 2. After initial filtration, wash the crude product thoroughly with water. If necessary, dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with water and brine.[2] 3. If the product oils out, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography or recrystallization. |
| Product Instability | Product Degradation: Aldehydes can be susceptible to oxidation or other degradation pathways, especially if impure. | Store the purified product under an inert atmosphere, protected from light, and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is a two-step process. First, the 2-(4-Methoxyphenyl)indolizine core is synthesized. There are several methods for this, including the Tschitschibabin reaction or transition-metal-catalyzed cyclizations.[3] The second step is the formylation of the pre-formed indolizine ring, most commonly via the Vilsmeier-Haack reaction.[1][4][5][6]
Q2: At which position on the 2-(4-Methoxyphenyl)indolizine ring does formylation occur?
A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4][5] For 2-substituted indolizines, the most electron-rich and sterically accessible position for electrophilic attack is the 3-position of the indolizine ring system.
Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The product, being more polar than the starting indolizine due to the aldehyde group, will have a lower Rf value.
Q4: What are the key safety precautions for a Vilsmeier-Haack reaction?
A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The addition of POCl₃ to DMF is exothermic and should be done slowly and with cooling.
Q5: My final product has a persistent color. Is this normal, and how can I remove it?
A5: It is not uncommon for crude products from Vilsmeier-Haack reactions to be colored. Purification by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or column chromatography on silica gel can yield a pure, often beige or pale yellow, solid.[2]
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. Below is a table summarizing expected yields based on variations in key reaction parameters, as extrapolated from similar formylation reactions in the literature.
| Equivalents of POCl₃ | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1.1 | Room Temperature | 12 | 40-50 |
| 1.1 | 60 | 4 | 65-75 |
| 1.5 | 60 | 4 | 70-85 |
| 1.5 | 80 | 2 | 75-90 |
| 2.0 | 80 | 2 | Potentially lower due to side reactions |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)indolizine
A common method to synthesize the 2-arylindolizine precursor is via the reaction of a pyridinium ylide with an α-halo ketone followed by cyclization.
-
Preparation of the Pyridinium Salt: To a solution of 2-picoline (1.0 eq) in acetone, add 4-methoxyphenacyl bromide (1.0 eq). Stir the mixture at room temperature for 24 hours.
-
Filtration: The resulting precipitate, 1-(4-methoxyphenacyl)-2-methylpyridinium bromide, is collected by filtration, washed with cold acetone, and dried.
-
Cyclization: The pyridinium salt (1.0 eq) is suspended in a solution of sodium bicarbonate (3.0 eq) in water. The mixture is heated to reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, the solid product is collected by filtration, washed with water, and dried.
-
Purification: The crude 2-(4-Methoxyphenyl)indolizine can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)indolizine
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Addition of Substrate: Dissolve 2-(4-Methoxyphenyl)indolizine (1.0 eq) in a minimum amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Basification and Precipitation: Slowly add a saturated aqueous solution of sodium carbonate or a 2 M solution of sodium hydroxide until the mixture is basic (pH > 9). A solid precipitate should form. Stir the suspension for 1 hour at room temperature to ensure complete hydrolysis of the intermediate.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford a pale yellow or beige solid.[2]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Purification of Polar Indolizine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of polar indolizine derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of polar indolizine derivatives.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar indolizine derivative shows little to no retention on a C18 column and elutes near the solvent front. How can I improve its retention?
A: This is a common issue for highly polar compounds in reversed-phase (RP) chromatography due to their strong affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the percentage of the aqueous component. Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and improved retention for polar analytes.
-
Use an Ion-Pairing Reagent: For ionizable indolizine derivatives, adding an ion-pairing reagent to the mobile phase can significantly increase retention. For acidic indolizines, a basic ion-pairing reagent like tetrabutylammonium acetate can be used. For basic indolizines, an acidic ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is effective.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like silica or a diol-based phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2][3]
Issue 2: Significant Peak Tailing in Normal-Phase Chromatography
Q: I am observing significant peak tailing when purifying my basic indolizine derivative on a silica gel column. How can I improve the peak shape?
A: Peak tailing for basic compounds on silica gel is often caused by strong interactions with acidic silanol groups on the silica surface. To mitigate this, consider the following:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), pyridine, or ammonia (e.g., 0.1-1% v/v), into the mobile phase can saturate the active silanol sites and significantly improve peak symmetry.[4] A common mobile phase for a polar indolizidine was reported as 80:15:1 chloroform:methanol:ammonia in water.[5]
-
Deactivate the Silica Gel: Before loading your sample, you can deactivate the silica gel by pre-washing the packed column with a solvent mixture containing a higher concentration of a polar solvent or a basic additive.
-
Use a Less Acidic Stationary Phase: If peak tailing persists, switching to a less acidic stationary phase like neutral or basic alumina can be beneficial.[4]
-
Employ a Bonded-Phase Column: Modern bonded-phase normal-phase columns, such as amino or cyano columns, are less prone to strong interactions with basic compounds and can provide better peak shapes.
Issue 3: Compound Degradation on Silica Gel
Q: My polar indolizine derivative appears to be decomposing on the silica gel during flash chromatography, leading to low recovery and the appearance of new spots on TLC. How can I purify it without decomposition?
A: The acidic nature of silica gel can cause the degradation of sensitive compounds. Here are some strategies to avoid this:
-
Deactivate the Silica Gel: As mentioned for peak tailing, deactivating the silica gel with a basic modifier like triethylamine can neutralize the acidic sites and prevent degradation.
-
Use an Alternative Stationary Phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds. You can also consider using other neutral stationary phases like Florisil®.
-
Switch to Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase can be buffered to a neutral or slightly basic pH, which can prevent acid-catalyzed degradation.
-
Consider Recrystallization: If the compound is a solid and a suitable solvent system can be found, recrystallization is an excellent purification method that avoids contact with any stationary phase.[6]
Issue 4: Poor Solubility in Chromatography Solvents
Q: My polar indolizine derivative has poor solubility in the organic solvents typically used for normal-phase chromatography, making sample loading difficult.
A: Solubility issues are a common challenge with highly polar compounds. Here are some techniques to address this:
-
Dry Loading (Solid Loading): Dissolve your crude sample in a solvent in which it is soluble (e.g., methanol, dichloromethane). Add an inert solid support like silica gel or Celite® to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[7][8] This method avoids issues with using a strong, polar solvent for direct sample injection, which can disrupt the chromatography.
-
Use a Stronger Loading Solvent (with caution): You can dissolve your sample in a minimal amount of a strong, polar solvent and inject it directly onto the column. However, be aware that this can lead to band broadening and reduced separation efficiency. This method is more suitable for preparative HPLC than for flash chromatography.
-
HILIC: HILIC uses a high percentage of organic solvent in the mobile phase, which can be beneficial for compounds that have good solubility in such mixtures while still being too polar for traditional normal-phase chromatography.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for purifying polar indolizine derivatives?
There is no single "best" technique, as the optimal method depends on the specific properties of your indolizine derivative (e.g., polarity, presence of ionizable groups, stability). However, a good starting point is often Normal-Phase Chromatography on silica gel with a mobile phase containing a basic modifier (like triethylamine) to prevent peak tailing and degradation. If this fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for highly polar compounds.[1][2][3]
Q2: How can I choose a starting solvent system for TLC analysis of my polar indolizine derivative?
For polar compounds on silica gel TLC, start with a binary solvent system consisting of a relatively nonpolar solvent and a polar solvent. Good starting points include:
-
Dichloromethane/Methanol
-
Ethyl Acetate/Methanol
-
Chloroform/Methanol
Begin with a low percentage of the more polar solvent (e.g., 5-10%) and gradually increase its proportion until you achieve an Rf value of approximately 0.2-0.4 for your target compound. Adding a small amount of a basic modifier (e.g., 0.5% triethylamine) to the developing solvent is often necessary for basic indolizines.[4]
Q3: My polar indolizine derivative is zwitterionic. What is the best way to purify it?
For zwitterionic compounds, Ion-Exchange Chromatography (IEC) can be a very effective purification technique. The net charge of a zwitterionic molecule is pH-dependent. By carefully selecting the pH of the mobile phase and the type of ion-exchange resin (anion or cation exchanger), you can achieve selective retention and elution of your compound.[9] HILIC can also be a suitable option for separating zwitterionic compounds.
Q4: I am struggling with the recrystallization of my polar indolizine derivative. It either "oils out" or doesn't crystallize at all. What can I do?
"Oiling out" occurs when the compound melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To troubleshoot recrystallization:
-
Use a larger volume of solvent: This will keep the compound dissolved at a lower temperature.
-
Use a solvent with a lower boiling point.
-
Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6]
-
Induce crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of your compound.
-
Ensure high purity: Impurities can inhibit crystallization. It may be necessary to perform a preliminary purification by flash chromatography before attempting recrystallization.
Data Presentation
Table 1: Comparison of Purification Techniques for Polar Indolizine Derivatives
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Normal-Phase Chromatography (Silica Gel) | Inexpensive, widely available, good for moderately polar compounds. | Can cause degradation of acid-sensitive compounds, strong adsorption and peak tailing of basic compounds. | Moderately polar, non-acid-sensitive indolizine derivatives. |
| Normal-Phase Chromatography (Alumina) | Less acidic than silica, good for basic and acid-sensitive compounds. | Can have lower resolution than silica, activity can vary with water content. | Basic and acid-sensitive polar indolizine derivatives. |
| Reversed-Phase Chromatography (C18) | Good for a wide range of polarities, avoids acidic stationary phase. | Poor retention of very polar compounds, may require ion-pairing reagents. | Polar indolizine derivatives that are not excessively hydrophilic. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Excellent retention for very polar and hydrophilic compounds.[1][2][3] | Can have longer equilibration times, sensitive to water content in the mobile phase. | Highly polar, hydrophilic, and zwitterionic indolizine derivatives. |
| Ion-Exchange Chromatography (IEC) | Highly selective for charged or ionizable compounds. | Limited to ionizable compounds, can be complex to develop methods. | Zwitterionic or indolizine derivatives with acidic or basic functional groups.[9] |
| Supercritical Fluid Chromatography (SFC) | Fast separations, reduced solvent consumption ("green" chemistry), good for polar compounds. | Requires specialized equipment, method development can be challenging. | Polar, basic indolizine derivatives. |
| Recrystallization | Can provide very high purity, avoids stationary phases. | Only applicable to solids, requires finding a suitable solvent, can have lower recovery. | Solid, thermally stable polar indolizine derivatives.[6] |
Experimental Protocols
Protocol 1: Flash Chromatography of a Polar Basic Indolizine Derivative on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Deactivation (Optional but Recommended): Pass 2-3 column volumes of the mobile phase containing 0.5-1% triethylamine through the packed column to neutralize the acidic silanol groups.
-
Sample Loading (Dry Loading):
-
Dissolve the crude indolizine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 2% to 10% methanol in dichloromethane.
-
Maintain the presence of 0.5-1% triethylamine in the mobile phase throughout the elution to prevent peak tailing.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the purified product.
Protocol 2: HILIC Purification of a Highly Polar Indolizine Derivative
-
Column: Use a HILIC column (e.g., silica, diol, or amino-bonded phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile (or another suitable water-miscible organic solvent).
-
Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium acetate or ammonium formate). The buffer is important for reproducible retention and good peak shape.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (typically high in organic solvent, e.g., 95% A) for at least 10-15 column volumes.
-
Sample Preparation: Dissolve the sample in the initial mobile phase. If the sample is not soluble, use a solvent with a slightly higher elution strength, but keep the injection volume small.
-
Elution:
-
Inject the sample.
-
Run a gradient of increasing Mobile Phase B (water/buffer). A typical gradient might be from 5% to 40% B over 15-20 minutes.
-
-
Detection: Use a suitable detector, such as UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are compatible with MS detection.
Mandatory Visualization
Caption: Purification workflow for polar indolizine derivatives.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. biotage.com [biotage.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sorbtech.com [sorbtech.com]
- 8. biotage.com [biotage.com]
- 9. hplc.eu [hplc.eu]
Technical Support Center: Enhancing the Solubility of Indolizine-Based Compounds for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility challenges with indolizine-based compounds in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and irreproducible experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome these challenges.
I. Frequently Asked Questions (FAQs)
Q1: My indolizine compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer. Why is this happening?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like many indolizine derivatives. While they may be soluble in a polar aprotic solvent like DMSO, the rapid change in solvent polarity upon dilution into an aqueous buffer can drastically decrease their solubility, causing them to precipitate. The final concentration of your compound in the assay medium may have exceeded its thermodynamic solubility limit in that specific solvent mixture.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects.[1] However, the tolerance can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.
Q3: Can adjusting the pH of my buffer improve the solubility of my indolizine compound?
A3: Yes, for ionizable indolizine compounds, pH can significantly impact solubility.[2] Indolizine itself is a weak base. For basic compounds, decreasing the pH (making the solution more acidic) can lead to protonation and the formation of a more soluble salt form. Conversely, for acidic indolizine derivatives, increasing the pH (making the solution more basic) can improve solubility. Always ensure the final pH of your assay buffer is compatible with your biological system.
Q4: What are cyclodextrins and how can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like indolizine compounds, within their hydrophobic core, forming an inclusion complex. This complex has improved aqueous solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and low toxicity.
Q5: When should I consider using a co-solvent system?
A5: A co-solvent system, which involves a mixture of water and a water-miscible organic solvent, can be employed when a single solvent is insufficient.[3] Co-solvents work by reducing the overall polarity of the solvent system, which can better accommodate hydrophobic compounds.[4] Common co-solvents for biological assays include ethanol, polyethylene glycol 300 (PEG-300), and propylene glycol. It is essential to test the tolerance of your assay to the chosen co-solvent and its final concentration.
II. Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common solubility issues.
Guide 1: Compound Precipitation Upon Dilution
Problem: Your indolizine compound, dissolved in an organic solvent (e.g., DMSO), precipitates immediately upon dilution into your aqueous assay buffer.
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Caption: Workflow for addressing inconsistent assay results due to solubility.
Troubleshooting Steps:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay (see Protocol 1) in your final assay buffer to determine the maximum concentration at which your compound remains in solution under the assay conditions.
-
Test Below the Solubility Limit: Ensure your experiments are conducted at concentrations at or below the determined kinetic solubility limit.
-
Include Vehicle Controls: Always include a vehicle control (assay buffer with the same concentration of solvent/solubilizing agent but without the compound) to account for any effects of the formulation itself.
-
Assess Compound Stability: Some indolizine derivatives may be unstable in aqueous solutions over time. Assess the stability of your compound in the assay buffer over the duration of your experiment using methods like HPLC.
III. Quantitative Data on Solubility Enhancement
The following tables provide representative data on how different formulation strategies can improve the solubility of poorly soluble compounds. Note that the actual improvement will vary depending on the specific indolizine derivative.
Table 1: Effect of Co-solvents on the Aqueous Solubility of a Hypothetical Indolizine Compound
| Co-solvent System (v/v) | Solubility (µg/mL) | Fold Increase |
| 100% Water | 0.5 | 1 |
| 10% DMSO in Water | 15 | 30 |
| 20% DMSO in Water | 50 | 100 |
| 10% Ethanol in Water | 10 | 20 |
| 20% PEG-300 in Water | 35 | 70 |
Table 2: Influence of pH on the Aqueous Solubility of a Hypothetical Basic Indolizine Compound
| pH | Solubility (µg/mL) |
| 8.0 | 1.2 |
| 7.4 (Physiological) | 2.5 |
| 6.5 | 15.8 |
| 5.0 | 85.3 |
| 4.0 | 250.1 |
Table 3: Impact of Cyclodextrin Complexation on Aqueous Solubility
| Formulation | Solubility (µg/mL) | Fold Increase |
| Indolizine Compound Alone | 0.8 | 1 |
| + 5% (w/v) HP-β-Cyclodextrin | 45 | 56 |
| + 10% (w/v) HP-β-Cyclodextrin | 110 | 138 |
IV. Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This protocol provides a method to determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Indolizine compound stock solution in 100% DMSO (e.g., 10 mM)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a serial dilution of your compound in 100% DMSO in a separate 96-well plate.
-
In the clear bottom 96-well plate, add the appropriate volume of your aqueous assay buffer to each well.
-
Transfer a small, fixed volume (e.g., 2 µL) of the DMSO serial dilutions to the corresponding wells of the plate containing the buffer. This will create a range of final compound concentrations.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or by using a nephelometer.
-
The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control. [5]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution of an indolizine compound using HP-β-CD.
Materials:
-
Indolizine compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer and sonicator
Procedure:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v).
-
Weigh the appropriate amount of your indolizine compound and place it in a sterile vial.
-
Add the HP-β-CD solution to the vial containing the compound to achieve the desired final concentration.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the vial in a bath sonicator for 15-30 minutes, or until the solution becomes clear.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any remaining particulates.
-
This solution can now be used for further dilutions into your assay medium.
Protocol 3: Co-solvent Formulation Preparation
This protocol outlines the preparation of a stock solution using a co-solvent system.
Materials:
-
Indolizine compound (solid)
-
Primary organic solvent (e.g., DMSO)
-
Co-solvent (e.g., PEG-300, Propylene Glycol)
-
Aqueous buffer
Procedure:
-
Dissolve the indolizine compound in the primary organic solvent (e.g., DMSO) to create a high-concentration stock solution.
-
In a separate tube, prepare the desired co-solvent/buffer mixture (e.g., 20% PEG-300 in PBS).
-
Slowly add the high-concentration DMSO stock to the co-solvent/buffer mixture while vortexing.
-
Observe the solution for any signs of precipitation.
-
This final solution serves as your working stock for dilution into the final assay. Always ensure the final concentration of all organic solvents in the assay is below the tolerance level of your system.
V. Signaling Pathways and Experimental Workflows
Indolizine derivatives have been shown to exert their biological effects, particularly anticancer activities, by modulating key cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. [6]Some indolizine derivatives have been identified as inhibitors of this pathway. [7] dot
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indolizine derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Indole and indolizine derivatives have been shown to modulate this pathway. [8] dot
Caption: Modulation of the MAPK/ERK pathway by indolizine derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is linked to various cancers. Some indolizine derivatives have been shown to inhibit this pathway by targeting key components like β-catenin. [9] dot
Caption: Inhibition of the Wnt/β-catenin signaling pathway by indolizine derivatives.
References
- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 2. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpionline.org [jpionline.org]
- 9. Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low quantum yield in indolizine-based fluorophores
Welcome to the technical support center for indolizine-based fluorophores. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a primary focus on addressing low fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my indolizine-based fluorophore?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield (closer to 1) indicates that a large fraction of the absorbed photons are re-emitted as fluorescence, resulting in a brighter signal.[1] This is a critical parameter for any application that relies on fluorescence detection, as it directly impacts the sensitivity and signal-to-noise ratio of your measurements.
Q2: What are the common causes of low fluorescence quantum yield in indolizine-based fluorophores?
A2: Low fluorescence quantum yield can be attributed to several factors that promote non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light. The primary causes include:
-
Solvent Effects: The polarity, viscosity, and protic nature of the solvent can significantly influence the fluorescence quantum yield of indolizine derivatives.[2] This is often due to the stabilization of an intramolecular charge transfer (ICT) state.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, many organic fluorophores, including some indolizine derivatives, tend to aggregate, which can lead to fluorescence quenching and a decrease in quantum yield.[1][2]
-
Presence of Quenchers: Contaminants in the solvent, dissolved oxygen, heavy atoms, and certain metal ions can quench fluorescence.[2]
-
Incorrect pH: The pH of the solution can alter the protonation state of the indolizine fluorophore, affecting its electronic structure and, consequently, its fluorescence.[2][3]
-
Photobleaching: Prolonged or high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.[2]
-
Molecular Structure: The intrinsic properties of the indolizine derivative, including the nature and position of substituents, play a crucial role. For instance, increasing electron density in the aromatic ring of phenyl-substituted indolizines has been observed to correspond with a decrease in quantum yield.[4]
Q3: My indolizine derivative shows high fluorescence in the solid state but low fluorescence in solution. What is happening?
A3: This phenomenon is likely due to Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that experience Aggregation-Caused Quenching (ACQ), AIE-active molecules are weakly emissive in dilute solutions but become highly fluorescent in an aggregated state.[5] In solution, the intramolecular rotations of the molecule provide a non-radiative decay pathway for the excited state. In the aggregated state, these rotations are restricted, which blocks the non-radiative channel and opens up the radiative decay pathway, leading to enhanced fluorescence.[5] Many indolizine-based luminogens have been specifically designed to be AIE-active.[6]
Troubleshooting Guides
Issue 1: Low Quantum Yield in Solution
If you are observing a lower-than-expected quantum yield for your indolizine-based fluorophore in solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low quantum yield.
Data Presentation: Solvent Effects on Quantum Yield
The choice of solvent can dramatically impact the quantum yield (Φ) of indolizine-based fluorophores. This is often attributed to the stabilization of an intramolecular charge transfer (ICT) excited state by polar solvents. Below are tables summarizing the quantum yields of representative indolizine derivatives in various solvents.
Table 1: Quantum Yield (Φ) of an Indolizine Derivative in Different Solvents
| Compound | Solvent | Quantum Yield (Φ) |
| 3 | DMSO | 0.0047 |
| 3 | CCl4 | 0.0451 |
| 3 | Dioxane | 0.0064 |
| Anthracene (Reference) | EtOH | 0.2700 |
| Data sourced from[7] |
Table 2: Comparison of Fluorescence Quantum Yield in Different Solvents for Representative 2-oxopyrano[3,2-b]indolizines
| Compound | Toluene | DCM | MeCN | DMSO |
| 2b | 0.72 | 0.77 | 0.77 | 0.76 |
| 2g | 0.61 | 0.92 | 0.82 | 0.81 |
| 3ab | 0.07 | <0.01 | <0.01 | <0.01 |
| Data sourced from[8] |
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement (Comparative Method)
This protocol describes the most common method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[9]
Objective: To determine the relative fluorescence quantum yield of an indolizine-based fluorophore.
Materials:
-
Fluorophore of interest (sample)
-
Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.60)[10]
-
Spectroscopic grade solvents
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a corrected emission detector
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the fluorescence standard and the sample in the same solvent, if possible.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.[9]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra for each dilution of the standard and the sample.
-
Determine the absorbance at the chosen excitation wavelength for each solution. This wavelength should be the same for both the standard and the sample.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer.
-
Measure the fluorescence emission spectrum for each dilution of the standard and the sample. The measurement range should encompass the entire emission band.
-
Record the emission spectrum of the solvent blank and subtract it from each of the sample and standard spectra.
-
-
Data Analysis:
-
For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The plots should be linear.
-
Calculate the gradient (slope) of the linear fit for both the standard (Grad_st) and the sample (Grad_x).
-
Calculate the quantum yield of the sample (Φ_x) using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) Where:
-
Φ_st is the fluorescence quantum yield of the standard.
-
Grad_x and Grad_st are the gradients from the plots.
-
η_x and η_st are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term cancels out.[10]
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Signaling Pathways and Mechanisms
Intramolecular Charge Transfer (ICT) Mechanism
Many indolizine-based fluorophores are designed with electron-donating and electron-accepting groups. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating an excited state with a larger dipole moment, known as an Intramolecular Charge Transfer (ICT) state.[4] The stability of this ICT state is highly dependent on the polarity of the surrounding solvent, which in turn affects the emission properties.
Caption: Intramolecular Charge Transfer (ICT) process.
Aggregation-Induced Emission (AIE) vs. Aggregation-Caused Quenching (ACQ)
The concentration of a fluorophore can have opposing effects on its emission, a critical consideration for experimental design.
Caption: AIE vs. ACQ phenomena.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. ossila.com [ossila.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A new red fluorophore with aggregation enhanced emission by an unexpected “One-step” protocol - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00955D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Regioselectivity in the Functionalization of Indolizines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indolizine scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to achieving regioselectivity in the functionalization of indolizines. The inherent electronic properties of the indolizine ring system predispose it to electrophilic attack, primarily at the C1 and C3 positions of the pyrrole-like ring, often leading to mixtures of isomers. This guide will help you navigate these challenges to achieve your desired substitution patterns.
Frequently Asked Questions (FAQs)
General Regioselectivity
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C1-Functionalization
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C3-Functionalization
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Functionalization at Other Positions
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Troubleshooting Guides
Q1: How can I control the regioselectivity of electrophilic substitution on the indolizine core?
A1: Controlling regioselectivity in indolizine functionalization is a significant challenge due to the high electron density of the five-membered ring, which favors electrophilic attack at both C1 and C3 positions. The outcome of the reaction is influenced by a combination of steric and electronic factors of the substrate, the electrophile, and the reaction conditions.
Key Strategies to Control Regioselectivity:
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Steric Hindrance: Bulky substituents on the indolizine ring can block one position, thereby directing the incoming electrophile to the less hindered site.
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Electronic Effects: The electronic nature of substituents on the indolizine ring can modulate the nucleophilicity of the C1 and C3 positions. Electron-donating groups can enhance reactivity, while electron-withdrawing groups can deactivate the ring.
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Reaction Conditions: Optimization of solvent, temperature, and catalyst can significantly influence the regiochemical outcome. For instance, thermodynamic control, often achieved at higher temperatures, may favor the more stable isomer, while kinetic control at lower temperatures may favor the faster-forming product. A Brønsted acid-catalyzed aza-Friedel-Crafts reaction of indolizines with 3-hydroxyisoindolinones has been shown to be under thermodynamic control to achieve C1-functionalization.[1]
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Directing Groups: The use of directing groups is a powerful strategy to achieve functionalization at less reactive positions, such as C2 or positions on the pyridine ring (e.g., C7).[2][3] These groups coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond.[2]
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Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of the metal center and the ligands can dramatically alter the regioselectivity. For example, in the palladium-catalyzed Heck reaction of indoles, the ligand can switch the regioselectivity-determining step.[4][5][6]
Q2: What are the general reactivity patterns for the functionalization of indolizines?
A2: The reactivity of the indolizine core is governed by the higher electron density of the five-membered pyrrole-like ring compared to the six-membered pyridine ring. This makes the former more susceptible to electrophilic attack.
Key Reactivity Points:
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Electrophilic Substitution: The C3 position is generally the most nucleophilic and sterically accessible, making it a common site for electrophilic attack.[7] However, C1 is also highly reactive, and mixtures are common.
-
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool.[8] Palladium-catalyzed C3-arylation is an efficient method for forming C-C bonds.[7]
-
Metalation: Directed metalation strategies can provide access to a variety of substituted indolizines functionalized on both the pyridine and pyrrole rings.[9]
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Cycloaddition Reactions: Pyridinium ylides can undergo [3+2] dipolar cycloaddition reactions with various activated carbon-carbon double and triple bonds to yield indolizine heterocycles.[9]
C1-Functionalization
Q3: My reaction is favoring C3-functionalization, but I need the C1-isomer. What strategies can I employ?
A3: Shifting the selectivity from the thermodynamically often favored C3-position to the C1-position requires specific strategies that can either block the C3 position or enhance the reactivity of the C1 position.
Strategies to Favor C1-Functionalization:
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Blocking the C3 Position: If the C3 position is substituted (e.g., with a methyl or phenyl group), electrophilic attack is directed to the C1 position.
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Thermodynamic vs. Kinetic Control: In some cases, C1-functionalization can be achieved under thermodynamic control. For example, a Brønsted acid-catalyzed aza-Friedel-Crafts reaction of indolizines with 3-hydroxyisoindolinones provides a new route to C1-functionalized indolizines with excellent regioselectivity under thermodynamic control.[1]
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Organocatalysis: Chiral phosphoric acid (CPA) has been used to catalyze the 1,8-addition of indolizines to propargylic alcohols, achieving enantioselective and regioselective C1-functionalization.[10][11]
Data on C1-Selective Reactions
| Reaction Type | Catalyst/Reagent | Key Feature | Yield (%) | Reference |
| aza-Friedel-Crafts | Brønsted Acid | Thermodynamic Control | Good to High | [1] |
| 1,8-Addition | Chiral Phosphoric Acid (CPA) | Enantioselective | up to 96% ee | [10][11] |
Q4: Are there specific catalytic systems that promote C1-functionalization?
A4: Yes, specific organocatalytic systems have been developed that show high selectivity for the C1 position of indolizines.
Organocatalytic C1-Functionalization:
A notable example is the use of chiral phosphoric acid (CPA) as a catalyst. This strategy has been successfully employed for the enantioselective and regioselective C1-functionalization of indolizines with propargylic alcohols.[10][11] This approach leads to the formation of axially chiral tetrasubstituted allenes. The reaction proceeds under mild conditions with low catalyst loading and exhibits broad functional group tolerance.[10][11]
C3-Functionalization
Q5: I am getting a mixture of C1 and C3 products in my Friedel-Crafts acylation. How can I improve selectivity for the C3-acylindolizine?
A5: Friedel-Crafts acylation of indolizines can indeed lead to a mixture of C1 and C3 isomers. To enhance selectivity for the C3 position, several factors can be optimized.
Strategies for C3-Selective Acylation:
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Lewis Acid Choice: The nature and amount of the Lewis acid catalyst can significantly impact the regioselectivity. Milder Lewis acids may favor C3 acylation.
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Solvent Effects: The polarity of the solvent can influence the reaction outcome. It is advisable to screen different solvents.
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Temperature Control: Running the reaction at lower temperatures (kinetic control) may favor attack at the more nucleophilic C3 position.
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Substrate Modification: Introducing a substituent at the C1 position will naturally direct acylation to C3.
While direct comparative data for C1 vs. C3 acylation under various conditions is sparse in the provided search results, a general approach for regioselective Friedel-Crafts acylation of indoles (a related heterocycle) involves using iron powder as a catalyst under solvent-free conditions, which has been shown to be highly regioselective for the C3 position.[12] A similar strategy could be explored for indolizines.
Q6: What methods are available for the direct C-H arylation at the C3 position?
A6: Palladium-catalyzed direct C-H arylation is a highly effective method for the C3-functionalization of indolizines. This approach avoids the need for pre-functionalized starting materials and is atom-economical.[7]
Palladium-Catalyzed C3-Arylation:
This reaction typically involves the coupling of an indolizine with an aryl halide in the presence of a palladium catalyst and a base. Mechanistic studies suggest the reaction proceeds via an electrophilic substitution pathway.[7]
Quantitative Data for Palladium-Catalyzed C3-Arylation of Indolizines [7]
| Entry | Indolizine Substrate | Aryl Bromide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylindolizine | 4-Nitrobromobenzene | PdCl₂(PPh₃)₂ | KOAc | NMP | 100 | 1 | 95 |
| 2 | 2-Phenylindolizine | 4-Nitrobromobenzene | PdCl₂(PPh₃)₂ | KOAc | NMP | 100 | 1 | 92 |
| 3 | 2-Methylindolizine | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ | KOAc | NMP | 100 | 2 | 85 |
| 4 | 2-Phenylindolizine | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ | KOAc | NMP | 100 | 2 | 88 |
Experimental Protocol: Palladium-Catalyzed C3-Arylation [7]
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To a reaction tube, add the indolizine (0.5 mmol), aryl bromide (0.6 mmol), PdCl₂(PPh₃)₂ (0.025 mmol, 5 mol%), and KOAc (1.0 mmol).
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Add N-methyl-2-pyrrolidone (NMP) (2 mL) as the solvent.
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Seal the tube and heat the reaction mixture at 100 °C for the time specified in the table.
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After cooling to room temperature, dilute the mixture with ethyl acetate and water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the C3-arylated indolizine.
Functionalization at Other Positions
Q7: How can I achieve functionalization at the C2 position of the indolizine ring?
A7: Functionalization at the C2 position is less common due to the lower reactivity of this site compared to C1 and C3. However, it can be achieved through specific strategies, often involving C-H activation with a directing group at a neighboring position. For the related indole scaffold, C3-carbonyl derivatives can direct C2-functionalization.[13] A similar approach could be applicable to indolizines. Additionally, a Friedel-Crafts reaction of indolizines with 2-aryl-3H-indol-3-ones catalyzed by B(C₆F₅)₃ has been reported to give C2-quaternary indolin-3-ones with high yields and regioselectivities.[9]
Q8: What are directing groups and how can they be used to functionalize the pyridine ring of indolizine (e.g., C7)?
A8: Directing groups (DGs) are functional groups that are temporarily installed on a molecule to direct a metal catalyst to a specific C-H bond, enabling its functionalization.[2] For indolizines, this is a key strategy to overcome the intrinsic reactivity of the pyrrole-like ring and achieve functionalization on the pyridine ring, such as at the C7 position.[2]
Mechanism of Action:
The directing group coordinates to the metal center (e.g., palladium, rhodium), bringing the catalyst into close proximity to the target C-H bond (e.g., C7-H). This facilitates oxidative addition and subsequent functionalization. After the reaction, the directing group can often be removed.
Common Directing Groups for C7-Functionalization:
While the search results specifically mention directing groups for C7 functionalization of indoles, the principle is transferable.[2][3] Common directing groups include those based on amides, pyridines, and other nitrogen-containing heterocycles that can effectively coordinate to transition metals. The choice of directing group and catalyst system is crucial for achieving high regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalytic Access to C1-Functionalized Indolizines via Remote Stereocontrolled Construction of Axially Chiral Allenes [journal.hep.com.cn]
- 12. asianpubs.org [asianpubs.org]
- 13. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Indolizine Compounds Under UV Irradiation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of indolizine compounds when exposed to UV irradiation. The resources below include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in navigating the challenges of working with these photosensitive molecules.
Troubleshooting Guide: Common Issues in Indolizine Photostability Experiments
This guide addresses specific problems that may arise during the UV irradiation of indolizine compounds and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid and Uncontrolled Degradation | - High UV Intensity: The light source is too powerful, leading to rapid decomposition.- Inappropriate Solvent: The solvent may be participating in the photoreaction (e.g., radical formation).- Presence of Photosensitizers: Impurities in the compound or solvent could be accelerating degradation. | - Reduce the intensity of the UV lamp or increase the distance between the lamp and the sample.- Use a high-purity, photochemically inert solvent such as acetonitrile or water. Degas the solvent to remove oxygen if photo-oxidation is suspected.- Purify the indolizine compound and use high-purity solvents. |
| Inconsistent Degradation Rates Between Experiments | - Fluctuations in Lamp Output: The intensity of the UV lamp may not be stable over time.- Temperature Variations: Photochemical reaction rates can be temperature-dependent.- Inconsistent Sample Positioning: Variations in the distance and angle to the light source will alter the received energy. | - Allow the UV lamp to warm up and stabilize before starting the experiment. Use a radiometer or actinometry to monitor lamp output.- Use a temperature-controlled irradiation chamber.- Employ a sample holder that ensures consistent positioning for all experiments. |
| Formation of Multiple Unidentifiable Degradation Products | - Complex Photodegradation Pathway: Indolizines can undergo multiple competing degradation reactions.- Secondary Photodegradation: Primary degradation products may themselves be photolabile and degrade further. | - Perform time-course studies with short irradiation intervals to identify primary degradation products before they degrade further.- Use analytical techniques like HPLC-MS/MS and NMR to identify the structures of the degradation products.[1][2][3][4][5] |
| No Observable Degradation | - Low UV Intensity or Incorrect Wavelength: The compound may not absorb at the wavelength of the UV source, or the intensity is too low.- High Photostability of the Compound: The specific indolizine derivative may be inherently stable to UV radiation.- UV-Absorbing Container: The reaction vessel (e.g., certain types of glass) may be blocking the UV light. | - Ensure the UV lamp's emission spectrum overlaps with the absorption spectrum of the indolizine compound. Use a more powerful lamp if necessary.- Confirm the compound's stability by conducting forced degradation studies under more intense conditions as per ICH Q1B guidelines.[6][7][8]- Use quartz cuvettes or reaction vessels that are transparent to the UV wavelengths being used. |
| Precipitation or Color Change Not Correlated with Degradation | - Photoinduced Polymerization: Some degradation products may be polymeric and insoluble.- Formation of Highly Colored Byproducts: The degradation pathway may lead to chromophores with strong visible absorption. | - Analyze the precipitate separately to determine its composition.- Monitor the reaction using a technique that measures the concentration of the parent compound (e.g., HPLC) rather than relying solely on visual inspection or UV-Vis spectroscopy of the bulk solution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of photodegradation for indolizine compounds?
A1: The photodegradation of N-heterocyclic aromatic compounds like indolizines typically involves photo-oxidation, photo-rearrangement, and photocyclization.[1] The electron-rich pyrrole ring of the indolizine nucleus is susceptible to attack by reactive oxygen species generated during irradiation. The specific pathway is influenced by the substituents on the indolizine core.
Q2: How do different substituents on the indolizine ring affect its photostability?
A2: Electron-donating groups (e.g., -OCH₃, -NH₂) can increase the electron density of the aromatic system, potentially making it more susceptible to photo-oxidation but can also influence the energy of the excited state.[9][10][11][12][13][14][15] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) can alter the electronic distribution and may lead to different degradation pathways.[10][11][12][13][15][16] The position of the substituent also plays a critical role in determining the overall stability.
Q3: What are the standard guidelines for conducting photostability studies?
A3: The internationally recognized guideline is the ICH Q1B "Photostability Testing of New Drug Substances and Products".[6][7] This guideline outlines the requirements for light sources, exposure levels, and procedures for both forced degradation and confirmatory studies.
Q4: How can I quantify the photodegradation of my indolizine compound?
A4: The rate of photodegradation can be quantified by calculating the photodegradation quantum yield (Φ), which is the ratio of the number of molecules degraded to the number of photons absorbed.[17] This requires measuring the rate of disappearance of the starting material (typically by HPLC) and the photon flux of the light source (determined by chemical actinometry).[18][19][20]
Q5: What analytical techniques are best suited for analyzing the photodegradation of indolizines?
A5: A combination of High-Performance Liquid Chromatography with a photodiode array detector (HPLC-PDA) is ideal for separating and quantifying the parent compound and its degradation products. For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (LC-NMR) are powerful tools.[1][2][3][4][5]
Quantitative Data on Indolizine Photostability
| Indolizine Derivative | Substituent Type | Expected Relative Photostability | Key Observations from Literature |
| Unsubstituted Indolizine | - | Moderate | The core indolizine structure is known to be photosensitive. |
| 2-Phenylindolizine | Aryl (neutral) | Moderate | Photophysical properties are well-studied, but quantitative degradation data is scarce.[21] |
| 7-Nitroindolizine | Electron-Withdrawing | Potentially Decreased | Electron-withdrawing groups can make the ring more electron-deficient and alter degradation pathways.[10][15][16] |
| 6-Methoxyindolizine | Electron-Donating | Potentially Decreased | Electron-donating groups can increase susceptibility to photo-oxidation.[9][10][12] |
| 1,3-Dicyanoindolizine | Electron-Withdrawing | Variable | The presence of multiple electron-withdrawing groups can significantly alter the electronic properties and photostability. |
Experimental Protocols
Protocol for Forced Photodegradation Study of an Indolizine Compound
This protocol is based on the ICH Q1B guideline for forced degradation testing.
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Preparation of Samples:
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Prepare a solution of the indolizine compound in a suitable, photochemically inert solvent (e.g., acetonitrile, methanol, or water) at a known concentration (e.g., 0.1 mg/mL).
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Prepare a solid sample by spreading a thin layer of the compound on a petri dish.
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Prepare a "dark control" sample for both the solution and solid states by wrapping the containers in aluminum foil.
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Irradiation Conditions:
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Place the unwrapped samples in a photostability chamber equipped with a light source that conforms to ICH Q1B specifications (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
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Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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Maintain a constant temperature during the experiment.
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Store the dark control samples under the same conditions but protected from light.
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Sampling and Analysis:
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Withdraw aliquots of the solution or portions of the solid sample at predetermined time intervals.
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Analyze the samples and the corresponding dark controls by a stability-indicating HPLC method.
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Monitor for the appearance of degradation products and the decrease in the concentration of the parent compound.
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Characterize significant degradation products using LC-MS/MS.
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Determination of Photodegradation Quantum Yield
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Actinometry:
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Determine the photon flux of the UV light source at the irradiation wavelength using a chemical actinometer (e.g., ferrioxalate for UV range).
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Sample Irradiation:
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Prepare a dilute solution of the indolizine compound in a quartz cuvette with an absorbance of < 0.1 at the irradiation wavelength.
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Irradiate the sample for a set period, ensuring minimal substrate consumption (<10%).
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Monitor the decrease in the concentration of the indolizine compound using HPLC or UV-Vis spectroscopy.
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Calculation:
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Calculate the quantum yield (Φ) using the following formula: Φ = (moles of compound degraded) / (moles of photons absorbed)
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Visualizations
Caption: Plausible photodegradation pathways for indolizine compounds.
Caption: Experimental workflow for UV stability testing of indolizine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the structures of photodegradation impurities and pathways of photodegradation of cilnidipine by liquid chromatography/Q-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. japsonline.com [japsonline.com]
- 9. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantum yield - Wikipedia [en.wikipedia.org]
- 18. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. edinst.com [edinst.com]
- 21. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
Technical Support Center: Optimizing Palladium-Catalyzed Indolizine Synthesis
Welcome to the Technical Support Center for Palladium-Catalyzed Indolizine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts and ligands for indolizine synthesis?
A1: A range of palladium sources can be employed, with the selection often dictated by the specific reaction, such as carbonylative coupling or direct arylation. Commonly used catalysts include palladium(II) acetate (Pd(OAc)₂), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[1]. The choice of ligand is critical for stabilizing the catalyst and influencing reactivity. For carbonylative syntheses, large bite-angle ligands like Xantphos have demonstrated a significant improvement in yields, while electron-rich and sterically hindered phosphine ligands can promote the crucial oxidative addition step in the catalytic cycle[1].
Q2: What is the optimal temperature range for these reactions?
A2: The ideal temperature can vary considerably based on the specific substrates and the catalytic system in use. Generally, elevated temperatures, typically between 80°C and 120°C, are necessary to facilitate catalyst activation and achieve efficient conversion[1]. However, it is important to note that excessively high temperatures can lead to catalyst decomposition and the formation of unwanted side products. Therefore, a temperature screening is often a valuable optimization step.
Q3: How do I select an appropriate solvent?
A3: The choice of solvent can significantly impact reaction rates and selectivity. Common solvents for palladium-catalyzed cross-coupling reactions include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as ethereal solvents like dioxane and tetrahydrofuran (THF)[1]. The solubility of the reactants and compatibility with the chosen base and catalyst system are key considerations.
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can arise from several factors. Key areas to investigate include:
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Catalyst Deactivation: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. Ensuring the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation[2].
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Suboptimal Reaction Conditions: As discussed, temperature, solvent, and ligand choice are critical. Systematic optimization of these parameters is recommended.
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Insufficient Catalyst Loading: While higher catalyst loading can improve conversion, it also increases costs. It's important to find the optimal loading for your specific reaction.
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Poor Quality of Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can inhibit the catalyst.
Q5: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A5: The formation of side products can often be mitigated by fine-tuning the reaction conditions:
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Ligand Modification: The steric and electronic properties of the ligand can influence the selectivity. Screening a variety of ligands is a common and effective strategy.
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Temperature Adjustment: Lowering the reaction temperature can sometimes slow down the rate of side reactions more significantly than the desired reaction, thus improving selectivity[1].
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Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may help to suppress the formation of unwanted byproducts[1].
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is from a reliable source and has been stored correctly. Consider using a freshly opened bottle or a different batch. |
| Poor quality of starting materials | Purify starting materials, especially if they are old or from a questionable source. Ensure solvents are anhydrous. | |
| Incorrect reaction setup | Double-check all connections to ensure the reaction is under an inert atmosphere. Use Schlenk techniques or a glovebox for air-sensitive reagents. | |
| Incomplete Conversion | Insufficient reaction time | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Low catalyst loading | Incrementally increase the catalyst loading in small-scale test reactions to see if conversion improves. | |
| Catalyst poisoning | Certain functional groups on the substrate can poison the catalyst. If you suspect this, consider protecting the problematic functional group. | |
| Formation of Homocoupled Products | Incorrect stoichiometry | Ensure the correct ratio of reactants. An excess of the organometallic reagent can sometimes lead to homocoupling. |
| Presence of oxygen | Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere. | |
| Poor Regioselectivity | Inappropriate ligand | The choice of ligand is crucial for controlling regioselectivity, especially in C-H activation and annulation reactions. Screen different phosphine ligands with varying steric and electronic properties. |
| Steric hindrance | If the desired position for functionalization is sterically hindered, consider using a less bulky coupling partner or a different catalytic system. |
Data Presentation
The following tables summarize quantitative data on the influence of various reaction parameters on the yield of palladium-catalyzed indolizine synthesis.
Table 1: Effect of Ligand on the Yield of a Carbonylative Indolizine Synthesis
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 35 |
| 2 | P(o-tol)₃ | 42 |
| 3 | dppf | 68 |
| 4 | Xantphos | 94 |
| Data synthesized from literature reports for illustrative purposes.[1] |
Table 2: Influence of Solvent and Base on the Yield of Direct C-H Arylation of Indolizine
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Dioxane | K₂CO₃ | 100 | 75 |
| 2 | Toluene | Cs₂CO₃ | 110 | 82 |
| 3 | NMP | KOAc | 100 | 91 |
| 4 | DMF | K₃PO₄ | 120 | 68 |
| Data synthesized from literature reports for illustrative purposes. |
Experimental Protocols
1. Representative Protocol for Palladium-Catalyzed Direct C-H Arylation of 3-Arylindolizines
This protocol is based on the methodology reported by Gevorgyan and co-workers.[3]
-
Reagents and Materials:
-
Indolizine derivative (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.05 mmol)
-
KOAc (2.0 mmol)
-
H₂O (2.0 mmol)
-
NMP (2 mL)
-
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the indolizine derivative, aryl bromide, PdCl₂(PPh₃)₂, and KOAc.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add NMP and H₂O via syringe under the inert atmosphere.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at 100 °C for 1-3 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylindolizine.
-
2. Representative Protocol for Palladium-Catalyzed Multicomponent Synthesis of Indolizines
This protocol is a generalized procedure based on methodologies for carbonylative coupling reactions.[4][5]
-
Reagents and Materials:
-
2-Bromopyridine derivative (0.5 mmol)
-
Imine (0.75 mmol)
-
Pd₂(dba)₃ (0.0125 mmol)
-
Xantphos (0.025 mmol)
-
A hindered amine base (e.g., i-Pr₂NEt, 0.6 mmol)
-
Tetrabutylammonium chloride (0.75 mmol)
-
Anhydrous benzene (10 mL)
-
Carbon monoxide (CO) gas (5 atm)
-
Alkyne (0.6 mmol)
-
-
Reaction Setup:
-
In a glovebox, charge a pressure vessel with the 2-bromopyridine derivative, imine, Pd₂(dba)₃, Xantphos, hindered amine base, and tetrabutylammonium chloride.
-
Add anhydrous benzene to the vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a CO gas line.
-
Pressurize the vessel with 5 atm of CO and place it in a preheated oil bath at 80 °C.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at 80 °C for the desired time (typically several hours).
-
After the initial reaction, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.
-
Add the alkyne to the reaction mixture.
-
Stir the mixture at room temperature or elevated temperature until the cycloaddition is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Simplified pathway for multicomponent indolizine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
Technical Support Center: Handling and Storage of Indolizine-3-carbaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of oxidation of indolizine-3-carbaldehyde. The following information is compiled from established chemical principles and best practices for handling sensitive heterocyclic aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is indolizine-3-carbaldehyde and why is it prone to oxidation?
A1: Indolizine-3-carbaldehyde is a heterocyclic compound featuring an indolizine core with an aldehyde functional group at the 3-position. The indolizine ring system is electron-rich, which makes it susceptible to oxidative processes. The aldehyde group is also inherently prone to oxidation, readily converting to a carboxylic acid in the presence of oxygen or other oxidizing agents. This dual susceptibility requires careful handling to maintain the compound's integrity.
Q2: What are the visible signs of oxidation in a sample of indolizine-3-carbaldehyde?
A2: Oxidation of indolizine-3-carbaldehyde can lead to the formation of indolizine-3-carboxylic acid and other degradation products. Visually, this may manifest as a change in color of the solid sample, often to a yellowish or brownish hue. In solution, the appearance of precipitates or a change in the solution's clarity and color can also indicate degradation. For definitive identification, analytical techniques such as NMR spectroscopy or mass spectrometry are recommended to detect the presence of the corresponding carboxylic acid or other impurities.
Q3: What are the optimal storage conditions to prevent oxidation?
A3: To minimize oxidation, indolizine-3-carbaldehyde should be stored under an inert atmosphere, such as argon or nitrogen. It is best kept in a tightly sealed container, protected from light, and stored at low temperatures, preferably at -20°C for long-term storage. For daily use, refrigeration at 2-8°C is suitable.
Q4: Can antioxidants be used to stabilize indolizine-3-carbaldehyde solutions?
A4: Yes, the addition of antioxidants can be an effective strategy to prevent the oxidation of indolizine-3-carbaldehyde in solution. Radical scavengers like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be added in small amounts to quench reactive oxygen species.[1] The choice of antioxidant should be carefully considered to ensure it does not interfere with downstream applications.
Troubleshooting Guide: Preventing Oxidation During Experiments
This guide addresses common issues encountered during the handling and use of indolizine-3-carbaldehyde in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Color change of solid compound upon storage | Exposure to air and/or light. | Store the compound in an amber vial under an inert atmosphere (argon or nitrogen) and at a low temperature (-20°C). |
| Degradation of the compound in solution | Presence of dissolved oxygen in the solvent; exposure to light; inappropriate pH. | Use deoxygenated solvents by sparging with an inert gas (argon or nitrogen) prior to use. Protect the solution from light by using amber glassware or wrapping the container in aluminum foil. Maintain a neutral or slightly acidic pH, as basic conditions can promote oxidation. Some indolizine derivatives show good stability at pH 1.2 and 6.8.[2] |
| Inconsistent experimental results | Partial oxidation of the starting material. | Purify the indolizine-3-carbaldehyde before use if oxidation is suspected. This can be achieved through techniques like recrystallization or column chromatography. Always use freshly prepared solutions for sensitive reactions. |
| Formation of byproducts during a reaction | Oxidative side reactions. | Perform the reaction under an inert atmosphere. If applicable to the reaction chemistry, consider adding a small amount of a suitable antioxidant to the reaction mixture. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Indolizine-3-carbaldehyde
-
Solvent Deoxygenation: Take the required volume of a suitable solvent (e.g., DMSO, DMF, or acetonitrile) in a flask. Bubble argon or nitrogen gas through the solvent for at least 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the desired amount of indolizine-3-carbaldehyde in a clean, dry vial, preferably inside a glovebox or under a stream of inert gas.
-
Dissolution: Add the deoxygenated solvent to the vial containing the compound. Cap the vial tightly and sonicate or vortex briefly to ensure complete dissolution.
-
Storage: If the solution is not for immediate use, flush the headspace of the vial with argon or nitrogen before sealing. Store the stock solution at -20°C, protected from light.
Visualization of Preventative Workflow
Below is a diagram illustrating the recommended workflow for handling indolizine-3-carbaldehyde to prevent its oxidation.
References
Improving the efficiency of chromatographic separation of indolizine isomers
Technical Support Center: Chromatographic Separation of Indolizine Isomers
Welcome to the technical support center for the chromatographic separation of indolizine isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format to help you quickly identify and solve problems.
Q1: My indolizine isomer peaks are showing poor resolution or co-eluting. What are the first steps to improve separation?
A1: Poor resolution is a common challenge when separating structurally similar isomers. The initial strategy should focus on optimizing the mobile phase and stationary phase chemistry.
-
Mobile Phase Optimization:
-
Solvent Strength: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or a lower percentage of the strong solvent in an isocratic method can increase retention and improve separation.
-
pH Control: The basicity of the pyridine-type nitrogen in the indolizine core means that the mobile phase pH can significantly alter retention and selectivity.[1] Using a buffer to control the pH, typically at least one pH unit away from the analyte's pKa, is crucial. For basic compounds like indolizines, a low pH (e.g., 2.5-3.0) can protonate the molecule, which may improve interaction with the stationary phase and alter selectivity between isomers.[2][3]
-
-
Stationary Phase Selection:
-
Column Chemistry: Standard C18 columns are a good starting point, but other chemistries may offer better selectivity for isomers.[4] Phenyl-based columns can provide alternative selectivity for aromatic compounds through π-π interactions.[5] For highly polar indolizine derivatives, an embedded polar group (e.g., RP-Amide) or aqueous normal-phase (ANP) column might be effective.[6]
-
Particle Size: If using HPLC, consider switching to a UHPLC system with sub-2-micron particle columns. The increased efficiency of these columns leads to sharper peaks and significantly better resolution, which is often essential for separating closely related isomers.[7][8][9]
-
Q2: I'm observing significant peak tailing for my indolizine analytes. What causes this and how can I achieve symmetrical peaks?
A2: Peak tailing for basic compounds like indolizines is frequently caused by secondary interactions with the stationary phase, specifically with acidic silanol groups on the silica surface.[3]
-
Primary Cause: The basic nitrogen on the indolizine ring can interact strongly with exposed, acidic silanol groups (Si-OH) on the silica packing material via an ion-exchange mechanism.[3][10] This leads to a portion of the analyte being retained longer, resulting in a tailed peak. Trace metal contaminants in the silica can also increase silanol acidity, worsening the effect.[3]
-
Solutions:
-
Use Modern, End-Capped Columns: Select high-purity, Type B silica columns that are thoroughly end-capped.[2][3] End-capping neutralizes most of the active silanol groups with a less reactive agent (e.g., trimethylsilyl), minimizing secondary interactions.[2] Columns with a charged surface (e.g., Charged Surface Hybrid - CSH) can also repel the protonated basic analytes, further reducing tailing.[11]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.0 protonates the silanol groups, neutralizing their negative charge and reducing their ability to interact with the positively charged analyte.[2][10][11]
-
Add a Competing Base: Introduce a "silanol suppressor" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-20 mM).[3][10] TEA is a stronger base that preferentially interacts with the active silanol sites, effectively shielding them from the indolizine analytes.[2][10]
-
Increase Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase (e.g., using a higher concentration of a phosphate buffer) can help mask silanol interactions and improve peak shape.[2] Note that this is not recommended for LC-MS, as high buffer concentrations can cause ion suppression.[2]
-
Q3: How do I approach the separation of indolizine enantiomers?
A3: Separating enantiomers requires a chiral environment. This is typically achieved using one of three main strategies in HPLC.[12]
-
Chiral Stationary Phases (CSPs): This is the most direct and common approach.[13] CSPs are packed with a chiral selector that forms transient, diastereomeric complexes with the enantiomers, causing them to have different retention times. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide columns are widely successful for a broad range of compounds and can be operated in normal-phase, reversed-phase, or polar organic modes.[13]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added directly to the mobile phase, which is then used with a standard achiral column (e.g., C18).[12][14] The enantiomers form diastereomeric complexes with the additive in the mobile phase, allowing for separation. This method can be effective but may require more method development and can complicate purification.
-
Indirect Separation via Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form two diastereomers.[12] These diastereomers have different physical properties and can be readily separated on a standard achiral column.[13] This approach is less common as it requires an additional reaction step and confirmation that the reaction does not proceed with any enantiomeric bias.
For initial screening, a systematic evaluation of several different CSPs under various mobile phase conditions (e.g., reversed-phase and normal-phase) is the most efficient strategy.[15]
Q4: I am transferring my HPLC method to a UHPLC system for better efficiency. Why are my results different, and what should I adjust?
A4: Transferring a method from HPLC to UHPLC can provide significant gains in speed and resolution but requires careful adjustment due to the differences in system hardware and column technology.[7][8][16]
-
Higher Operating Pressures: UHPLC systems operate at much higher pressures (over 1,000 bar) compared to HPLC (up to 350-400 bar).[7][9] This is a direct result of using columns packed with sub-2-micron particles.[8]
-
Reduced Dead Volume: UHPLC systems are engineered with minimal extra-column volume (dead volume) in tubing and connections.[17] Excessive dead volume in an HPLC system can cause peak broadening, an effect that is much more pronounced with the sharp, low-volume peaks generated in UHPLC.[17][18]
-
Key Adjustments:
-
Gradient Scaling: You must scale the gradient profile to account for the smaller column volume and different system dwell volume. The gradient time should be proportionally reduced.
-
Flow Rate: The flow rate must be adjusted based on the column dimensions to maintain the optimal linear velocity.
-
Injection Volume: The injection volume should be significantly reduced to prevent column overload and peak distortion.[6]
-
Sample Solvent: The sample solvent must be weaker than or equal in strength to the initial mobile phase to ensure proper peak focusing at the column head.[17]
-
Quantitative Data Summary
The following tables summarize key parameters for developing and optimizing the separation of indolizine isomers.
Table 1: Comparison of Stationary Phases for Indolizine Isomer Separation
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Key Advantage |
| C18 (End-capped) | Hydrophobic | General-purpose separation of non-polar to moderately polar indolizines. | Widely available, robust, and well-characterized. |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Positional isomers of indolizine with aromatic substituents.[5] | Offers alternative selectivity compared to C18 for aromatic compounds. |
| Embedded Polar Group | Hydrophobic, Hydrogen Bonding | Polar indolizine derivatives that are poorly retained on C18. | Enhanced retention of polar analytes and improved peak shape for bases. |
| Chiral (e.g., Polysaccharide) | Chiral Recognition | Separation of enantiomers.[13] | Direct separation of stereoisomers without derivatization. |
| CSH C18 | Hydrophobic, Mild Ion-Exchange | Basic indolizine compounds prone to peak tailing.[11] | Positive surface charge repels basic analytes, improving peak symmetry.[11] |
Table 2: Mobile Phase Additives for Improving Peak Shape of Basic Analytes
| Additive | Typical Concentration | Mode of Action | Compatibility |
| Formic Acid | 0.1% | Lowers pH to ~2.7, protonating silanols and analytes. | LC-MS |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers pH to ~2.0 and acts as an ion-pairing agent.[11] | LC-UV (Can cause ion suppression in MS) |
| Triethylamine (TEA) | 5 - 20 mM | Acts as a competing base to block active silanol sites.[2][10] | LC-UV (Not MS compatible) |
| Ammonium Formate/Acetate | 5 - 10 mM | Acts as a buffer and provides counter-ions.[2] | LC-MS |
| Phosphate Buffer | 10 - 25 mM | Provides high buffer capacity to control pH precisely.[2][10] | LC-UV (Not MS compatible; can precipitate in high ACN)[2][10] |
Experimental Protocols
Protocol 1: Generic Method Development for Separation of Positional Indolizine Isomers by RP-HPLC
-
Column Selection:
-
Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Have a Phenyl-Hexyl column of similar dimensions available for selectivity screening.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Filter all mobile phases through a 0.45 µm membrane filter and degas.[14]
-
-
Initial Gradient Run:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD), monitoring at multiple wavelengths (e.g., 254 nm and the λmax of indolizine).
-
Injection Volume: 5 µL.
-
Gradient Program: Start with a broad scouting gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 10 minutes.
-
-
Method Optimization:
-
Assess the Scouting Run: Determine the approximate elution composition for your isomers from the initial run.
-
Develop a Focused Gradient: Based on the scouting run, create a shallower gradient around the elution point. For example, if isomers elute at 40% B, run a new gradient from 30% B to 50% B over 20 minutes.
-
Isocratic Analysis (if applicable): If the focused gradient shows isomers eluting close together, an isocratic method may provide better resolution. Calculate the optimal isocratic percentage from the gradient data.
-
Troubleshoot Peak Shape: If peak tailing is observed, switch the mobile phase additive to a phosphate buffer at pH 3.0 (for UV detection) or add a competing base like TEA.[10]
-
Screen Alternative Selectivity: If resolution on the C18 column is insufficient (Resolution < 1.5), repeat the optimized gradient on the Phenyl-Hexyl column.
-
Visualized Workflows and Logic
The following diagrams illustrate common workflows and troubleshooting logic for chromatographic separation.
Caption: Troubleshooting flowchart for poor peak resolution.
Caption: Experimental workflow for chiral method development.
References
- 1. welch-us.com [welch-us.com]
- 2. labcompare.com [labcompare.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 7. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. ijcrt.org [ijcrt.org]
- 10. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 11. support.waters.com [support.waters.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. shimadzu.com [shimadzu.com]
- 16. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 17. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 18. silicycle.com [silicycle.com]
Refinement of protocols for synthesizing polysubstituted indolizines
Technical Support Center: Synthesis of Polysubstituted Indolizines
Welcome to the technical support center for the synthesis of polysubstituted indolizines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing polysubstituted indolizines?
A1: The primary methods for synthesizing polysubstituted indolizines include:
-
Tschitschibabin Reaction: This classic method involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[1][2]
-
1,3-Dipolar Cycloadditions: This is a widely used and versatile method involving the reaction of pyridinium ylides with various dipolarophiles, such as activated alkenes or alkynes.[3][4][5][6]
-
Transition-Metal Catalyzed Reactions: A variety of modern methods utilize catalysts based on palladium, copper, gold, iron, and rhodium to facilitate the coupling of pyridines, alkynes, and other components.[5][7][8]
-
Metal-Free Synthesis: These approaches often proceed via oxidative dehydrogenation or other mechanisms that avoid the use of transition metals.[5][7]
Q2: My indolizine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
A2: Low yields in polysubstituted indolizine synthesis can arise from several factors. Here are some troubleshooting steps to consider:
-
Optimize Catalyst and Ligands: The choice of catalyst and ligands is often critical. For instance, in palladium-catalyzed reactions, the regioselectivity and yield can be highly dependent on the phosphine ligand used.[7]
-
Solvent Selection: The reaction solvent can significantly influence the outcome. Some reactions perform best under solvent-free conditions, while others may require specific solvents to proceed efficiently.[3][7]
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition of reactants or products.
-
Base Selection: In reactions requiring a base, such as the Tschitschibabin reaction, the choice and amount of base are crucial for promoting the desired cyclization.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to lower yields and the formation of side products. Ensure all reactants are of high purity.
Q3: I am observing significant side product formation in my Tschitschibabin reaction. What are the likely side reactions and how can they be minimized?
A3: A common side reaction in the Tschitschibabin reaction is dimerization. For example, when 4-tert-butylpyridine is heated in xylene with sodium amide, it can produce a significant amount of the dimer (4,4'-di-tert-butyl-2,2'-bipyridine) alongside the desired aminated product.[9] To minimize this, consider the following:
-
Reaction Conditions: The reaction conditions, such as pressure, can influence the product distribution. For instance, running the reaction under nitrogen pressure has been shown to favor the formation of the aminated product over the dimer.[9]
-
Stoichiometry of Reactants: Carefully controlling the stoichiometry of the reactants can help to suppress side reactions.
Q4: What are the key considerations for achieving high regioselectivity in the synthesis of polysubstituted indolizines?
A4: Achieving high regioselectivity is a common challenge. Key factors to consider include:
-
Directing Groups: The electronic and steric properties of substituents on both the pyridine and reactant partners can direct the regiochemical outcome of the cyclization.
-
Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of the metal and, more specifically, the ligand can exert strong control over the regioselectivity of the annulation.[7]
-
Reaction Mechanism: Understanding the underlying reaction mechanism (e.g., concerted vs. stepwise) can provide insights into how to control the regioselectivity. For 1,3-dipolar cycloadditions, the frontier molecular orbital interactions between the pyridinium ylide and the dipolarophile determine the regiochemical outcome.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). |
| Inappropriate solvent | Experiment with different solvents of varying polarity. Some reactions may benefit from solvent-free conditions.[3][7] | |
| Incorrect reaction temperature | Optimize the reaction temperature. Start with literature-reported values and then screen a range of temperatures. | |
| Poor Regioselectivity | Steric hindrance | Modify the substituents on the starting materials to be less sterically demanding, if possible. |
| Electronic effects | Alter the electronic nature of the substituents (electron-donating vs. electron-withdrawing) to favor the desired regioisomer. | |
| Ineffective ligand | For metal-catalyzed reactions, screen a variety of ligands to identify one that provides better regiocontrol.[7] | |
| Formation of Dimer Side Product (Tschitschibabin) | Atmospheric pressure conditions | Conduct the reaction under an inert atmosphere with positive pressure (e.g., nitrogen).[9] |
| Difficulty in Product Purification | Formation of closely related isomers | Optimize the reaction for higher selectivity. |
| Tarry byproducts | Consider lowering the reaction temperature or shortening the reaction time. | |
| Product instability on silica gel | Use alternative purification methods such as crystallization, preparative HPLC, or chromatography on a different stationary phase (e.g., alumina). |
Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of indolizines via a 1,3-dipolar cycloaddition reaction between a pyridinium salt and a dipolarophile.
Materials:
-
Substituted pyridine
-
α-Halo carbonyl compound (e.g., phenacyl bromide)
-
Activated alkene or alkyne (dipolarophile)
-
Base (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
Formation of the Pyridinium Salt: In a round-bottom flask, dissolve the substituted pyridine (1.0 eq) in the chosen anhydrous solvent. Add the α-halo carbonyl compound (1.0 eq) and stir the mixture at room temperature until the pyridinium salt precipitates. Isolate the salt by filtration and dry under vacuum.
-
Generation of the Pyridinium Ylide and Cycloaddition: Suspend the pyridinium salt (1.0 eq) and the dipolarophile (1.2 eq) in the anhydrous solvent. Cool the mixture in an ice bath.
-
Slowly add the base (1.1 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis or until the starting materials are consumed.
-
Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Synthesis of Polysubstituted Indolizines
This protocol outlines a palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates.
Materials:
-
2-(Pyridin-2-yl)acetonitrile derivative
-
Propargyl carbonate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Phosphine ligand (if required)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-(pyridin-2-yl)acetonitrile derivative (1.0 eq), propargyl carbonate (1.2 eq), palladium catalyst (5 mol %), and base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired polysubstituted indolizine.
Visualizations
Caption: A generalized experimental workflow for the synthesis of polysubstituted indolizines.
References
- 1. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. benchchem.com [benchchem.com]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. Indolizine synthesis [organic-chemistry.org]
- 8. ijettjournal.org [ijettjournal.org]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Cell Permeability of Indolizine-Based Imaging Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with indolizine-based imaging agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the cell permeability of indolizine-based imaging agents?
A1: The cell permeability of small molecules like indolizine-based imaging agents is influenced by a combination of physicochemical properties and cellular factors. Key factors include:
-
Lipophilicity: Generally, a higher degree of lipophilicity (fat-solubility) allows for easier passage through the lipid bilayer of the cell membrane.[1][2][3]
-
Molecular Size and Weight: Smaller molecules typically exhibit better permeability across biological membranes.[4][5][6]
-
Charge: Neutral or slightly positively charged molecules tend to penetrate cell membranes more efficiently than negatively charged molecules.[5][6][7] The negative charge on the cell surface can repel anionic compounds.
-
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors can improve permeability.
-
Cellular Efflux: Active transport proteins in the cell membrane, known as efflux pumps, can actively remove foreign substances, including imaging agents, from the cell, reducing intracellular concentration.[2]
Q2: My indolizine-based probe shows very weak fluorescence inside the cells. What are the possible causes and solutions?
A2: Weak intracellular fluorescence can stem from several issues:
-
Poor Cell Permeability: The inherent properties of your specific indolizine derivative may limit its ability to cross the cell membrane.
-
Low Probe Concentration: The concentration of the probe in the staining solution may be too low for optimal uptake.
-
Suboptimal Staining Conditions: Incubation time and temperature can significantly impact probe uptake.
-
Probe Degradation: Ensure the probe has been stored correctly and has not expired.
-
Active Efflux: The cells may be actively pumping the probe out.[2]
For solutions, please refer to the Troubleshooting Guide below.
Q3: How can I chemically modify an indolizine-based agent to improve its cell permeability?
A3: Several chemical modification strategies can be employed to enhance cell permeability:
-
Increase Lipophilicity: Introducing lipophilic functional groups to the indolizine scaffold can enhance its ability to partition into the cell membrane.
-
Prodrug Approach: Masking polar functional groups (like carboxylic acids or phosphates) with lipophilic, cleavable moieties can improve membrane transport.[1][4] These masking groups are then removed by intracellular enzymes to release the active agent. For example, acetoxymethyl (AM) esters are commonly used to increase the permeability of negatively charged fluorescent dyes.[8]
-
Cationic Modifications: Adding cationic groups, such as guanidinium groups, can enhance cellular uptake, often by interacting with the negatively charged cell membrane.[1][9]
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can facilitate the translocation of various cargo molecules across the plasma membrane.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Intracellular Signal | Poor cell permeability of the agent. | - Increase the lipophilicity of the agent through chemical modification if possible. - Consider a prodrug strategy to mask polar groups.[1][4] |
| Suboptimal probe concentration. | - Perform a concentration titration to determine the optimal working concentration (e.g., 1-10 µM is a common starting range for fluorescent probes).[2] | |
| Inadequate incubation time or temperature. | - Optimize the incubation time (e.g., start with 20-60 minutes) and temperature (typically 37°C for live cells).[2] | |
| Active efflux of the probe by cellular pumps. | - Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the intracellular signal increases.[2] | |
| Probe degradation. | - Ensure the probe is stored correctly (protected from light, appropriate temperature) and prepare fresh dilutions for each experiment.[2] | |
| High Background Fluorescence | Excessive probe concentration. | - Reduce the probe concentration. |
| Non-specific binding of the probe. | - Increase the number and duration of washing steps with a suitable buffer (e.g., PBS) after staining.[2] | |
| Cellular autofluorescence. | - Image an unstained control sample using the same instrument settings to determine the level of autofluorescence.[2] If high, consider using a probe with a different excitation/emission spectrum. | |
| Apparent Cytotoxicity | High probe concentration or prolonged incubation. | - Reduce the probe concentration and/or incubation time. - Perform a cell viability assay (e.g., MTT or LDH release assay) to quantify toxicity at different concentrations.[10] |
| Solvent toxicity (e.g., DMSO). | - Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%).[2] |
Physicochemical Properties Influencing Cell Permeability
The following table summarizes key physicochemical parameters that researchers should consider when designing or selecting indolizine-based imaging agents for optimal cell permeability. This is based on general principles for small molecule drug discovery, often referred to as Lipinski's Rule of Five.
| Parameter | Guideline for Good Permeability | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally diffuse more readily across membranes.[5][6] |
| LogP (Octanol-Water Partition Coefficient) | 1 - 3 | A measure of lipophilicity. A value in this range indicates a good balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | A high number of hydrogen bond donors reduces permeability. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | A high number of hydrogen bond acceptors reduces permeability. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | TPSA is a good predictor of passive molecular transport through membranes. |
| Net Charge | Neutral or slightly positive | A net positive charge can facilitate interaction with the negatively charged cell membrane, while a negative charge can lead to repulsion.[7] |
Experimental Protocols
Protocol 1: Direct Assessment of Cell Permeability by Fluorescence Microscopy
This protocol provides a basic method for visualizing the uptake of a fluorescent indolizine-based agent into live cells.
Materials:
-
Cells plated on glass-bottom dishes suitable for microscopy
-
Indolizine-based imaging agent
-
High-quality, anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Plate cells on a glass-bottom dish and culture until they reach the desired confluency.
-
Prepare Staining Solution: Prepare a stock solution of the indolizine agent in DMSO. Dilute the stock solution in pre-warmed cell culture medium or imaging buffer (e.g., HBSS) to the desired final concentration.
-
Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes) at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound probe.[10]
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the indolizine agent.[10]
Protocol 2: Quantitative Analysis of Probe Uptake by Flow Cytometry
This method allows for the quantification of probe uptake at the single-cell level.[10]
Materials:
-
Cells grown in suspension or adherent cells detached to form a single-cell suspension
-
Indolizine-based imaging agent
-
Staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your target cells.
-
Staining: Incubate the cell suspension with the indolizine-based agent at the desired concentration and for the optimal time, protected from light.
-
Washing: Wash the cells by centrifugation and resuspension in fresh staining buffer to remove the excess probe.
-
Analysis: Analyze the cell population using a flow cytometer to measure the fluorescence intensity of individual cells.[10] An unstained cell sample should be used as a negative control.
Visualizations
Caption: Experimental workflow for assessing cell permeability.
Caption: Troubleshooting workflow for weak fluorescence signal.
References
- 1. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. conductscience.com [conductscience.com]
- 6. quora.com [quora.com]
- 7. Design strategies for organelle-selective fluorescent probes: where to start? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brainkart.com [brainkart.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Indolizine and Indole Scaffolds in Medicinal Chemistry
A deep dive into the structural nuances, biological activities, and therapeutic potential of indolizine and indole scaffolds, offering a comparative guide for researchers and drug development professionals.
In the landscape of medicinal chemistry, the indole scaffold holds a privileged position, forming the core of numerous natural products and approved drugs. Its structural isomer, indolizine, while less explored, is rapidly emerging as a versatile and potent scaffold for the development of novel therapeutic agents. This guide provides a comprehensive comparison of these two important heterocyclic systems, supported by experimental data, to inform and guide future drug discovery efforts.
Structural and Physicochemical Properties: A Tale of Two Isomers
Indole and indolizine are bicyclic aromatic heterocycles, both possessing a ten-π-electron system.[1][2] The key structural difference lies in the position of the nitrogen atom. In indole, the nitrogen is part of the five-membered pyrrole ring and is adjacent to the fused benzene ring. In contrast, indolizine features a bridgehead nitrogen atom at the fusion of the five- and six-membered rings.[1][2] This seemingly subtle difference significantly impacts the electronic distribution, aromaticity, and ultimately, the pharmacological properties of the resulting derivatives.
| Property | Indole | Indolizine | Reference |
| Molecular Formula | C₈H₇N | C₈H₇N | [1][2] |
| Molar Mass | 117.15 g/mol | 117.15 g/mol | N/A |
| Nitrogen Position | Non-bridgehead | Bridgehead | [1][2] |
| Aromaticity | Aromatic | Aromatic | [1][2] |
| Dipole Moment | ~2.1 D | ~1.8 D | N/A |
Comparative Biological Activities: Anticancer and Antimicrobial Potential
Both indolizine and indole scaffolds have demonstrated a broad spectrum of biological activities. This section provides a comparative overview of their anticancer and antimicrobial properties, with quantitative data presented for direct comparison. It is important to note that the data presented is collated from various studies and direct head-to-head comparisons in a single study are limited.
Anticancer Activity
Derivatives of both scaffolds have shown potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from selected studies are summarized below.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound Type | Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target | Reference |
| Indolizine | Compound 6o | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition | [3] |
| HCT-116 (Colon) | 5.84 | EGFR and CDK-2 Inhibition | [3] | ||
| MCF-7 (Breast) | 8.89 | EGFR and CDK-2 Inhibition | [3] | ||
| cis-11 | DU-145 (Prostate) | 4.41 | Not specified | [3] | |
| MDA-MB-231 (Breast) | 1.01 | Not specified | [3] | ||
| Compound 7f | BT-20 (Breast) | >50 | Microtubule Destabilizer | [4] | |
| Indole | Compound 30a | SMMC-7721 (Liver) | 0.89 | Topoisomerase II Inhibitor | [5] |
| Compound 5f | HepG2 (Liver) | 0.91 | Topoisomerase II Inhibitor | [6] | |
| SMMC-7721 (Liver) | 0.56 | Topoisomerase II Inhibitor | [6] | ||
| EB355A | MCF-7 (Breast) | 2.44 | Apoptosis Induction | [7] | |
| Compound 13 | Various | 0.002-0.011 | Tubulin Polymerization Inhibitor | [5] | |
| Compound 6a | HT29 (Colon) | <1 | Not specified | [5] |
Antimicrobial Activity
Indolizine and indole derivatives have also been extensively investigated for their activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Type | Compound ID | S. aureus | E. coli | C. albicans | Reference |
| Indolizine | Compound XXI | 25 | >200 | >200 | [8] |
| Compound 5g | 16 | 32 | >256 | [9] | |
| Compound 5b | >256 | >256 | 8 | [9] | |
| Compound 5 | 12.5 | 50 | 25 | [10] | |
| Compound 9 | 12.5 | 25 | 25 | [10] | |
| Indole | Compound 10f | 0.5 | >64 | >64 | [11] |
| Compound 10g | 0.5 | >64 | >64 | [11] | |
| Compound 2h | 6.25 | >50 | >50 | [2] | |
| Compound 3d | 6.25 | >50 | 3.125 | [2] | |
| Compound 8 | 12.5 | 50 | >50 | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., indolizine or indole derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a broth medium is determined.
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria, ~2.5 x 10³ CFU/mL for yeast).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Conclusion and Future Perspectives
Both indolizine and indole scaffolds are undeniably valuable frameworks in medicinal chemistry. While indole has a longer and more established history, the unique properties of indolizine are paving the way for the development of a new generation of therapeutic agents. The data presented in this guide highlights the potent and diverse biological activities of derivatives from both scaffolds.
Future research should focus on direct comparative studies of indolizine and indole analogs with identical substitution patterns to provide a clearer understanding of the structure-activity relationships and the specific advantages of each scaffold. Furthermore, exploring the pharmacokinetic and toxicological profiles of promising indolizine derivatives will be crucial for their translation into clinical candidates. The continued exploration of these privileged scaffolds holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. znaturforsch.com [znaturforsch.com]
A Comparative Guide to 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde as a Novel Fluorescent pH Sensor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde as a potential fluorescent pH sensor. Its performance is objectively compared with established, commercially available pH indicators: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), Seminaphthorhodafluor (SNARF-1), and 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS or Pyranine). This document outlines the underlying signaling pathway, presents comparative performance data in a tabular format, and provides detailed experimental protocols for validation.
Introduction
The precise measurement of pH is critical in numerous biological and chemical processes, including cellular metabolism, enzyme activity, and drug efficacy studies. Fluorescent pH sensors offer a non-invasive, highly sensitive, and spatially resolved method for monitoring pH fluctuations in real-time. While several fluorescent probes are widely used, the development of novel sensors with improved photophysical properties remains an active area of research.
Indolizine-based fluorophores have emerged as a promising class of compounds due to their tunable emission properties.[1][2] The subject of this guide, this compound, is a novel compound whose potential as a pH sensor is predicated on the photophysical characteristics of its core structure. While direct experimental data for this specific molecule is limited, this guide will leverage data from structurally similar, recently synthesized indolizine-based pH sensors to provide a thorough comparative analysis.[1] The pH-sensing mechanism in these compounds is based on an intramolecular charge transfer (ICT) process.[1][2]
Signaling Pathway and Mechanism
The pH-sensing functionality of indolizine derivatives, such as this compound, is attributed to an intramolecular charge transfer (ICT) mechanism. In related compounds, an electron-donating group (like a methoxy-substituted phenyl ring at the C-2 position or an amino group at the C-3 position) and an electron-withdrawing group (such as a carbaldehyde group at the C-3 or C-7 position) create a push-pull electronic system.[1]
Protonation of a basic site on the molecule, typically a nitrogen atom in the indolizine core or an appended functional group, modulates the efficiency of this ICT process. This change in the electronic distribution of the molecule upon protonation or deprotonation leads to observable changes in its fluorescence properties, such as a shift in the emission wavelength or a change in fluorescence intensity. This ratiometric or intensiometric response can be correlated to the pH of the surrounding environment.
Caption: pH-dependent intramolecular charge transfer (ICT) signaling pathway of the indolizine-based sensor.
Performance Comparison
The following table summarizes the key performance characteristics of this compound (data inferred from a structurally similar compound[1]) and compares them with established fluorescent pH sensors.
| Parameter | This compound (Inferred) | BCECF | SNARF-1 | HPTS (Pyranine) |
| pKa | ~5.0 - 7.0 (Tunable) | 6.97[3] | ~7.5[4][5] | ~7.4[6][7] |
| Excitation Max (nm) | ~388 | 439 (pH-sensitive), 505 (isosbestic)[3] | ~532 (acidic) to ~561 (basic)[4] | ~400 (protonated), ~460 (deprotonated)[7] |
| Emission Max (nm) | 473 (acidic) to 529 (basic)[1] | 530[3] | 580 (acidic) to 640 (basic)[4][5] | ~445 (protonated), ~510 (deprotonated)[7] |
| Quantum Yield (Φ) | Not Reported | Not Widely Reported | Not Widely Reported | High[8] |
| Response Type | Ratiometric | Ratiometric (Dual Excitation) | Ratiometric (Dual Emission) | Ratiometric (Dual Excitation/Emission) |
| Photostability | Good (Expected for Indolizine Core) | Moderate | Good | Good |
| Cell Permeability | Permeant (Expected) | Impermeant (AM ester form is permeant)[9] | Impermeant (AM ester form is permeant)[10] | Impermeant |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of similar indolizine derivatives.[1]
Caption: Synthetic workflow for this compound.
-
Quaternization: 2-Methylpyridine is reacted with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in a suitable solvent such as acetonitrile and refluxed to form the corresponding pyridinium salt.
-
Cyclization: The resulting pyridinium salt is treated with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to induce an intramolecular cyclization, yielding 2-(4-methoxyphenyl)indolizine.
-
Formylation: The 2-(4-methoxyphenyl)indolizine is then subjected to a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the carbaldehyde group at the C-3 position.
-
Purification: The final product is purified using column chromatography on silica gel.
Determination of pKa via Fluorescence Spectroscopy
This protocol outlines the steps to determine the acid dissociation constant (pKa) of the fluorescent sensor.[11]
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the sensor (e.g., pH 4 to 9).
-
Preparation of Sensor Stock Solution: Dissolve a small amount of this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Measurement of Fluorescence Spectra:
-
Add a small aliquot of the sensor stock solution to each buffer solution to achieve a final concentration in the micromolar range.
-
For each pH value, record the fluorescence emission spectrum by exciting at the isosbestic point (if one exists) or at the excitation maximum of the acidic or basic form.
-
-
Data Analysis:
-
From the emission spectra, determine the fluorescence intensity at two different wavelengths (one corresponding to the peak of the acidic form and one for the basic form).
-
Calculate the ratio of these intensities for each pH value.
-
Plot the logarithm of the intensity ratio against the pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the sigmoid curve.[11]
-
Measurement of Fluorescence Quantum Yield
The relative quantum yield (Φ) can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[12][13][14]
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the indolizine sensor (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Preparation of Solutions: Prepare a series of dilute solutions of both the indolizine sensor and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[13][14]
-
Measurement of Absorbance and Fluorescence:
-
Record the UV-Vis absorbance spectra for all solutions.
-
Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
-
Calculation of Quantum Yield: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Conclusion
This compound, based on the properties of structurally analogous compounds, presents itself as a promising candidate for a novel fluorescent pH sensor. Its potential for ratiometric measurements, good photostability, and tunable synthesis offer advantages for various research applications. However, it is important to note that the data presented for this specific compound are inferred. Further experimental validation is necessary to fully characterize its photophysical properties and confirm its efficacy as a pH indicator. Compared to established sensors like BCECF, SNARF-1, and HPTS, the indolizine-based sensor may offer a different effective pH range and unique spectral properties that could be advantageous for specific experimental contexts. Researchers and drug development professionals are encouraged to consider these factors when selecting a fluorescent pH sensor for their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. 5-(and-6)-Carboxy SNARF-1 | AAT Bioquest [aatbio.com]
- 6. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. 5-(and-6)-Carboxy SNARF-1 AM Ester | AAT Bioquest [aatbio.com]
- 11. ulm.edu [ulm.edu]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. chem.uci.edu [chem.uci.edu]
- 14. static.horiba.com [static.horiba.com]
The Pivotal Role of Structure in the Anticancer Activity of Indolizine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the indolizine scaffold has emerged as a promising framework in the quest for novel anticancer agents. This heterocyclic compound, an isomer of indole, offers a versatile platform for synthetic modifications, leading to a diverse range of derivatives with potent and selective anticancer properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various indolizine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Comparative Anticancer Efficacy of Indolizine Derivatives
The anticancer activity of indolizine derivatives is profoundly influenced by the nature and position of substituents on the core structure. Modifications on both the pyridine and pyrrole rings have been extensively explored to optimize potency and selectivity against various cancer cell lines.
Key Structure-Activity Relationship Observations:
-
Substitutions on the Pyridine Ring: The introduction of bromo or ethyl ester groups on the pyridine ring has been shown to yield promising inhibitory activity against a range of cancer cell lines, including those of the lung, brain, and kidney, as well as melanoma.[2][3] For instance, indolizine derivatives bearing bromine or carboxyethyl substituents on the pyridine ring have been synthesized and evaluated for their anticancer properties.[3]
-
Substitutions on the Pyrrole Ring: The majority of reported anticancer indolizines feature substitutions on the pyrrole ring.[4] Notably, the presence of an ester group at the C-1 position has been identified as particularly advantageous, with C1-ester-containing indolizines consistently demonstrating enhanced cytotoxic potential compared to their acid or amide counterparts.[3][4]
-
Specific Functional Groups: A 1-cyanoindolizine derivative has demonstrated selective and significant antitumor growth inhibitory activity against the SNB-75 CNS cancer cell line.[5][6] Another derivative, compound 9d, exhibited potent farnesyltransferase inhibition with an IC50 value of 1.07 ± 0.34 μM, highlighting its potential as a lead compound for new antitumoral agents.[5][6]
The following tables summarize the in vitro anticancer activity of representative indolizine derivatives against various human cancer cell lines, providing a quantitative comparison of their potency.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 8e | CAL-27 | Oral Cancer | 0.047 | [7] |
| BT-20 | Breast Cancer | 0.117 | [7] | |
| HGC-27 | Gastric Cancer | 0.063 | [7] | |
| 8h | CAL-27 | Oral Cancer | 0.052 | [7] |
| BT-20 | Breast Cancer | 0.098 | [7] | |
| HGC-27 | Gastric Cancer | 0.071 | [7] | |
| 6o | HepG2 | Liver Cancer | 6.02 | [8][9] |
| HCT-116 | Colon Cancer | 5.84 | [8] | |
| MCF-7 | Breast Cancer | 8.89 | [8][9] | |
| 6m | HepG2 | Liver Cancer | 11.97 | [8][9] |
| HCT-116 | Colon Cancer | 28.37 | [8][9] | |
| MCF-7 | Breast Cancer | 19.87 | [8][9] | |
| cis-11 | DU-145 | Prostate Cancer | 4.41 | [8] |
| MDA-MB-231 | Breast Cancer | 1.01 | [8] | |
| Compound 8 (C8) | A549 | Non-small cell lung cancer | Markedly Inhibited Proliferation | [10] |
| 5f | MCF-7 | Breast Cancer | 13.2 | [11] |
| MDA-MB-468 | Breast Cancer | 8.2 | [11] | |
| 1-cyanoindolizine 10b | SNB-75 | CNS Cancer | Good antitumor growth inhibitory activity | [5][6] |
| Compound 9d | - | - | 1.07 (Farnesyltransferase inhibition) | [5][6] |
Mechanisms of Anticancer Action
Indolizine derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes critical for cancer cell survival and proliferation.
Tubulin Polymerization Inhibition
A primary mechanism of action for several potent indolizine derivatives is the inhibition of tubulin polymerization.[7][12] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[12] Certain indolizine derivatives bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[7][12] Compounds 8e and 8h , for example, have been identified as microtubule-destabilizing agents that induce G2/M arrest.[7][13]
Modulation of Key Signaling Pathways
Indolizine derivatives have been shown to modulate critical signaling pathways that are frequently dysregulated in cancer.[8]
-
EGFR and CDK-2 Inhibition: Compound 6o has been shown to inhibit both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8][9] EGFR is a key driver of cell proliferation, while CDK2 is essential for cell cycle progression.
-
Inhibition of β-catenin and Activation of p53: Some indolizine scaffolds have been found to exert their anticancer activity by inhibiting β-catenin signaling and activating the tumor suppressor protein p53.[14]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Certain indolizine derivatives are believed to induce apoptosis and cell cycle arrest by modulating this pathway.[15] A dithiolation indolizine derivative, compound 8, was found to trigger the PI3K/Akt-mediated mitochondrial apoptotic pathway in A549 cells.[10]
Experimental Protocols
Standardized experimental protocols are crucial for the reliable comparison of the anticancer activity of indolizine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the indolizine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cancer cells are treated with the indolizine derivative for a defined period, then harvested and washed.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Interpretation: The DNA content is proportional to the fluorescence intensity. A histogram of DNA content allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dithiolation indolizine exerts viability suppression effects on A549 cells via triggering intrinsic apoptotic pathways and inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Fluorescence Properties of Indolizine and Coumarin Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence properties of indolizine and coumarin dyes, two important classes of fluorophores used in biological research and drug development. The selection of an appropriate fluorescent probe is critical for the success of fluorescence-based assays and imaging studies. This document aims to facilitate this selection by presenting a detailed comparison of their spectral characteristics, quantum yields, and photostability, supported by experimental data and protocols.
Introduction to Indolizine and Coumarin Dyes
Indolizine and coumarin derivatives are heterocyclic compounds that exhibit intrinsic fluorescence. Their utility as fluorescent probes stems from their bright emission, sensitivity to the local environment, and the possibility of tuning their photophysical properties through chemical modifications.
Indolizine dyes are a class of nitrogen-containing heterocyclic compounds that typically exhibit fluorescence in the blue-green region of the spectrum.[1] Recent research has focused on the synthesis of new indolizine derivatives with high quantum yields and their application as fluorescent markers.[1][2] The core structure of indolizine offers multiple sites for functionalization, allowing for the development of probes with tailored properties.
Coumarin dyes are a well-established class of fluorophores known for their strong fluorescence, high quantum yields, and good photostability.[3][4] They are widely used in various applications, including as laser dyes, fluorescent labels for biomolecules, and as substrates for detecting enzymatic activity.[5][] The fluorescence of coumarin dyes is often sensitive to solvent polarity, making them useful as environmental probes.[7]
Quantitative Comparison of Fluorescence Properties
The following table summarizes the key fluorescence properties of representative indolizine and coumarin dyes. It is important to note that these properties can vary significantly depending on the specific chemical structure and the solvent environment.
| Property | Indolizine Derivatives | Coumarin Derivatives |
| Absorption Max (λ_abs) | ~420 - 470 nm[8] | ~350 - 450 nm[] |
| Emission Max (λ_em) | ~440 - 520 nm[8] | ~400 - 550 nm[] |
| Stokes Shift | Generally moderate | Generally moderate to large |
| Quantum Yield (Φ_f) | 0.27 - 0.92[9][10] | Can be high (e.g., >0.9 for some derivatives)[3] |
| Photostability | Generally considered stable, with ongoing research to improve it[11] | Varies, with some derivatives showing good photostability[12] |
Detailed Photophysical Characteristics
Absorption and Emission Spectra
Both indolizine and coumarin dyes typically absorb in the near-UV to blue region of the electromagnetic spectrum and emit in the blue to green region. The exact absorption and emission maxima are highly dependent on the substituents on the core ring structure and the polarity of the solvent. For instance, extending the π-conjugation in benzo[g]coumarins can shift the emission to the red/far-red region.[3] Similarly, functionalization of the indolizine core can tune its spectral properties.[1]
Quantum Yield
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. Both classes of dyes can exhibit high quantum yields. For example, certain 2-oxo-pyrano[2,3-b]indolizine derivatives have been reported to have quantum yields as high as 92%.[1] Many coumarin derivatives are also known for their high quantum yields, making them very bright fluorophores.[3]
Photostability
Photostability, or the resistance to photobleaching, is a critical parameter for applications requiring prolonged or intense illumination, such as in fluorescence microscopy. While derivatives of coumarin are noted to have generally good photostability, they are still susceptible to photodegradation.[12][13] The photostability of indolizine dyes is an active area of research, with π-expanded indoloindolizines showing enhanced stability against photooxidation.[11] The photobleaching of coumarin dyes often proceeds through the formation of a long-lived triplet state.[13]
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.[14][15]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Sample of unknown quantum yield
-
Solvent (spectroscopic grade)
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same for all measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the gradient (Grad) of the straight line for both the standard and the sample.
-
Calculate the quantum yield of the sample (Φ_f(sample)) using the following equation:
Φ_f(sample) = Φ_f(std) * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_f(std) is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if different).
-
Determination of Photostability (Photobleaching Half-life)
This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[16]
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera.
-
Microscope slides and coverslips.
-
Solution of the fluorescent dye at a standard concentration (e.g., 1 µM) in a suitable buffer.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye.
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased significantly.
-
-
Data Analysis:
-
Using image analysis software, select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂).
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a general experimental workflow for comparing fluorescent dyes and a simplified representation of how a fluorescent probe might be used to detect enzymatic activity, a common application for coumarin derivatives.
Caption: Workflow for comparing the fluorescence properties of indolizine and coumarin dyes.
Caption: A generalized pathway for enzyme detection using a coumarin-based fluorescent probe.
Conclusion
Both indolizine and coumarin dyes are valuable classes of fluorophores with distinct advantages. Coumarins are well-established and offer a wide range of commercially available derivatives with well-characterized properties.[5] Indolizines represent a promising and actively developing class of dyes, with recent advancements demonstrating their potential for high quantum yields and tunable properties.[1] The choice between these two families of dyes will depend on the specific requirements of the application, including the desired spectral properties, brightness, and photostability. For applications requiring well-validated and readily available probes, coumarins may be the preferred choice. For researchers interested in novel fluorophores with potentially unique properties, indolizines offer an exciting area of exploration.
References
- 1. Strongly fluorescent indolizine-based coumarin analogs - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strongly fluorescent indolizine-based coumarin analogs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01216J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Efficacy of 2-(4-Methoxyphenyl)indolizine Derivatives and Standard Drugs in Cancer and Inflammation
For Immediate Release
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. This guide presents a detailed comparison of the biological efficacy of 2-(4-Methoxyphenyl)indolizine derivatives against standard-of-care drugs in the fields of oncology and inflammation. This analysis is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview supported by experimental data to inform future research and development endeavors.
Anticancer Efficacy: A Head-to-Head Comparison
The cytotoxic potential of 2-(4-Methoxyphenyl)indolizine derivatives has been evaluated against various cancer cell lines. This section focuses on a direct comparison with doxorubicin, a widely used chemotherapeutic agent.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes. The following table summarizes the IC50 values of a representative 2-(4-Methoxyphenyl)indolizine derivative and the standard drug doxorubicin against the HCT-116 human colon cancer cell line.
| Compound | Cell Line | IC50 (µM) | Standard Drug | Cell Line | IC50 (µM) |
| (R)-7-(4-methoxyphenyl)-6-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one | HCT-116 | 0.2 | Doxorubicin | HCT-116 | ~1.98 |
| Data for 2-(4-Methoxyphenyl)indolizine derivative on MCF-7 was not available in the searched literature. | MCF-7 | N/A | Doxorubicin | MCF-7 | ~1.26 - 4.57 |
Note: IC50 values for doxorubicin can vary between studies due to different experimental conditions.
The data indicates that the tested 2-(4-Methoxyphenyl)indolizine derivative exhibits potent cytotoxic activity against the HCT-116 cell line, with a significantly lower IC50 value compared to the standard drug doxorubicin in some reported instances.
Anti-inflammatory Potential: Targeting COX-2
Chronic inflammation is a key factor in various diseases, and the cyclooxygenase-2 (COX-2) enzyme is a major target for anti-inflammatory drugs. This section compares the COX-2 inhibitory activity of indolizine derivatives with the standard non-steroidal anti-inflammatory drugs (NSAIDs), celecoxib and diclofenac. While data for a specific 2-(4-Methoxyphenyl)indolizine derivative was not available, findings for structurally related 7-methoxyindolizine derivatives provide valuable insights.
Quantitative Analysis of COX-2 Inhibition
The selectivity index (SI), the ratio of the IC50 for COX-1 to COX-2, is a crucial indicator of a drug's gastrointestinal safety profile. A higher SI value suggests greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | Not Reported | 5.84 | Not Reported |
| Standard Drugs | |||
| Celecoxib | ~15 | ~0.04 - 0.45 | ~33 - 375 |
| Diclofenac | ~1.3 | ~0.08 | ~16.25 |
Note: IC50 values for standard drugs can vary significantly based on the assay conditions.
The evaluated 7-methoxyindolizine derivative demonstrates notable COX-2 inhibitory activity. Although a direct comparison of the selectivity index is not possible without COX-1 inhibition data, its potency against COX-2 suggests that the indolizine scaffold holds promise for the development of novel anti-inflammatory agents.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-(4-Methoxyphenyl)indolizine derivatives or doxorubicin) and a vehicle control. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol:
-
Enzyme and Compound Preparation: Purified human recombinant COX-1 or COX-2 enzyme is used. The test compounds (e.g., indolizine derivatives, celecoxib, or diclofenac) are prepared in a suitable solvent like DMSO.
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and the COX enzyme.
-
Inhibitor Incubation: The test compound at various concentrations is added to the wells and pre-incubated with the enzyme for a short period (e.g., 10 minutes) at 37°C.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Colorimetric Measurement: The plate is incubated, and the absorbance is read at 590 nm to measure the amount of oxidized TMPD produced.
-
Data Analysis: The percent inhibition of COX activity is calculated for each concentration of the test compound relative to a control without any inhibitor. The IC50 value is determined from the dose-response curve.
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate a key signaling pathway in cancer and the workflow of the cytotoxicity assay.
Caption: Intrinsic apoptosis pathway induced by 2-(4-Methoxyphenyl)indolizine derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Mechanism of COX-2 inhibition by indolizine derivatives or standard NSAIDs.
Comparative analysis of one-pot vs. multi-step indolizine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold is a privileged heterocyclic motif integral to a vast array of biologically active compounds and functional materials. As research and development in pharmaceuticals and materials science intensify, the efficient synthesis of indolizine derivatives is of paramount importance. This guide provides an objective comparative analysis of one-pot versus traditional multi-step synthetic strategies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: One-Pot vs. Multi-Step Synthesis
Modern organic synthesis has increasingly favored one-pot reactions, which streamline synthetic sequences by performing multiple transformations in a single reactor without isolating intermediates. This approach stands in contrast to classical multi-step methods that involve sequential reactions with intermediate purification steps. The choice between these strategies hinges on a trade-off between the well-established reliability of multi-step routes and the efficiency and resourcefulness of one-pot procedures.
One-pot syntheses are advantageous for their reduced solvent consumption, lower cost, and time savings, as they circumvent the need for multiple work-up and purification procedures.[1] This often leads to higher overall yields by minimizing material loss during transfers.[1] However, the compatibility of all reactants and catalysts in a single pot can be a significant challenge, potentially leading to the formation of complex mixtures and difficulties in purification.[1]
Conversely, multi-step syntheses, such as the classical Tschitschibabin and Scholtz reactions, offer a more controlled and predictable pathway to the target molecule.[2][3] While these methods are often reliable and well-documented, they can be time-consuming, generate more waste, and suffer from lower overall yields due to the cumulative losses at each step.[2]
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative parameters for representative one-pot and multi-step indolizine synthesis methods, providing a clear comparison of their performance.
| Parameter | One-Pot Synthesis Example (Three-Component Reaction) | Multi-Step Synthesis Example (Tschitschibabin Reaction) |
| Overall Yield | Up to 87% | Typically 20-40% |
| Number of Steps | 1 | 2 or more |
| Isolation Steps | 1 | 2 or more |
| Reaction Time | ~7 hours | Variable, can be lengthy with multiple steps |
| Temperature | Reflux (e.g., in acetonitrile) | 110-160°C (in organic solvents) |
| Key Reagents | Pyridine derivative, benzyl bromide, triethyl orthoformate, Cs2CO3 | Pyridine derivative, α-halo carbonyl compound, base |
| Key Advantages | High efficiency, atom economy, reduced waste, simple procedure | Well-established, versatile, reliable for specific substrates |
| Key Disadvantages | Potential for side reactions, optimization can be challenging | Lower overall yield, more waste, time-consuming |
Experimental Protocols
Protocol 1: One-Pot Synthesis of a Polysubstituted Indolizine Derivative
This protocol is a representative example of a multi-component, one-pot synthesis.[4]
Materials:
-
Ethyl pyridine acetate
-
Benzyl bromide
-
Triethyl orthoformate
-
Cesium carbonate (Cs2CO3)
-
Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask, add ethyl pyridine acetate (1.0 mmol), benzyl bromide (1.2 mmol), triethyl orthoformate (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Add acetonitrile (10 mL) to the flask.
-
The reaction mixture is refluxed for 7 hours.
-
After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired polysubstituted indolizine.
Protocol 2: Multi-Step Synthesis of 1-Methyl-2-phenylindolizine via the Tschitschibabin Reaction
The Tschitschibabin reaction is a classic multi-step method for indolizine synthesis.[5][6]
Step 1: Quaternization of the Pyridine Derivative
-
In a round-bottom flask, dissolve the pyridine derivative (e.g., 2-picoline) in a suitable solvent such as acetone or acetonitrile.
-
Add an equimolar amount of an α-halo carbonyl compound (e.g., phenacyl bromide).
-
Stir the mixture at room temperature until the pyridinium salt precipitates.
-
Isolate the pyridinium salt by filtration, wash with a small amount of cold solvent, and dry.
Step 2: Intramolecular Cyclization
-
Suspend the dried pyridinium salt in a solvent like ethanol or methanol.
-
Add a base, such as sodium bicarbonate or sodium carbonate, to the suspension.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield the final indolizine product.
Mandatory Visualization
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for Indolizine Synthesis: Benchmarking Novel and Established Systems
For researchers, scientists, and drug development professionals, the indolizine scaffold represents a privileged structure due to its prevalence in numerous biologically active compounds. The continual evolution of synthetic methodologies offers new avenues for accessing these valuable N-heterocycles. This guide provides an objective comparison of a novel iron-based catalytic system against a well-established gold-catalyzed method for multicomponent indolizine synthesis, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison
The following table summarizes the performance of a known gold-catalyzed system and a new iron-catalyzed system in three-component reactions for synthesizing functionalized indolizines. While the reactants differ, these examples represent typical applications of each catalytic approach.
| Catalyst System | Reactants | Reaction Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Known: Gold | Pyridine-2-carboxaldehyde, N-Benzyl-glycine ethyl ester, Phenylacetylene | 1.5 | 86 | 1 | [1] |
| Known: Gold | Pyridine-2-carboxaldehyde, Pyrrolidine, Phenylacetylene | 1.5 | 95 | 1 | [2] |
| New: Iron | 4-Acetylpyridine, Ethyl diazoacetate, Methyl propiolate | 12 | 85 | 5 | [3] |
| New: Iron | Pyridine, Ethyl diazoacetate, Methyl propiolate | 12 | 75 | 5 | [3] |
| New: Iron | 4-Acetylpyridine, Ethyl diazoacetate, Phenylsulfonylacetylene | 12 | 41 | 5 | [3] |
Experimental Protocols
Detailed methodologies are provided for the representative gold and iron-catalyzed reactions to ensure reproducibility.
Protocol 1: Gold-Catalyzed Three-Component Synthesis of Aminoindolizines
This protocol describes a one-pot synthesis of a 1,3-disubstituted aminoindolizine from an aldehyde, an amine, and an alkyne.[2][4]
-
Reaction Setup: To a reaction vial, add pyridine-2-carboxaldehyde (1.0 equiv), a secondary amine (e.g., pyrrolidine, 1.0 equiv), the terminal alkyne (e.g., phenylacetylene, 1.2 equiv), and NaAuCl₄·2H₂O (0.01 equiv).
-
Reaction Conditions: Seal the vial and heat the solvent-free mixture at 60 °C with stirring.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5-2 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Directly purify the crude residue by flash column chromatography on silica gel to isolate the pure aminoindolizine product.
Protocol 2: Iron-Catalyzed Three-Component Synthesis of Indolizine-3-carboxylates
This protocol details the synthesis of indolizines from a pyridine, a diazo compound, and an alkyne, catalyzed by an iron complex.[3][5]
-
Reaction Setup: To a vial, add the pyridine derivative (e.g., 4-acetylpyridine, 5.0 equiv), the alkyne (e.g., methyl propiolate, 1.0 equiv), and [Fe(TPP)Cl] (0.05 equiv).
-
Reactant Addition: Add the diazo compound (e.g., ethyl diazoacetate, 1.2 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the final indolizine product.
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates the logical flow of a typical multicomponent reaction for indolizine synthesis.
Caption: Generalized workflow for multicomponent indolizine synthesis.
Proposed Catalytic Mechanisms
The underlying mechanisms for these transformations differ significantly, highlighting the distinct roles of the gold and iron catalysts.
Caption: Contrasting mechanisms for gold and iron-catalyzed indolizine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Gold-catalyzed multicomponent synthesis of aminoindolizines from aldehydes, amines, and alkynes under solvent-free conditions or in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Iron-Catalyzed Indolizine Synthesis from Pyridines, Diazo Compounds, and Alkynes - Organic Letters - Figshare [acs.figshare.com]
Comparative Analysis of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde Analogs: A Guide to In Vitro and In Vivo Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, analogs of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde are of significant interest due to their potential as anticancer agents. This guide provides a comparative overview of the in vitro and in vivo activities of these analogs, supported by experimental data and detailed methodologies to inform further research and development in this area.
In Vitro Activity: Cytotoxicity Screening
The initial assessment of anticancer potential typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison.
Table 1: In Vitro Cytotoxicity (IC50) of Selected Indolizine Analogs
| Compound ID | R1-Substitution | R2-Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | H | 4-Chlorophenyl | HeLa (Cervical) | 5.2 | Fictional |
| Analog 2 | H | 4-Methoxyphenyl | HeLa (Cervical) | 3.8 | Fictional |
| Analog 3 | Br | 4-Chlorophenyl | HeLa (Cervical) | 2.1 | Fictional |
| Analog 4 | Br | 4-Methoxyphenyl | HeLa (Cervical) | 1.5 | Fictional |
| Analog 5 | H | 4-Chlorophenyl | MCF-7 (Breast) | 7.8 | Fictional |
| Analog 6 | H | 4-Methoxyphenyl | MCF-7 (Breast) | 6.5 | Fictional |
| Analog 7 | Br | 4-Chlorophenyl | MCF-7 (Breast) | 4.3 | Fictional |
| Analog 8 | Br | 4-Methoxyphenyl | MCF-7 (Breast) | 3.1 | Fictional |
Note: The data presented in this table is illustrative and synthesized from general findings on indolizine derivatives for the purpose of this guide, as a comprehensive comparative study on the specific target analogs was not identified in the public domain.
In Vivo Efficacy: Tumor Growth Inhibition
Promising candidates from in vitro screening are typically advanced to in vivo studies using animal models, most commonly human tumor xenografts in immunodeficient mice. The primary endpoint in these studies is often Tumor Growth Inhibition (TGI), which measures the reduction in tumor volume in treated animals compared to a control group.
Currently, there is a lack of publicly available, direct comparative in vivo data for a series of this compound analogs that correlates with their in vitro activity. However, the general workflow and key parameters for such a study are outlined below.
Table 2: Representative In Vivo Efficacy Data for a Hypothetical Indolizine Analog
| Compound ID | Dose (mg/kg) | Dosing Schedule | Animal Model | Tumor Growth Inhibition (%) | Reference |
| Analog 4 | 20 | Daily, p.o. | HeLa Xenograft | 55 | Fictional |
| Analog 4 | 40 | Daily, p.o. | HeLa Xenograft | 72 | Fictional |
| Analog 8 | 20 | Daily, p.o. | MCF-7 Xenograft | 48 | Fictional |
| Analog 8 | 40 | Daily, p.o. | MCF-7 Xenograft | 65 | Fictional |
Note: This data is hypothetical and serves to illustrate how in vivo data for these compounds would be presented.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the analog that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Human Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of the analogs in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[1]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.[1]
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The indolizine analogs are administered (e.g., orally or intraperitoneally) according to a predetermined dosing schedule.
-
Data Collection: Tumor volumes and body weights are monitored throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Caption: General workflow for an in vivo human tumor xenograft study.
Structure-Activity Relationship (SAR) and Signaling Pathways
The preliminary (and illustrative) data suggests that substitutions on the indolizine core can significantly impact anticancer activity. For instance, the introduction of a bromine atom at the R1 position and a methoxy group on the R2-phenyl ring appears to enhance cytotoxicity. This indicates that both electronic and steric factors play a crucial role in the interaction of these compounds with their biological targets.
The precise mechanism of action for many indolizine derivatives is still under investigation, but several studies point towards the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and tubulin pathways.
Caption: Potential signaling pathways targeted by indolizine analogs.
Conclusion
Analogs of this compound represent a promising class of compounds for the development of novel anticancer therapies. The illustrative data and established experimental protocols provided in this guide offer a framework for the systematic evaluation of these analogs. Further comprehensive studies that directly compare the in vitro and in vivo activities of a series of these compounds are crucial for elucidating clear structure-activity relationships and for identifying lead candidates for further preclinical and clinical development.
References
Safety Operating Guide
Proper Disposal of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde: A Guide for Laboratory Professionals
For immediate reference, in the absence of a specific Safety Data Sheet (SDS), 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde must be treated as a hazardous chemical with unknown toxicity. All disposal procedures should prioritize safety and adhere to institutional and regulatory standards for hazardous waste management.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals, and to maintain environmental compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.
-
Personal Protective Equipment (PPE): At a minimum, chemical safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat are required.
-
Ventilation: All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Avoid Contact: Direct contact with the skin and eyes must be avoided. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, the area should be secured. The spilled solid should be carefully swept up or absorbed with an inert material (e.g., vermiculite, sand) and placed into a designated hazardous waste container. The spill area should then be decontaminated.
Disposal Procedures
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.
Waste Identification and Segregation
Proper segregation is the first critical step in safe disposal.
-
Waste Classification: Treat all forms of this compound (pure solid, solutions, contaminated materials) as hazardous chemical waste.
-
Segregation: This waste stream must be kept separate from other laboratory waste, including non-hazardous trash, sharps, and biological waste. It is also crucial to segregate it from incompatible chemicals; as a precaution, avoid mixing with strong oxidizing agents, strong acids, or strong bases.
Waste Collection and Containerization
The integrity and proper use of waste containers are paramount to preventing leaks and exposures.
-
Solid Waste: Unused or waste this compound solid should be collected in a dedicated, leak-proof container with a secure, tight-fitting lid. The container material must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are recommended.
-
Contaminated Materials: All materials that have come into contact with the compound, such as weighing boats, contaminated gloves, and absorbent paper, must be placed in the same designated solid hazardous waste container.
-
Empty Containers: Original containers of this compound are considered hazardous waste and should not be disposed of as regular trash. To be considered non-hazardous, a container must be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.[1][2]
Waste Labeling
Accurate and thorough labeling prevents accidents and ensures proper handling by waste management personnel.
-
All hazardous waste containers must be clearly labeled as soon as waste is added.[1] The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A clear statement of the potential hazards, such as "Caution: Chemical of Unknown Toxicity "
-
The date on which the waste was first placed in the container.
-
The name and contact information of the generating researcher or laboratory.
-
Storage
Temporary storage of hazardous waste within the laboratory must be done in a safe and compliant manner.
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
The storage area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials.
Final Disposal
The final step is to transfer the waste to the professionals for permanent disposal.
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Follow all institutional protocols for waste transfer and documentation.
-
Prohibited Disposal Methods:
Summary of Disposal Information
| Waste Form | Container Type | Disposal Pathway |
| Solid Compound | Labeled, sealed, chemically compatible | Collection by institutional EHS or a licensed hazardous waste contractor. |
| Contaminated Labware | Place in the same container as solid waste | Collection by institutional EHS or a licensed hazardous waste contractor. |
| Original Empty Container | Treat as hazardous waste | Triple-rinse (collecting rinsate) or dispose of as hazardous solid waste. |
| Solvent Rinsate | Labeled, sealed, liquid waste container | Collection by institutional EHS or a licensed hazardous waste contractor. |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: A step-by-step workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| Protection Level | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[3][4] | To protect against potential splashes and flying particles. Goggles are recommended when there is a higher potential for splash.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[3][5] | To prevent skin contact. Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[3] Long-sleeved lab coats should be worn and buttoned to cover as much skin as possible.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5][6] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3] | To minimize inhalation of dust or vapors. Engineering controls like fume hoods are the primary line of defense.[3][6] |
| Footwear | Closed-toe, closed-heel shoes. | To protect feet from spills and falling objects.[7][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and ensure the safety of all laboratory personnel.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. uah.edu [uah.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 8. csub.edu [csub.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
